molecular formula C5H6N2O3S B1335336 2-(Methylsulfonyl)pyrimidin-5-ol CAS No. 16290-90-7

2-(Methylsulfonyl)pyrimidin-5-ol

Cat. No.: B1335336
CAS No.: 16290-90-7
M. Wt: 174.18 g/mol
InChI Key: ZWBVWXWEOSZANB-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)pyrimidin-5-ol is a useful research compound. Its molecular formula is C5H6N2O3S and its molecular weight is 174.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylpyrimidin-5-ol
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InChI

InChI=1S/C5H6N2O3S/c1-11(9,10)5-6-2-4(8)3-7-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZWBVWXWEOSZANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404337
Record name 2-methylsulfonylpyrimidin-5-ol
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Molecular Weight

174.18 g/mol
Source PubChem
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CAS No.

16290-90-7
Record name 2-(Methylsulfonyl)-5-pyrimidinol
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Record name 2-methylsulfonylpyrimidin-5-ol
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Record name 2-methanesulfonylpyrimidin-5-ol
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Foundational & Exploratory

2-(Methylsulfonyl)pyrimidin-5-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Methylsulfonyl)pyrimidin-5-ol: Structure, Reactivity, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core functionalized with a methylsulfonyl group and a hydroxyl group. While a seemingly simple molecule, its true value lies in the reactivity conferred by the methylsulfonyl substituent, which establishes the 2-position of the pyrimidine ring as a potent electrophilic center. This property has positioned the 2-(methylsulfonyl)pyrimidine scaffold as a privileged structure in medicinal chemistry and chemical biology, particularly for the design of covalent inhibitors and bioconjugation reagents. The sulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling highly selective and efficient covalent bond formation with soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, reactivity, synthesis, and applications of this compound and its derivatives, intended for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The unique characteristics of this compound arise from the interplay of its constituent functional groups: the electron-deficient pyrimidine ring, the strongly electron-withdrawing methylsulfonyl group, and the electron-donating hydroxyl group. The methylsulfonyl group significantly activates the C2 position for nucleophilic attack, a critical feature for its application as a covalent modifier.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 16290-90-7[3][4][5]
Molecular Formula C₅H₆N₂O₃S[4][5]
Molecular Weight 174.18 g/mol [4][5]
SMILES CS(=O)(=O)c1ncc(O)cn1[5]
LogP 0.66650[4]
PSA (Polar Surface Area) 88.53 Ų[4]
Molecular Structure

The structure of this compound is depicted below, highlighting the key functional groups.

Caption: Chemical structure of this compound.

Reactivity and Covalent Modification Mechanism

The primary utility of the 2-(methylsulfonyl)pyrimidine scaffold stems from its tunable reactivity towards cysteine residues. This reactivity profile makes it an ideal "warhead" for designing targeted covalent inhibitors.

Cysteine-Selective Arylation via SNAr

2-Sulfonylpyrimidines react with cysteine via a nucleophilic aromatic substitution (SNAr) mechanism.[6] The process is highly chemoselective for the thiol group of cysteine over other nucleophilic amino acid residues such as lysine or serine.[2] The key steps are:

  • Deprotonation: The cysteine thiol is deprotonated to its more nucleophilic thiolate form. This process is pH-dependent, with higher pH favoring the thiolate anion.[1][7]

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic C2 carbon of the pyrimidine ring, forming a transient, negatively charged Meisenheimer intermediate.

  • Leaving Group Departure: The methylsulfinate anion, a stable leaving group, is eliminated, resulting in the formation of a stable thioether bond between the pyrimidine ring and the cysteine residue.[6]

The reaction rate is significantly influenced by substituents on the pyrimidine ring. Electron-withdrawing groups (EWGs) at the 5-position, such as nitro (-NO₂) or trifluoromethyl (-CF₃), can drastically increase the reaction rate by stabilizing the Meisenheimer intermediate.[1][2]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Pyrimidine 2-(Methylsulfonyl)pyrimidine (Electrophile) Meisenheimer Meisenheimer Intermediate Pyrimidine->Meisenheimer Cysteine Cysteine Thiolate (Nucleophile) Cysteine->Meisenheimer Nucleophilic Attack Adduct Covalent Thioether Adduct Meisenheimer->Adduct Leaving Group Departure LeavingGroup Methylsulfinate (Leaving Group) Meisenheimer->LeavingGroup

Caption: SNAr mechanism for cysteine arylation.

Stability and Selectivity

The resulting 2-pyrimidyl cysteine adduct is a stable thioether, forming an irreversible covalent bond under physiological conditions.[2] While some highly activated 2-sulfonylpyrimidine derivatives can undergo slow hydrolysis in aqueous buffers, the reaction with thiols like glutathione (GSH) is typically much faster, ensuring that arylation is the predominant outcome in a biological context.[1][2] This high degree of selectivity and stability is crucial for applications in drug development, minimizing off-target reactions.

Synthesis and Purification

Derivatives of 2-(methylsulfonyl)pyrimidine are generally accessible through a reliable and efficient multi-step synthesis. A common and effective strategy involves the oxidation of a 2-(methylthio)pyrimidine precursor.

General Synthetic Protocol

A typical three-step synthesis to access the 2-(methylsulfonyl)pyrimidine scaffold is outlined below.[8]

  • Step 1: Cyclocondensation. A suitable 1,3-dicarbonyl compound (e.g., malonate derivatives) is condensed with S-methylisothiouronium sulfate to form the core 2-(methylthio)pyrimidine ring.[8]

  • Step 2: Derivatization (Optional). The pyrimidine ring can be further functionalized at this stage if desired.

  • Step 3: Oxidation. The 2-methylthioether is oxidized to the corresponding 2-methylsulfone. This is a critical step that installs the reactive handle. Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone in a water-acetone mixture.[8]

Synthesis_Workflow Start 1,3-Dicarbonyl + S-Methylisothiouronium Step1 Cyclocondensation Start->Step1 Intermediate 2-(Methylthio)pyrimidine Derivative Step1->Intermediate Step2 Oxidation (e.g., m-CPBA, Oxone) Intermediate->Step2 Product 2-(Methylsulfonyl)pyrimidine Product Step2->Product

Caption: General synthetic workflow for 2-(methylsulfonyl)pyrimidines.

Purification Methodology

After synthesis, the crude product is typically purified using standard laboratory techniques. Anhydrous flash column chromatography is often employed to isolate the desired sulfone product in high purity.[1][7] The purified compounds should be fully characterized by analytical methods such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.[8]

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of the 2-(methylsulfonyl)pyrimidine scaffold has made it a valuable tool for targeting cysteine residues in proteins, which are often found in the active or allosteric sites of enzymes.

Covalent Inhibitors

This scaffold serves as an electrophilic "warhead" to achieve irreversible inhibition of protein function. By forming a covalent bond with a target cysteine, these inhibitors can offer enhanced potency, prolonged duration of action, and improved therapeutic indices compared to their non-covalent counterparts. Notable examples include:

  • p53 Stabilizers: The prototypical lead compound PK11000, a 2-methylsulfonyl pyrimidine, was reported as a stabilizer of thermolabile p53 cancer mutants.[1][7]

  • Sortase A Inhibitors: Derivatives have been developed as covalent inhibitors of Staphylococcus aureus Sortase A (SrtA), an important virulence factor, by targeting its active site cysteine (Cys184).[6]

Covalent_Inhibition Conceptual Model of Covalent Inhibition cluster_protein Target Protein ActiveSite Active Site Cys Cys Residue Inhibitor 2-Sulfonylpyrimidine Inhibitor Binding Non-covalent Binding Inhibitor->Binding Binding->ActiveSite Reaction Covalent Bond Formation (S-Arylation) Binding->Reaction Reaction->Cys Targets

Caption: Covalent inhibitor targeting a protein active site cysteine.

Bioconjugation and ADC Linkers

Beyond enzyme inhibition, derivatives of 2-(methylsulfonyl)pyrimidine are being developed for bioconjugation. For instance, 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid is a heterobifunctional crosslinker.[9][10] One end possesses the cysteine-reactive sulfonylpyrimidine, while the other end has a carboxylic acid that can be activated (e.g., as an NHS ester) to react with other functional groups, such as lysines.[11] This dual reactivity allows it to be used as a linker in the construction of antibody-drug conjugates (ADCs), where a cytotoxic payload is precisely attached to a monoclonal antibody via a cysteine residue.[12]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

  • Hazards: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.[13]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

This compound represents a versatile and powerful chemical entity for modern drug discovery and chemical biology. Its well-defined reactivity, tunable kinetics, and synthetic tractability have established the 2-sulfonylpyrimidine scaffold as a premier warhead for the selective covalent targeting of cysteine residues. From inhibiting key enzymes in disease pathways to enabling the construction of sophisticated bioconjugates, its applications continue to expand, promising the development of novel and effective therapeutic agents.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
  • Safety Data Sheet - this compound. Sigma-Aldrich.
  • This compound | 16290-90-7. ChemicalBook.
  • Safety Data Sheet - 2-Methylsulfonyl-5-(tri-n-butylstannyl)pyrimidine. Fisher Scientific.
  • Safety Data Sheet - General Handling. Thermo Fisher Scientific.
  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Aryl
  • This compound 16290-90-7. Guidechem.
  • Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives.
  • 2-(Methylsulfonyl)
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • 6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide. PubChem.
  • 6-(2-(methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic-Val-Cit-PAB. Precise PEG.
  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PubMed Central.
  • 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid NHS ester. BroadPharm.
  • 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid. Conju-Probe.
  • 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid. BLDpharm.

Sources

Synthesis of 2-(Methylsulfonyl)pyrimidin-5-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(Methylsulfonyl)pyrimidin-5-ol, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a logical, two-step process, commencing with the formation of a key pyrimidine intermediate followed by a crucial oxidation step. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the characterization of the target molecule.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a sulfonyl group at the 2-position and a hydroxyl group at the 5-position of the pyrimidine ring can significantly influence the molecule's physicochemical properties and biological activity. 2-(Methylsulfonyl)pyrimidines, in particular, are recognized for their reactivity as electrophiles, making them valuable intermediates for the synthesis of more complex molecules through nucleophilic aromatic substitution.[1][2] This guide delineates a robust and rational synthetic approach to this compound.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a straightforward disconnection at the sulfonyl group. This points to 2-(Methylthio)pyrimidin-5-ol (2) as a key precursor. The methylthio group can be readily oxidized to the corresponding sulfone. The precursor, 2-(Methylthio)pyrimidin-5-ol (2), can be constructed through a classical pyrimidine synthesis involving the cyclocondensation of S-methylisothiourea (3) with a suitable three-carbon electrophile, such as a derivative of malondialdehyde.

G This compound (1) This compound (1) 2-(Methylthio)pyrimidin-5-ol (2) 2-(Methylthio)pyrimidin-5-ol (2) This compound (1)->2-(Methylthio)pyrimidin-5-ol (2) Oxidation S-Methylisothiourea (3) S-Methylisothiourea (3) 2-(Methylthio)pyrimidin-5-ol (2)->S-Methylisothiourea (3) Cyclocondensation C3-Electrophile C3-Electrophile 2-(Methylthio)pyrimidin-5-ol (2)->C3-Electrophile Cyclocondensation G cluster_0 Step 1: Cyclocondensation S-Methylisothiourea 2-(Methylthio)pyrimidin-5-ol S-Methylisothiourea->2-(Methylthio)pyrimidin-5-ol Base (e.g., NaOEt) Ethanol, Reflux Malondialdehyde derivative HO-CH=(CHO)2 Malondialdehyde derivative->2-(Methylthio)pyrimidin-5-ol

Caption: Synthesis of 2-(Methylthio)pyrimidin-5-ol.

Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidin-5-ol

  • Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add S-methylisothiourea sulfate (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

  • Addition of Electrophile: To the resulting solution, add a solution of 2-formyl-3-ethoxyacrolein (1.0 equivalent) in absolute ethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Isolation: Remove the solvent under reduced pressure. Triturate the residue with cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reactant/Reagent Molar Ratio Notes
S-Methylisothiourea sulfate1.0
Sodium Ethoxide1.1Prepared fresh from sodium metal and absolute ethanol.
2-Formyl-3-ethoxyacrolein1.0Or a suitable equivalent of 2-hydroxymalondialdehyde.
Absolute Ethanol-Solvent
Glacial Acetic Acid-For neutralization
Step 2: Oxidation of 2-(Methylthio)pyrimidin-5-ol

The conversion of the methylthio group to the methylsulfonyl group is a critical step that significantly alters the electronic properties of the pyrimidine ring, enhancing its electrophilicity at the 2-position. This transformation is reliably achieved using a strong oxidizing agent. Oxone®, a stable and versatile triple salt of potassium peroxymonosulfate, is an excellent choice for this oxidation due to its effectiveness and relatively mild reaction conditions.

The mechanism involves the nucleophilic attack of the sulfur atom of the methylthio group on the electrophilic oxygen of the peroxymonosulfate, leading to the formation of a sulfoxide intermediate, which is then further oxidized to the sulfone.

G cluster_1 Step 2: Oxidation 2-(Methylthio)pyrimidin-5-ol This compound 2-(Methylthio)pyrimidin-5-ol->this compound Oxone® Methanol/Water, RT

Caption: Oxidation to this compound.

Experimental Protocol: Oxidation of 2-(Methylthio)pyrimidin-5-ol

  • Reaction Setup: Dissolve 2-(Methylthio)pyrimidin-5-ol (1.0 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Addition of Oxidant: To this solution, add Oxone® (2.2 equivalents) portion-wise at room temperature, while monitoring the internal temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Reactant/Reagent Molar Ratio Notes
2-(Methylthio)pyrimidin-5-ol1.0
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)2.2Added in portions to control exotherm.
Methanol/Water-Solvent system
Sodium Thiosulfate (sat. aq.)-For quenching
Ethyl Acetate-Extraction solvent

Characterization of this compound

The successful synthesis of the target compound should be confirmed through rigorous analytical characterization. The following are the expected spectroscopic data for this compound.

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methylsulfonyl group. The pyrimidine protons at positions 4 and 6 will likely appear as singlets in the aromatic region (δ 8.5-9.5 ppm). The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration-dependent. The methyl protons of the sulfonyl group will be a sharp singlet, typically downfield from the methylthio precursor, in the range of δ 3.2-3.5 ppm. [3][4]* ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule. The pyrimidine ring carbons will resonate in the aromatic region, with the carbon at the 2-position, attached to the electron-withdrawing sulfonyl group, being significantly downfield. The carbon of the methylsulfonyl group is expected to appear in the range of δ 40-45 ppm. [3][4]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Analysis Expected Data
¹H NMR Pyrimidine H (4,6): δ 8.5-9.5 (s); OH: broad singlet; SO₂CH₃: δ 3.2-3.5 (s)
¹³C NMR Pyrimidine C: aromatic region; SO₂CH₃: δ 40-45
MS (ESI) [M+H]⁺ corresponding to the calculated molecular weight.

Conclusion

This technical guide has outlined a logical and experimentally viable two-step synthesis of this compound. The described pathways are based on well-established and reliable chemical transformations. The provided protocols offer a solid foundation for researchers to successfully synthesize and characterize this valuable heterocyclic compound. The insights into the reaction mechanisms and the expected analytical data will aid in the efficient execution and validation of the synthesis.

References

  • Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-1062. Available at: [Link]

  • Levine, Z. A., et al. (2021). Supporting Information for Isotope-assisted methods for the assignment of RNA non-exchangeable proton and carbon NMR chemical shifts. ScienceOpen. Available at: [Link]

  • Kotaiah, S., et al. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Asian Journal of Chemistry, 24(9), 3884-3886. Available at: [Link]

  • Google Patents. (2021). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • Song, Z., et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(10), 2243-2246. Available at: [Link]

  • Valadbeigi, Y., et al. (2007). Design and synthesis of 2-methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as analgesic, anti-inflammatory and antibacterial agents. Medicinal Chemistry, 3(1), 67-73. Available at: [Link]

  • European Patent Office. (2023). PROCESS FOR PREPARING N-(5-((4-(4-((DIMETHYLAMINO)METHYL)-3-PHENYL-1H-PYRAZOL-1-YL)PYRIMIDIN-2-YL)AMINO). Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • Schramm, V. L., et al. (2007). Synthesis of 5'-methylthio coformycins: specific inhibitors for malarial adenosine deaminase. Journal of the American Chemical Society, 129(25), 7875-7880. Available at: [Link]

  • Zhang, Z., et al. (2022). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. Molecules, 27(21), 7248. Available at: [Link]

  • Wujec, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(23), 5769. Available at: [Link]

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. Available at: [Link]

  • Valadbeigi, Y., et al. (2007). Design and Synthesis of 2-Methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as Analgesic, Anti-Inflammatory and Antibacterial Agents. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Covalent Mechanism of 2-(Methylsulfonyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resurgence of covalent inhibitors in drug discovery has spurred the exploration of novel electrophilic warheads capable of forming precise and durable bonds with therapeutic targets. This guide provides an in-depth technical analysis of 2-(methylsulfonyl)pyrimidin-5-ol, a promising scaffold for the design of targeted covalent inhibitors. We will dissect its mechanism of action, which proceeds through a nucleophilic aromatic substitution (SNAr) pathway, and detail the rigorous experimental methodologies required to validate and characterize its covalent interactions with protein targets. This document serves as a comprehensive resource for scientists engaged in the rational design and development of next-generation covalent medicines.

The Covalent Drug Renaissance and the Role of Novel Warheads

Covalent drugs have re-emerged as a powerful therapeutic modality, offering advantages in potency, prolonged pharmacodynamic effects, and the ability to target proteins with shallow binding pockets.[1][2] The central principle of these drugs is the formation of a stable, irreversible bond with a specific amino acid residue on the target protein, driven by an electrophilic "warhead" integrated into a selective binding scaffold.[3][4] While traditional warheads like acrylamides have seen significant success, the field is continually seeking new reactive groups with tunable reactivity and distinct mechanistic profiles to expand the covalent inhibitor toolkit.[5][6]

This guide focuses on the this compound moiety, a class of electrophile that leverages a nucleophilic aromatic substitution (SNAr) mechanism, offering a different reactivity paradigm compared to more common Michael acceptors.[5][7][8]

Mechanism of Action: Nucleophilic Aromatic Substitution

The covalent modification by this compound is predicated on the principles of nucleophilic aromatic substitution (SNAr).[9][10] The pyrimidine ring, rendered electron-deficient by the potent electron-withdrawing sulfonyl group at the 2-position, becomes susceptible to attack by nucleophilic amino acid side chains.[5][7][8][9]

The key steps are:

  • Non-covalent Binding: The inhibitor first forms a reversible, non-covalent complex with the target protein, positioning the pyrimidine ring in proximity to a nucleophilic residue.[2][4]

  • Nucleophilic Attack: A nucleophilic amino acid, typically a cysteine, attacks the electron-poor carbon at the 2-position of the pyrimidine ring.[7][8] This forms a transient, negatively charged intermediate known as a Meisenheimer complex.[11]

  • Leaving Group Displacement: The aromaticity of the pyrimidine ring is restored by the displacement of the methylsulfonyl group as a sulfinic acid, a good leaving group.[5][7] This results in the formation of a stable, covalent S-heteroarylated adduct between the protein and the pyrimidine scaffold.[5]

SNAr_Mechanism cluster_mechanism Covalent Modification via SNAr Protein_Cys Target Protein (Nucleophilic Cys-SH) Meisenheimer Meisenheimer Intermediate Protein_Cys->Meisenheimer Nucleophilic Attack Inhibitor This compound Inhibitor->Meisenheimer Covalent_Adduct Covalent Protein-Inhibitor Adduct Meisenheimer->Covalent_Adduct Leaving Group Expulsion Leaving_Group Methylsulfinic Acid Meisenheimer->Leaving_Group

Caption: Proposed SNAr mechanism for covalent modification.

Rigorous Experimental Validation of Covalent Action

A multi-pronged approach is essential to unequivocally confirm and characterize the covalent mechanism of action.

Confirmation of Covalent Adduct Formation via Mass Spectrometry

Intact protein mass spectrometry (MS) is the definitive method to verify the formation of a covalent bond.[12][13] This technique precisely measures the mass of the protein before and after incubation with the inhibitor. A mass increase corresponding to the molecular weight of the pyrimidine moiety (inhibitor minus the leaving group) provides direct evidence of covalent modification.[7][12]

Protocol: Intact Protein LC-MS Analysis

  • Incubation: Incubate the purified target protein (1-5 µM) with a 5-10 fold molar excess of the this compound compound.

  • Time Points: Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes) to monitor the reaction progress.

  • Quenching: Stop the reaction by adding 0.1% formic acid.

  • Analysis: Desalt the samples using liquid chromatography (LC) and analyze by electrospray ionization mass spectrometry (ESI-MS).[7]

  • Deconvolution: Deconvolute the resulting spectra to determine the precise molecular weight of the protein species.

Expected Data Summary:

Sample ConditionExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Conclusion
Protein only (T=0)50,00050,000.2-Unmodified Protein
Protein + Inhibitor (T=120 min)50,15050,150.3+150.1Covalent Adduct Formed
Pinpointing the Modification Site with Peptide Mapping

After confirming adduct formation, identifying the specific amino acid residue that has been modified is critical. This is accomplished through "bottom-up" proteomics, also known as peptide mapping.[12][14]

Protocol: LC-MS/MS Peptide Mapping

  • Labeling and Digestion: The covalently modified protein is denatured, reduced, alkylated (to cap unmodified cysteines), and then digested into smaller peptides using a specific protease like trypsin.[12]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by LC and analyzed by tandem mass spectrometry (MS/MS).[13][14]

  • Database Searching: The MS/MS fragmentation spectra are searched against the protein's sequence. The peptide containing the mass shift from the modification is identified, and the fragmentation pattern reveals the exact site of covalent attachment.[13][14]

Peptide_Mapping_Workflow cluster_workflow Peptide Mapping Workflow Start Covalently Modified Protein Step1 Denaturation, Reduction, Alkylation Start->Step1 Step2 Proteolytic Digestion (e.g., Trypsin) Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 End Identification of Modified Residue Step3->End

Caption: Workflow for identifying the site of covalent modification.

Quantifying Reactivity: Covalent Inhibition Kinetics

The efficiency of a covalent inhibitor is not adequately described by a simple IC50 value.[15] Instead, it is defined by a two-step kinetic model: an initial reversible binding (Ki) followed by an irreversible inactivation step (kinact).[2][16] The second-order rate constant, kinact/Ki, is the key parameter for quantifying the inhibitor's efficiency.[15][17]

Protocol: Determining kinact and Ki

  • Enzyme Assay: Use a continuous enzyme activity assay to monitor reaction progress over time.

  • Progress Curves: Measure enzyme activity in the presence of multiple concentrations of the inhibitor.

  • Data Analysis: Fit the resulting progress curves to the kinetic equation for time-dependent inhibition to determine the observed rate of inactivation (kobs) for each inhibitor concentration.

  • Parameter Calculation: Plot kobs versus inhibitor concentration. Fitting this data to a hyperbolic equation allows for the determination of the maximal inactivation rate (kinact) and the initial binding affinity (Ki).[18]

Cellular Target Engagement and Selectivity

Confirming that the inhibitor engages its intended target within the complex environment of a living cell is a crucial validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for verifying target engagement in cells or tissues.[19][20] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[19][21]

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat intact cells with the covalent inhibitor or a vehicle control.

  • Thermal Challenge: Heat cell lysates to a range of temperatures.

  • Fractionation: Separate soluble proteins from aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot. A shift to a higher melting temperature in the inhibitor-treated samples confirms target engagement.[22][23]

Proteome-Wide Selectivity Profiling

To assess the selectivity of a covalent inhibitor, chemoproteomic techniques are employed.[24][25] Methods like Activity-Based Protein Profiling (ABPP) can map the interactions of a covalent compound across the entire proteome, identifying potential off-targets and providing a global view of the inhibitor's selectivity.[12][26][27] This is critical for de-risking covalent drug candidates and minimizing potential toxicity.[25][26]

Conclusion and Future Outlook

The this compound scaffold offers a synthetically tractable and tunable warhead for the development of targeted covalent inhibitors. Its SNAr-based mechanism provides a valuable alternative to traditional electrophiles. The rigorous application of the biochemical, mass spectrometric, and cellular validation techniques outlined in this guide is essential for advancing our understanding of this and other novel covalent modifiers. These methodologies will empower the rational design of highly selective and effective covalent therapeutics to address unmet medical needs.

References

  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to design. Drug Discovery Today, 20(9), 1061–1073.
  • Copeland, R. A. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. ACS Medicinal Chemistry Letters, 7(11), 948-953. [Link]

  • Horan, J. C., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(50), 17466–17477. [Link]

  • Horan, J. C., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Biomedical Data Mining. [Link]

  • Horan, J. C., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

  • Kee, J.-M., et al. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 2(4), 1056-1073. [Link]

  • Kettle, J. G., et al. (2020). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Medicinal Chemistry Letters, 11(11), 2238-2245. [Link]

  • Krier, M., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 31(3), 638-646. [Link]

  • Boike, L. (2022). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship. [Link]

  • CETSA. (n.d.). CETSA. Retrieved January 18, 2026, from [Link]

  • Antão, A. M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1991. [Link]

  • Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 16(9), 1637–1646. [Link]

  • Jaudzems, K., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 799971. [Link]

  • ResearchGate. (n.d.). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Retrieved January 18, 2026, from [Link]

  • Janssen, B. M., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3197. [Link]

  • ResearchGate. (n.d.). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Retrieved January 18, 2026, from [Link]

  • Ball, T. R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2737–2746. [Link]

  • Strelow, J. M., et al. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 29-41. [Link]

  • Candeias, M. M., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. [Link]

  • Wang, T., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry, 94(2), 998–1006. [Link]

  • News-Medical.Net. (2022, November 26). Using mass spectrometry chemoproteomics to advance covalent drug development. [Link]

  • Liu, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(23), 7794. [Link]

  • Turunen, J. J. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 900595. [Link]

  • BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. Retrieved January 18, 2026, from [Link]

  • Willems, L. I., et al. (2019). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry, 58(16), 2059–2067. [Link]

  • Keillor, J. W., et al. (2023). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 14(4), 659-668. [Link]

  • Reddy, P. V. N., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(6), 983-1011. [Link]

  • Johnson, D. S., et al. (2022). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, 65(15), 10196-10200. [Link]

  • Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 3(11), 1361-1378. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 18, 2026, from [Link]

  • WuXi AppTec. (2022, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

  • Lonsdale, R., & Ward, R. A. (2018). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 23(10), 2548. [Link]

  • Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

  • Kim, D., & Park, S. B. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 12(6), 849-864. [Link]

  • de Bruin, G., & van Delft, F. L. (2017). Covalent Inhibition in Drug Discovery. Methods in Enzymology, 598, 33-59. [Link]

  • ResearchGate. (n.d.). General mechanism of covalent inhibition of a protein target by a... Retrieved January 18, 2026, from [Link]

Sources

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Targets of 2-(Methylsulfonyl)pyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature, arising from its hydrogen bonding capabilities and synthetic tractability, has allowed for its exploration in a wide array of therapeutic areas. The introduction of a methylsulfonyl group at the 2-position of the pyrimidine ring, as in this compound, adds a unique electronic and steric profile. The sulfonyl group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly influence the molecule's interaction with biological macromolecules.

This technical guide aims to provide a comprehensive overview of the potential biological targets of this compound. Drawing upon evidence from structurally related compounds and established principles of drug discovery, we will explore the most probable protein classes this molecule may interact with. Furthermore, we will provide detailed, field-proven experimental workflows for the definitive identification and validation of these targets, empowering researchers to unlock the therapeutic potential of this promising chemical entity.

Part 1: Predicted and Evidence-Based Potential Target Classes

While direct studies on this compound are not extensively available in public literature, the broader class of 2-sulfonyl pyrimidine derivatives has been investigated, revealing several key potential target families.

Protein Kinases: The Dominant Target Family

The pyrimidine scaffold is a well-established "privileged scaffold" for protein kinase inhibitors. Numerous pyrimidine derivatives have been developed as potent and selective inhibitors of various kinases, playing crucial roles in oncology and immunology.

  • Epidermal Growth Factor Receptor (EGFR): A significant number of patents and publications describe 2-(substituted-anilino)pyrimidine compounds as inhibitors of mutated forms of EGFR, which are key drivers in certain types of cancer.[1][2] The pyrimidine core typically anchors the inhibitor in the ATP-binding pocket of the kinase domain.

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt signaling pathway is frequently dysregulated in cancer. Thieno[3,2-d]pyrimidine derivatives, which share the pyrimidine core, have been developed as potent and selective inhibitors of PI3Kα.[3][4]

Plausible Mechanism of Action: For kinases, the most common mechanism of inhibition by small molecules is competition with ATP for the enzyme's active site. The pyrimidine core of this compound could mimic the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The methylsulfonyl and hydroxyl groups would then occupy adjacent pockets, contributing to binding affinity and selectivity.

cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates Cell_Processes Cell Growth, Proliferation, Survival AKT->Cell_Processes Promotes Compound This compound Compound->RTK Inhibits Compound->PI3K Inhibits

Caption: Potential inhibition of the EGFR-PI3K-Akt signaling pathway.

DNA/RNA Helicases: A Covalent Targeting Opportunity

Recent high-throughput screening campaigns have identified 2-sulfonylpyrimidine derivatives as novel covalent inhibitors of Werner syndrome ATP-dependent helicase (WRN).[5] This finding is particularly intriguing as it suggests a different mechanism of action beyond simple competitive inhibition.

Plausible Mechanism of Action: The 2-sulfonylpyrimidine scaffold can act as a Michael acceptor, enabling a covalent reaction with a nucleophilic residue (such as cysteine) in the target protein's active site. This irreversible binding can lead to potent and sustained inhibition. The study on WRN inhibitors demonstrated that these compounds are competitive with ATP, suggesting that the initial non-covalent binding occurs at the ATP site, followed by the covalent modification.[5]

cluster_1 Covalent Inhibition Workflow Compound 2-Sulfonylpyrimidine Compound Non_covalent Non-covalent Complex Formation Compound->Non_covalent Protein Target Protein (e.g., WRN Helicase with Cys residue) Protein->Non_covalent Covalent Covalent Adduct (Irreversible Inhibition) Non_covalent->Covalent Michael Addition Mass_Spec Intact Mass Spectrometry Covalent->Mass_Spec Mass Shift Detection

Caption: Workflow for validating covalent inhibition.

Other Potential Target Classes

The versatility of the pyrimidine scaffold extends to other target families:

  • G-Protein Coupled Receptors (GPCRs): Triazolopyrimidine compounds, which are structurally related to pyrimidines, have been identified as antagonists of the adenosine A2A and P2Y12 receptors.[6][7]

  • Metabolic Enzymes: Pyrazolopyrimidines have been shown to inhibit purine metabolism enzymes like GMP reductase and IMP dehydrogenase in Leishmania donovani.[8]

  • Antimicrobial Targets: Various pyrimidine derivatives, such as thiazolo[3,2-a]pyrimidin-5-ones, have demonstrated antibacterial and antitubercular activities.[9] Some related compounds are hypothesized to act as iron chelators, depriving bacteria of this essential nutrient.[10]

Part 2: Experimental Workflows for Target Identification and Validation

A multi-pronged experimental approach is essential to confidently identify and validate the biological targets of this compound.

Broad Spectrum Target Identification: Chemical Proteomics

For an unbiased approach to discover the direct binding partners of the compound, affinity chromatography-mass spectrometry (AC-MS) is a powerful technique.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or an amine) for immobilization.

  • Immobilization: Covalently attach the synthesized probe to a solid support (e.g., NHS-activated sepharose beads) to create the affinity matrix.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the cell lysate with the affinity matrix. The compound on the beads will bind to its target proteins.

  • Washing: Wash the beads extensively with buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads, either by using a high concentration of the free compound (competitive elution) or by denaturing the proteins.

  • Protein Identification by Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the pulled-down proteins.

cluster_2 Affinity Chromatography-Mass Spectrometry Workflow Compound Compound with Linker Immobilize Immobilization Compound->Immobilize Bead Sepharose Bead Bead->Immobilize Affinity_Matrix Affinity Matrix Immobilize->Affinity_Matrix Incubate Incubation & Pulldown Affinity_Matrix->Incubate Lysate Cell Lysate Lysate->Incubate Wash Washing Incubate->Wash Elute Elution Wash->Elute LC_MS LC-MS/MS Analysis Elute->LC_MS Targets Potential Target Proteins LC_MS->Targets

Caption: Unbiased target identification using AC-MS.

Target Validation: In Vitro Assays

Once potential targets are identified, their interaction with the compound must be validated using in vitro assays.

2.2.1 Kinase Inhibition Assay

  • Objective: To determine if this compound inhibits the activity of a specific kinase.

  • Methodology:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.

    • Add varying concentrations of this compound.

    • Incubate to allow the kinase reaction to proceed.

    • Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

    • Plot the kinase activity against the compound concentration to determine the IC50 value.

2.2.2 Helicase Activity Assay

  • Objective: To measure the inhibition of helicase-mediated DNA/RNA unwinding.

  • Methodology:

    • Use a fluorescence-based assay with a forked DNA substrate labeled with a fluorophore and a quencher on opposite strands.

    • In the presence of active helicase and ATP, the DNA is unwound, separating the fluorophore from the quencher and leading to an increase in fluorescence.

    • Perform the assay with varying concentrations of this compound to measure the inhibition of this fluorescence increase.

    • Determine the IC50 value from the dose-response curve.

2.2.3 Validation of Covalent Binding

  • Objective: To confirm if the compound binds covalently to the target protein.

  • Methodology:

    • Incubate the recombinant target protein with an excess of this compound.

    • Analyze the protein by intact mass spectrometry.

    • A mass shift corresponding to the molecular weight of the compound will confirm covalent adduction.[5]

Parameter Kinase Assay (ADP-Glo™) Helicase Assay (Fluorescence) Covalent Binding (Mass Spec)
Principle Luminescence (ADP production)Fluorescence (DNA unwinding)Mass Shift Detection
Output IC50IC50Molecular Weight of Adduct
Key Reagents Kinase, Substrate, ATPLabeled DNA, Helicase, ATPProtein, Compound
Instrumentation LuminometerFluorometerMass Spectrometer

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. Based on the analysis of structurally related compounds, the most probable biological targets for this molecule belong to the protein kinase and DNA/RNA helicase families. However, other possibilities such as GPCRs and metabolic enzymes should not be disregarded. A systematic approach, beginning with unbiased chemical proteomics methods to identify potential binding partners, followed by rigorous in vitro validation of these interactions, will be crucial in elucidating the precise mechanism of action of this compound. The experimental workflows detailed in this guide provide a robust framework for researchers to embark on this exciting journey of discovery.

References

  • US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents.
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC - NIH.
  • Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives - MDPI.
  • US4742060A - Heterocyclic compounds - Google Patents.
  • Evaluation of 5H-Thiazolo[3,2-α]pyrimidin-5-ones as Potential GluN2A PET Tracers - PubMed.
  • Mechanisms of action of pyrazolopyrimidines in Leishmania donovani - PubMed - NIH.
  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed.
  • SYNTHESIS OF TRIAZOLOPYRIMIDINE COMPOUNDS - Patent 2794575 - EPO.
  • US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents.
  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC - NIH.
  • 2-(2-Furanyl)-7-phenyl[1][5][11]triazolo[1,5-c]pyrimidin-5-amine analogs as adenosine A2A antagonists: the successful reduction of hERG activity. Part 2 - PubMed. Available at:

  • WO 2009/055730 A1 - Googleapis.com.
  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC - PubMed Central.

Sources

In Silico Modeling of 2-(Methylsulfonyl)pyrimidin-5-ol Covalent Binding to Mutant p53: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the covalent binding of 2-(Methylsulfonyl)pyrimidin-5-ol to a clinically relevant protein target. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and reproducible computational workflow. Our focus will be on the covalent interaction with the tumor suppressor protein p53, specifically the Y220C mutant, a frequent and therapeutically significant variant in human cancers.

Introduction: The Rise of Covalent Inhibitors and the 2-Sulfonylpyrimidine Warhead

The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their protein target. This irreversible mechanism can lead to prolonged duration of action, high potency, and the ability to target shallow binding pockets. A promising class of electrophilic "warheads" for covalent inhibition is the 2-sulfonylpyrimidine scaffold.[1][2] These moieties exhibit excellent reactivity towards nucleophilic cysteine residues under physiological conditions, forming stable S-heteroarylated adducts.[1][2] This guide will focus on this compound, a representative of this class, and its interaction with the p53-Y220C mutant, where the mutation introduces a reactive cysteine at a druggable surface crevice.[1][3][4]

Computational methods are indispensable in the discovery and optimization of covalent inhibitors.[5] They allow for the prediction of binding poses, the assessment of complex stability, and the estimation of binding affinities, thereby guiding synthetic efforts and reducing experimental costs.[5] This guide will detail a complete in silico workflow, from initial protein and ligand setup to advanced molecular dynamics simulations and free energy calculations.

The Target: p53-Y220C Mutant

The tumor suppressor p53 is a critical regulator of cell cycle and apoptosis, and its inactivation by mutation is a hallmark of over 50% of human cancers.[6][7] The Y220C mutation is one of the most common p53 mutations, creating a surface crevice that destabilizes the protein.[4][6] This mutation, however, also presents a unique therapeutic opportunity by introducing a reactive cysteine residue that can be targeted by covalent inhibitors.[1]

Protein Structure Preparation

The initial step in any structure-based design project is the preparation of the target protein's 3D structure.

Experimental Protocol: p53-Y220C Preparation

  • Obtain Crystal Structure: Download the crystal structure of the p53-Y220C mutant from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6SHZ.[3]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.[8]

  • Protonation and Optimization: Add hydrogen atoms to the protein structure, assigning the correct protonation states for all titratable residues at a physiological pH of 7.4. This is a critical step as hydrogen bonding networks are vital for protein structure and ligand binding. Utilize tools like the Protein Preparation Wizard in the Schrödinger Suite or the PDB2PQR server.[8]

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The heavy atoms of the protein backbone should be restrained to preserve the experimentally determined conformation.

The Ligand: this compound

The this compound ligand must be prepared in a 3D format and parameterized for the subsequent docking and simulation steps.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Generate a 3D conformation of this compound from its 2D structure (SMILES: CS(=O)(=O)c1cc(O)cnc1). This can be done using software like ChemDraw or online tools, followed by energy minimization using a suitable force field (e.g., MMFF94).

  • Charge Calculation: Calculate partial atomic charges for the ligand. For subsequent molecular dynamics simulations with force fields like AMBER or CHARMM, it is recommended to use quantum mechanical calculations (e.g., at the HF/6-31G* level of theory) to derive RESP or ESP charges.

  • Force Field Parameterization: Generate force field parameters for the ligand. For common force fields like AMBER, the antechamber module can be used to generate GAFF (General AMBER Force Field) parameters.[9] For CHARMM, the CGenFF server is a valuable resource.[10]

Covalent Docking: Predicting the Binding Pose

Covalent docking is a specialized form of molecular docking that accounts for the formation of a covalent bond between the ligand and the protein.[11][12] This section will outline the general principles and a protocol using the Schrödinger software suite's Covalent Docking (CovDock) workflow as an example.[13][14][15]

The Mechanism: Site-Specific S-Arylation

The reaction between the 2-sulfonylpyrimidine and the cysteine residue proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] The thiolate anion of the cysteine attacks the C2 position of the pyrimidine ring, leading to the displacement of the methylsulfonyl group and the formation of a stable thioether bond.[1][2]

Diagram: Covalent Docking Workflow

covalent_docking_workflow cluster_prep Preparation cluster_dock Covalent Docking cluster_analysis Analysis p_prep Protein Preparation (p53-Y220C) set_reaction Define Reaction: Cys + 2-Sulfonylpyrimidine p_prep->set_reaction l_prep Ligand Preparation (this compound) l_prep->set_reaction grid_gen Grid Generation (around Cys220) set_reaction->grid_gen docking Run Covalent Docking (e.g., Schrödinger CovDock) grid_gen->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis select_pose Select Best Pose pose_analysis->select_pose

Caption: Workflow for covalent docking of this compound to p53-Y220C.

Experimental Protocol: Covalent Docking with Schrödinger

  • Define the Reactive Residue: In the Maestro interface, identify and select the reactive cysteine residue (Cys220) on the prepared p53-Y220C structure.[13][14]

  • Set Up the Covalent Docking Job:

    • Select the prepared ligand and the receptor.

    • In the CovDock panel, specify the reaction type as "Nucleophilic substitution on aromatic ring".[13][14]

    • Define the reactive atom on the ligand (the C2 carbon of the pyrimidine ring) and the reactive atom on the protein (the sulfur atom of Cys220).

    • Generate a docking grid centered on the Cys220 residue.[13][14]

  • Run the Docking: Execute the CovDock job. The software will first perform a non-covalent docking to identify poses where the ligand's reactive group is in proximity to the cysteine, and then it will model the covalent bond formation and score the resulting complex.[15]

  • Analyze the Results: Examine the output poses and their associated scores (e.g., Prime ΔG). The best pose will exhibit favorable interactions with the surrounding residues and a low energy score.[13][14]

Molecular Dynamics Simulation: Assessing Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the covalent protein-ligand complex, allowing for the assessment of its stability and the characterization of its interactions over time.[10][16]

Diagram: MD Simulation Workflow

md_simulation_workflow cluster_setup System Setup cluster_run Simulation cluster_analyze Analysis start Covalently Docked Complex topology Generate Topology (Covalent Link) start->topology solvate Solvate with Water topology->solvate add_ions Add Ions (Neutralize System) solvate->add_ions minimize Energy Minimization add_ions->minimize equilibrate NVT & NPT Equilibration minimize->equilibrate production Production MD Run equilibrate->production trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->trajectory_analysis binding_energy MM/PBSA Calculation trajectory_analysis->binding_energy

Caption: Workflow for molecular dynamics simulation of the covalent p53-ligand complex.

Experimental Protocol: MD Simulation with GROMACS

  • Generate a Covalent Topology: The primary challenge in simulating a covalent complex is the creation of a topology file that describes the covalent bond between the ligand and the protein. This typically involves:

    • Merging the ligand and protein into a single molecule.

    • Manually editing the topology file to define the new bond, angle, and dihedral parameters involving the atoms of the covalent linkage. These parameters can often be derived from analogous parameters in the chosen force field (e.g., AMBER or CHARMM).[17][18]

  • System Solvation and Ionization:

    • Place the covalent complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.[10]

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any bad contacts.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Follow this with a longer NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. During equilibration, it is common to apply position restraints to the protein and ligand heavy atoms, which are gradually released.[10]

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.

Post-Simulation Analysis: Unveiling the Dynamics of Binding

The trajectory from the MD simulation can be analyzed to extract valuable information about the stability and dynamics of the covalent complex.

Key Analyses
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex throughout the simulation.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein to identify key interactions that contribute to binding.

  • Binding Free Energy Calculations (MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to estimate the binding free energy of the ligand.[19][20][21][22] This involves calculating the free energy of the complex, the protein, and the ligand, and then taking the difference. While computationally less expensive than alchemical free energy methods, MM/PBSA can provide valuable insights into the energetics of binding.[21][22]

Table 1: Representative Data from Post-Simulation Analysis

Analysis MetricValueInterpretation
Average Protein RMSD1.5 ÅThe protein structure is stable throughout the simulation.
Average Ligand RMSD0.8 ÅThe ligand remains stably bound in the active site.
Key Hydrogen BondsGlu221, Ser224These residues form persistent hydrogen bonds with the ligand.
MM/PBSA Binding Energy-45.2 kcal/molA favorable binding free energy, suggesting a stable complex.

Conclusion: A Pathway to Rational Covalent Inhibitor Design

This technical guide has outlined a comprehensive in silico workflow for modeling the covalent binding of this compound to the p53-Y220C mutant. By following these detailed protocols, researchers can gain valuable insights into the binding mechanism, stability, and energetics of covalent inhibitors. This knowledge is crucial for the rational design and optimization of next-generation therapeutics targeting challenging disease-related proteins. The integration of covalent docking, molecular dynamics simulations, and free energy calculations provides a powerful computational toolkit to accelerate the discovery of novel covalent drugs.

References

  • Schrödinger, LLC. (2023). Covalent Docking using Schrödinger. [Link][13][14][15]

  • Bianco, G., Forli, S., Goodsell, D. S., & Olson, A. J. (2015). Covalent docking using autodock: Two-point attractor and flexible side chain methods. Protein Science, 24(9), 1533–1545. [Link][11][12]

  • Schrödinger, LLC. (2023). How to Perform Covalent Docking Without Templates in Schrödinger. [Link][13][14]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Bioinformatics Review. (2020). How to perform covalent docking using AutodockFR (ADFR)?. [Link][23]

  • PMB-UvA. (2024). 9BR4: Crystal structure of p53 Y220C mutant in complex with PC-9859. [Link][6]

  • Protein Data Bank Japan. (2016). PDB-5ab9: Structure of the p53 cancer mutant Y220C with bound small molecule. [Link][24]

  • Baud, M. G. J., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 31(10), 2348-2357. [Link][1][2]

  • Baud, M. G. J., et al. (2020). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. [Link][25]

  • Joerger, A.C., & Structural Genomics Consortium (SGC). (2020). 6SHZ: p53 cancer mutant Y220C. [Link][3]

  • ResearchGate. (2016). How to do covalent docking using autodock?. [Link][26]

  • Joerger, A.C., et al. (2016). 5G4O: Crystal structure of the p53 cancer mutant Y220C in complex with a trifluorinated derivative of the small molecule stabilizer Phikan083. [Link][4]

  • AutoDock. (2024). Resources. [Link]

  • Lodola, A., & Mulholland, A. J. (2020). Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations. In Methods in Molecular Biology (pp. 431-450). Humana, New York, NY. [Link][5][27]

  • Schrödinger, LLC. (2018). An Overview of Covalent Docking and FEP, using the Example of Cathepsin Binders Inhibitors. [Link][28]

  • ResearchGate. (2020). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link][29]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link][10]

  • Schrödinger, LLC. (2023). CovDock. [Link][15]

  • Klebe, G., et al. (2023). MD-Based Assessment of Covalent Inhibitors in Noncovalent Association Complexes: Learning from Cathepsin K as a Test Case. Journal of Chemical Information and Modeling, 63(10), 3041-3056. [Link][30]

  • Baud, M. G. J., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 31(10), 2348-2357. [Link][1][2]

  • University of Southampton. (2023). 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation. [Link][31]

  • Lodola, A., & Mulholland, A. J. (2020). Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations. In Methods in Molecular Biology (pp. 431-450). Humana, New York, NY. [Link][5][27]

  • AutoDock. (2024). Resources. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. [Link][16]

  • GROMACS Mailing List. (2010). MD simulations of covalent bound protein-ligand complex by gromacs. [Link][17]

  • Reddit. (2018). [GROMACS / MD] Modelling protein-ligand complexes with covalent bond?. [Link][18]

  • Pritam Panda. (2021, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link][32]

  • Wang, E., et al. (2019). Calculating Protein-Ligand Binding Affinities with MMPBSA: Method and Error Analysis. Journal of Chemical Information and Modeling, 59(4), 1334-1345. [Link][19]

  • Al-Hussaini, K., et al. (2021). Toward the Identification of Potential α-Ketoamide Covalent Inhibitors for SARS-CoV-2 Main Protease: Fragment-Based Drug Design and MM-PBSA Calculations. Molecules, 26(11), 3358. [Link][20]

  • Homeyer, N., & Gohlke, H. (2012). Ligand affinities predicted with the MM/PBSA method. [Link][33]

  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Journal of Chemical Information and Modeling, 59(4), 1334-1345. [Link][21]

  • ResearchGate. (2024). How to modelling MD of Covalent Inhibitor?. [Link][34]

  • Schrödinger, LLC. (2013). Covalent Docking. [Link][35]

  • Bonvin Lab. (n.d.). HADDOCKing of the p53 N-terminal peptide to MDM2. [Link][36]

  • Klebe, G., et al. (2023). Supporting Information MD-based assessment of covalent inhibitors in noncovalent association complexes: Learning from Cathepsin. [Link][37]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. [Link][22]

  • Moraru, R., et al. (2023). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 66(16), 11438-11453. [Link][38]

  • Research Trends. (2018). Structure-based approach for drug discovery: In-silico molecular modelling and docking studies of tumor suppressor protein p53. [Link][7]

  • Islam, M. T., et al. (2021). Molecular docking of bioactive compounds derived from Moringa oleifera with p53 protein in the apoptosis pathway of oral squamous cell carcinoma. Journal of traditional and complementary medicine, 12(1), 65–75. [Link][8]

  • Nakayama, T., et al. (2004). Molecular docking analysis of the protein–protein interaction between RelA‐associated inhibitor and tumor suppressor protein p53 and its inhibitory effect on p53 action. The FEBS Journal, 271(14), 2845-2853. [Link][39]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link][9]

  • Bauer, M. R., et al. (2016). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 55(24), 3409-3419. [Link][40]

  • Lihan, C., et al. (2023). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. [Link][41]

Sources

An In-Depth Technical Guide to 2-(Methylsulfonyl)pyrimidin-5-ol for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-(Methylsulfonyl)pyrimidin-5-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its pivotal role as a reactive scaffold for covalent drug discovery.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound begins with its precise identification and physical characteristics.

Nomenclature and Structure
  • Common Name : this compound

  • IUPAC Name : this compound

  • CAS Number : 16290-90-7[1]

  • Molecular Formula : C₅H₆N₂O₃S[1]

  • Molecular Weight : 174.18 g/mol [1]

  • SMILES : CS(=O)(=O)c1ncc(O)cn1

The molecular structure consists of a pyrimidine ring, a core heterocyclic motif in many biologically active molecules, substituted with a hydroxyl group at the 5-position and a methylsulfonyl group at the 2-position. The electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the pyrimidine ring, a key aspect that will be discussed in the context of its applications.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. These parameters are crucial for assessing the compound's suitability for various experimental conditions and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Weight 174.18 g/mol [1]
Molecular Formula C₅H₆N₂O₃S[1]
CAS Number 16290-90-7[1]
Predicted LogP -0.6Predicted
Predicted Solubility HighInferred
Predicted pKa ~7.5 (hydroxyl group)Predicted
Physical Form Solid (predicted)Inferred

Note: Some physicochemical properties are predicted based on the structure and data from analogous compounds due to the limited availability of experimental data for this specific molecule.

Synthesis and Purification: A Strategic Approach

The synthesis of this compound can be strategically approached in a two-step process: the formation of a thioether precursor, 2-(methylthio)pyrimidin-5-ol, followed by its oxidation to the desired sulfone. This method is a well-established route for preparing sulfonylated heterocycles.

Synthesis Workflow

The overall synthetic strategy is depicted below. This workflow is designed for efficiency and scalability in a research laboratory setting.

Synthesis_Workflow cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation Start 2-Chloro-5-hydroxypyrimidine Product1 2-(Methylthio)pyrimidin-5-ol Start->Product1 Nucleophilic Aromatic Substitution (SNAr) Reagent1 Sodium Thiomethoxide (NaSMe) Reagent1->Product1 FinalProduct This compound Product1->FinalProduct Oxidation of Thioether Reagent2 Oxidizing Agent (e.g., m-CPBA, Oxone) Reagent2->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Part A: Synthesis of 2-(Methylthio)pyrimidin-5-ol (Precursor)

This procedure is adapted from established methods for the synthesis of similar 2-(methylthio)pyrimidines.

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-5-hydroxypyrimidine (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium thiomethoxide (1.1 eq) in methanol dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The use of sodium thiomethoxide, a strong nucleophile, facilitates the displacement of the chloride at the C-2 position of the pyrimidine ring.

  • Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up : Quench the reaction by the slow addition of water. Acidify the mixture to a pH of ~6-7 with a dilute acid (e.g., 1M HCl). The product may precipitate at this stage.

  • Purification : Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Part B: Oxidation to this compound (Final Product)

The oxidation of the thioether to the sulfone is a critical step that activates the pyrimidine ring for its intended applications.

  • Reaction Setup : Dissolve the 2-(methylthio)pyrimidin-5-ol (1.0 eq) from Part A in a suitable solvent such as dichloromethane (DCM) or a mixture of acetone and water.

  • Oxidant Addition : Cool the solution to 0 °C. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (potassium peroxymonosulfate) (2.2 eq), portion-wise over 1 hour. The use of a slight excess of the oxidant ensures complete conversion of the thioether to the sulfone.

  • Reaction Monitoring : Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant. If using m-CPBA, wash the organic layer with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

  • Purification : Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectroscopic Analysis

Definitive structural confirmation is achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the following are predicted spectra based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet (broad)1HAr-OH
~8.8Singlet2HH4, H6 (pyrimidine ring)
~3.4Singlet3H-SO₂CH₃
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~165C2 (pyrimidine ring)
~155C4, C6 (pyrimidine ring)
~145C5 (pyrimidine ring)
~40-SO₂CH₃
Mass Spectrometry
  • Expected [M+H]⁺ : 175.02

Applications in Drug Discovery: A Covalent Warhead

The primary utility of this compound in drug discovery lies in its function as a "warhead" for covalent inhibitors. The methylsulfonyl group acts as an excellent leaving group, rendering the C-2 position of the pyrimidine ring highly electrophilic and susceptible to nucleophilic attack by the thiol group of cysteine residues in target proteins.

Mechanism of Covalent Modification

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The deprotonated thiolate of a cysteine residue acts as the nucleophile, attacking the electron-deficient C-2 of the pyrimidine ring. This results in the formation of a stable thioether bond and the displacement of the methylsulfinate leaving group.

Caption: SNAr mechanism for cysteine arylation by 2-sulfonylpyrimidines.

This covalent interaction offers several advantages in drug design, including:

  • Prolonged Duration of Action : The irreversible nature of the bond can lead to a longer-lasting therapeutic effect.

  • Increased Potency : Covalent binding can overcome weak non-covalent interactions.

  • Targeting Shallow Binding Pockets : It allows for the engagement of targets that are challenging for traditional reversible inhibitors.

The reactivity of the 2-sulfonylpyrimidine scaffold can be finely tuned by altering the substituents on the pyrimidine ring.[2] The presence of the hydroxyl group at the 5-position in this compound is expected to modulate its electronic properties and, consequently, its reactivity profile and potential for specific hydrogen bonding interactions within a protein's binding site.

Potential Therapeutic Targets

The 2-sulfonylpyrimidine core has been employed to target a range of proteins, particularly those with a strategically located cysteine residue in or near the active site. Examples of protein families targeted by similar covalent modifiers include:

  • Kinases : Many kinases have a conserved cysteine in their active site that can be targeted.

  • Proteases : Cysteine proteases are a well-known class of enzymes that are susceptible to covalent inhibition.

  • Deubiquitinases (DUBs) : These enzymes often rely on a catalytic cysteine.

  • Epigenetic Targets : Proteins involved in epigenetic regulation, such as histone acetyltransferases, can also be targeted.

The development of covalent inhibitors based on the this compound scaffold would involve its incorporation into a larger molecule designed to have high affinity and selectivity for the target protein of interest.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage : Store in a tightly sealed container in a cool, dry place.

Based on safety data for analogous compounds like 5-chloro-2-(methylsulfonyl)pyrimidine, this class of compounds may cause skin and eye irritation and may be harmful if swallowed.[3] A full risk assessment should be conducted before commencing any experimental work.

Conclusion

This compound represents a valuable and versatile building block for the development of novel covalent therapeutics. Its straightforward synthesis and the tunable reactivity of the 2-sulfonylpyrimidine core make it an attractive scaffold for targeting a wide range of proteins implicated in various diseases. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this promising compound in their drug discovery endeavors. Further research into its specific biological activities and the development of targeted libraries based on this scaffold are warranted and hold significant potential for advancing the field of covalent drug design.

References

  • Bauer, S., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-(Methylsulfonyl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Gao, Y., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

Sources

The Researcher's Guide to 2-(Methylsulfonyl)pyrimidin-5-ol: Sourcing, Quality Control, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Emerging Significance of a Versatile Pyrimidine Building Block

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules, including nucleic acids, underpins its broad utility. Within this class of heterocyles, 2-(Methylsulfonyl)pyrimidin-5-ol (CAS No. 16290-90-7) has emerged as a particularly valuable building block. Its unique electronic and structural features, conferred by the potent electron-withdrawing methylsulfonyl group and the strategically positioned hydroxyl moiety, make it a versatile intermediate for the synthesis of a diverse range of bioactive compounds, notably in the realm of kinase inhibitors and bioconjugation.[1][2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the commercial availability of this compound, guidance on establishing robust quality control protocols, and insights into its application in contemporary drug discovery, supported by field-proven methodologies and authoritative references.

Chemical Identity and Physicochemical Properties

PropertyValueReference
Chemical Name This compound[3]
CAS Number 16290-90-7[3]
Molecular Formula C₅H₆N₂O₃S[3]
Molecular Weight 174.18 g/mol [3]
SMILES CS(=O)(=O)c1ncc(O)cn1[3]
Appearance Off-White Solid[4]
Purity Typically >95%[5]
Storage Store in a cool, dry, well-ventilated area in a tightly-closed container. Recommended long-term storage at 2-8°C.[5]

Commercial Availability and Strategic Sourcing

This compound is accessible through a variety of chemical suppliers catering to the research and development sector. Availability ranges from milligram to gram quantities, with some suppliers offering bulk and custom synthesis options. When selecting a supplier, it is crucial to consider not only price but also purity, batch-to-batch consistency, and the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA).

SupplierCatalog Number (Example)PurityAvailable Quantities (Typical)
AK Scientific, Inc.-95%Inquire
ArctomBD-A553886InquireInquire
BiosynthRAA29090Inquire50 mg, 0.5 g
BLD Pharm-InquireInquire
Chem-Impex International29090InquireInquire
ChemExpressHY-W172483>98%100mg, 250mg, 500mg, 1g, 5g, 10g

This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always verify current availability and specifications directly with suppliers.

Procurement_Workflow Figure 1: Strategic Procurement Workflow for Research Chemicals A Identify Need for This compound B Search Supplier Databases (e.g., PubChem, eMolecules) A->B C Shortlist Potential Suppliers B->C D Request Quotations & Lead Times C->D E Evaluate Supplier Documentation (CoA, SDS, Purity) D->E F Select Supplier & Place Order E->F Meets Purity & Documentation Requirements G Receive & Log Material F->G H In-house Quality Control Verification (HPLC, NMR, etc.) G->H H->E Fails QC I Release for Research Use H->I Passes QC

Caption: A typical workflow for the procurement of critical chemical reagents.

Quality Control and In-House Verification: A Self-Validating System

Ensuring the identity and purity of starting materials is a fundamental tenet of scientific integrity. While suppliers provide a Certificate of Analysis, independent verification is a critical step to preemptively troubleshoot unexpected experimental outcomes. The following protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided as robust methods for the in-house quality assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is a widely adopted technique for the analysis of pyrimidine derivatives due to its resolving power and reproducibility.[6] This method is designed to separate the main component from potential impurities arising from synthesis or degradation.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 silica gel column (e.g., 4.6 mm x 150-250 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with 5% Solvent B.

    • Linearly increase to 95% Solvent B over 15 minutes.

    • Hold at 95% Solvent B for 5 minutes.

    • Return to 5% Solvent B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25-35°C.

  • Detection Wavelength: 254 nm or 270 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.

Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. The retention time should be consistent for the same batch, and the peak shape should be symmetrical. The presence of significant secondary peaks may indicate impurities that warrant further investigation.

¹H NMR Spectroscopy for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. The expected chemical shifts and coupling patterns for this compound can be predicted based on the electronic environment of the protons.[8][9]

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

    • ~3.3 ppm (singlet, 3H): Protons of the methylsulfonyl group (CH₃SO₂).

    • ~8.5-8.7 ppm (singlet, 2H): The two equivalent protons on the pyrimidine ring (H4 and H6). The exact chemical shift can vary depending on concentration and residual water in the solvent.

    • ~11.0-12.0 ppm (broad singlet, 1H): The acidic proton of the hydroxyl group (-OH). This peak may be broad and its position can be concentration-dependent.

Data Interpretation: The presence of these key signals with the correct integration values and multiplicities confirms the identity of this compound. Any unexpected signals should be scrutinized as potential impurities or residual solvents.

QC_Logic Figure 2: Logic for In-House QC Validation Start Received Chemical Lot HPLC HPLC Purity >95%? Start->HPLC NMR NMR Spectrum Matches Structure? HPLC->NMR Yes Fail Quarantine Lot & Contact Supplier HPLC->Fail No Pass Release for Research NMR->Pass Yes NMR->Fail No

Caption: A decision-making flowchart for the quality control validation of incoming chemical reagents.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery is primarily centered on its role as a versatile synthetic intermediate. The methylsulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, allowing for the facile introduction of various functionalities at the 2-position of the pyrimidine ring.[2]

Synthesis of Kinase Inhibitors

The pyrimidine core is a well-established scaffold in the design of protein kinase inhibitors.[1] The 2-amino-pyrimidine motif, in particular, is a common feature in many approved and investigational kinase inhibitors. This compound serves as a key precursor for the synthesis of these derivatives. The methylsulfonyl group can be readily displaced by a primary or secondary amine under thermal or base-catalyzed conditions to furnish the corresponding 2-amino-pyrimidine derivative. The hydroxyl group at the 5-position can be further functionalized or may participate in hydrogen bonding interactions within the kinase active site. This synthetic strategy has been employed in the development of inhibitors for various kinases, including Aurora kinases and Bruton's tyrosine kinase (BTK).[2][10]

Bioconjugation and Covalent Inhibitors

Recent studies have highlighted the exceptional reactivity of 2-sulfonylpyrimidines towards the thiol group of cysteine residues in proteins. This reaction proceeds under mild, biocompatible conditions and results in the formation of a stable covalent bond. This "thio-click" chemistry makes 2-sulfonylpyrimidine derivatives, accessible from intermediates like this compound, highly attractive as warheads for the development of targeted covalent inhibitors (TCIs) and for bioconjugation applications such as protein labeling.[11]

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on available safety data, this compound may cause skin, eye, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry place away from incompatible substances and sources of ignition. Keep the container tightly sealed.[5]

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.[5]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its commercial availability, coupled with its favorable reactivity profile, positions it as a key intermediate for the synthesis of kinase inhibitors and other targeted therapeutics. By adhering to rigorous sourcing and in-house quality control practices, researchers can confidently employ this reagent in their synthetic campaigns. A thorough understanding of its chemical properties, applications, and safety considerations, as outlined in this guide, will empower scientists to leverage the full potential of this important pyrimidine derivative in the pursuit of novel medicines.

References

  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • Google Patents. US10696657B2 - Methods and intermediates for preparing therapeutic compounds.
  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • Google Patents.
  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • ACS Publications. N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. [Link]

  • PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]

  • Digital Commons @ Michigan Tech. Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • EPO. SYNTHESIS OF TRIAZOLOPYRIMIDINE COMPOUNDS - Patent 2794575. [Link]

  • Google Patents. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubMed. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. [Link]

  • Google Patents.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. [Link]

  • MDPI. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • ChemExpress. CAS 16290-90-7|2-Methanesulfonylpyrimidin-5-ol. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

Sources

Review of sulfonylpyrimidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sulfonylpyrimidine Derivatives in Medicinal Chemistry

Introduction: The Rise of a Privileged Covalent Warhead

In the landscape of modern drug discovery, the strategic use of covalent inhibitors has seen a remarkable resurgence. These molecules, which form a permanent bond with their biological target, can offer advantages in potency, duration of action, and the ability to tackle targets once considered "undruggable." Within this class, the 2-sulfonylpyrimidine scaffold has emerged as a particularly versatile and tunable electrophilic "warhead."[1][2] Its unique chemical properties allow for a finely controlled reaction with nucleophilic residues on proteins, most notably cysteine, enabling the development of highly specific and effective therapeutic agents.[3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the sulfonylpyrimidine core. We will delve into its fundamental mechanism of action, explore the nuanced structure-reactivity relationships that make it so adaptable, and survey its application across key therapeutic areas, including oncology, infectious diseases, and inflammation. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for harnessing the power of sulfonylpyrimidine chemistry.

The Core Mechanism: Covalent Modification via SNAr

The primary mechanism by which 2-sulfonylpyrimidines exert their biological effect is through a covalent reaction with thiol groups of cysteine residues within a target protein.[3][5] This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway. The process is characterized by the nucleophilic attack of a deprotonated cysteine (thiolate) on the electron-deficient C2 carbon of the pyrimidine ring.[3][4] This attack is the rate-determining step, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[6] Subsequently, the sulfinate group is displaced as a stable leaving group, resulting in the formation of a stable thioether bond between the protein and the pyrimidine ring.[3][5]

The efficiency of this reaction is predicated on the inherent electrophilicity of the C2 carbon, which is significantly enhanced by the presence of the two nitrogen atoms in the pyrimidine ring and the potent electron-withdrawing sulfonyl group.[3] This chemical feature makes the 2-sulfonylpyrimidine a mild but effective alkylating agent, capable of selectively targeting reactive cysteines under physiological conditions.[1][7]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Protein_Cys Protein-Cys-S⁻ (Nucleophile) Meisenheimer Meisenheimer Complex (Transient) Protein_Cys->Meisenheimer Nucleophilic Attack (Rate-Limiting) Sulfonylpyrimidine 2-Sulfonylpyrimidine (Electrophile) Sulfonylpyrimidine->Meisenheimer Covalent_Adduct Covalent Protein Adduct (Thioether Bond) Meisenheimer->Covalent_Adduct Elimination Leaving_Group Sulfinic Acid (Leaving Group) Meisenheimer->Leaving_Group

Caption: The SNAr mechanism of cysteine modification by 2-sulfonylpyrimidines.

Structure-Reactivity Relationships (SRR): Tuning the Electrophile

A key advantage of the sulfonylpyrimidine scaffold is that its reactivity can be precisely modulated over an astonishing nine orders of magnitude.[1][2] This fine-tuning is achieved by introducing various substituents onto the pyrimidine ring, allowing medicinal chemists to balance chemical reactivity with biological selectivity and minimize off-target effects. The relationship between the electronic properties of these substituents and the reaction rate is a cornerstone of designing effective covalent inhibitors.

Key Principles of Reactivity Modulation:

  • Substitution at the 5-Position: This position has the most profound impact on reactivity. Strong electron-withdrawing groups (EWGs) like nitro (–NO₂) or ester (–COOMe) drastically increase the electrophilicity of the C2 carbon, leading to reaction rates that are thousands of times faster than the unsubstituted parent compound.[1][2] Conversely, strong electron-donating groups (EDGs) like amino (–NH₂) or methoxy (–OMe) deactivate the ring towards nucleophilic attack, effectively switching off reactivity.[2]

  • Substitution at the 4-Position: While less dramatic than the 5-position, substitution here also modulates reactivity. EWGs at this position increase the reaction rate, though to a lesser extent.[1][2]

  • Leaving Group Modification: The nature of the exocyclic sulfonyl group also provides an opportunity for reactivity control, though this is a less commonly explored strategy.[1]

This exquisite control allows for the design of "warheads" that are stable in aqueous environments and highly selective for a specific cysteine target, reacting only with particularly nucleophilic residues often found in enzyme active sites or allosteric pockets.[1][3]

Substituent (at 5-position)Electronic EffectImpact on Reactivity (k)RationaleReference
-NO₂ Strong EWG (-M, -I)Drastic IncreaseStabilizes the negative charge of the Meisenheimer intermediate.[1][2]
-COOMe Strong EWG (-M, -I)Drastic IncreaseStabilizes the Meisenheimer intermediate through resonance and induction.[1][2]
-CF₃ Strong EWG (-I)Significant IncreaseInductively withdraws electron density, increasing C2 electrophilicity.[1][2]
-Cl, -Br EWG (-I, +M)Moderate IncreaseInductive withdrawal outweighs weak mesomeric donation.[1][2]
-H NeutralBaselineReference compound for comparison.[1][2]
-CH₃ Weak EDG (+I)DecreaseInductively donates electron density, reducing C2 electrophilicity.[1][2]
-NH₂, -OMe Strong EDG (+M)Reaction QuenchedStrongly donates electron density, deactivating the ring to attack.[2]

Caption: Influence of 5-position substituents on the reactivity of 2-sulfonylpyrimidines. (EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group; -M: Negative Mesomeric; -I: Negative Inductive; +M: Positive Mesomeric; +I: Positive Inductive).

Therapeutic Applications of Sulfonylpyrimidine Derivatives

The tunable reactivity and favorable physicochemical properties of sulfonylpyrimidines have led to their exploration in a wide range of therapeutic areas.[1]

Anticancer Agents

The sulfonylpyrimidine core has proven to be a valuable scaffold for developing novel anticancer therapeutics, particularly those targeting mutationally compromised proteins or key enzymes in cancer cell proliferation.

  • Reactivation of Mutant p53: The tumor suppressor p53 is mutated in over half of all human cancers, often leading to a destabilized protein that is prone to aggregation.[7] Certain 2-sulfonylpyrimidine derivatives, such as PK11007, have been shown to selectively alkylate surface-exposed cysteines on the p53 core domain.[1][7] This covalent modification stabilizes the mutant protein, restoring its DNA-binding capability and reactivating its tumor-suppressive functions, leading to the upregulation of target genes like p21 and subsequent cell death.[7] This approach is a promising strategy for targeting cancers with a p53-mutant background.

  • Inhibition of WRN Helicase: Werner syndrome helicase (WRN) is a critical enzyme for DNA repair in cancers with microsatellite instability (MSI). Covalent inhibitors based on a 2-sulfonylpyrimidine scaffold have been identified as potent and selective inhibitors of WRN's helicase activity.[4][5] By covalently modifying a cysteine residue, these compounds inhibit DNA unwinding, leading to synthetic lethality in MSI-high cancer cells. This represents a targeted therapy approach for a specific cancer subtype.

  • Induction of Oxidative Stress: Beyond specific protein targeting, some sulfonylpyrimidines exert a broader anticancer effect by depleting cellular glutathione (GSH) and elevating levels of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and p53-independent cell death.[7]

Antimicrobial Agents

The development of new antimicrobials is a global health priority. Sulfonylpyrimidines are being investigated as anti-virulence agents, which disarm bacteria rather than killing them directly, a strategy that may exert less selective pressure for resistance development.[3][8]

  • Inhibition of S. aureus Sortase A (SrtA): Sortase A is a cysteine transpeptidase that anchors virulence factors to the cell wall of Gram-positive bacteria like Staphylococcus aureus.[3] 2-sulfonylpyrimidines have been identified as a new class of potent, covalent inhibitors of SrtA.[3] They act by modifying the active site cysteine (Cys184), preventing the bacteria from displaying key virulence proteins on their surface. This attenuates the pathogen's ability to cause infection without affecting its growth, making it a promising anti-virulence strategy.[3][8] Other sulfonylpyrimidine derivatives have also shown direct antibacterial and antifungal activity.[9]

Anti-inflammatory Agents

Chronic inflammation underlies numerous diseases, and targeting key mediators of the inflammatory cascade is a well-established therapeutic strategy. Pyrimidine derivatives, including sulfonamide hybrids, have shown significant potential in this area.[10][11][12]

  • Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the production of pro-inflammatory prostaglandins. Certain pyrimidine derivatives have been identified as selective COX-2 inhibitors, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[10][13]

  • Dual mPGES-1/5-LOX Inhibition: Novel dihydropyrimidine-sulfonamide hybrids have been developed as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[11] By simultaneously blocking two key pathways in the production of inflammatory mediators (prostaglandins and leukotrienes), these compounds exhibit potent anti-inflammatory effects in preclinical models.[11]

Experimental Protocols & Methodologies

To facilitate research in this area, this section provides validated, step-by-step methodologies for the synthesis and reactivity assessment of 2-sulfonylpyrimidine derivatives.

General Synthesis of 2-Sulfonylpyrimidines

The most common method for synthesizing 2-sulfonylpyrimidines involves the oxidation of a corresponding 2-thiomethylpyrimidine precursor. This two-step process is generally high-yielding and utilizes commercially available starting materials.

Synthesis_Workflow Start Start: 2-Mercaptopyrimidine Derivative Step1 Step 1: S-Alkylation Reagents: MeI, Base (e.g., K₂CO₃) Solvent: Acetone or DMF Start->Step1 Intermediate Intermediate: 2-Thiomethylpyrimidine Step1->Intermediate Step2 Step 2: Oxidation Reagent: m-CPBA or Oxone® Solvent: DCM or MeOH/H₂O Intermediate->Step2 Product Product: 2-Sulfonylpyrimidine Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: A typical two-step workflow for the synthesis of 2-sulfonylpyrimidines.

Step-by-Step Protocol:

  • S-Alkylation:

    • To a solution of the starting 2-mercaptopyrimidine derivative (1.0 eq) in a suitable solvent (e.g., acetone), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add methyl iodide (MeI, 1.2 eq) dropwise and stir the reaction at room temperature until completion (monitored by TLC, typically 2-4 hours).

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure to yield the crude 2-thiomethylpyrimidine intermediate. This intermediate can often be used in the next step without further purification.

  • Oxidation:

    • Dissolve the crude 2-thiomethylpyrimidine intermediate (1.0 eq) in a solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq), portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with DCM, wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the final 2-sulfonylpyrimidine derivative.

In Vitro Reactivity Assessment with Glutathione (GSH)

A crucial step in characterizing a new covalent warhead is to quantify its intrinsic reactivity. A standard method involves measuring the second-order rate constant (k) of the reaction with a model biological thiol, such as L-glutathione (GSH), using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Reactivity_Assay Prep Prepare Stock Solutions 1. Sulfonylpyrimidine in d6-DMSO 2. GSH in KPi Buffer Mix Mix Reactants in NMR Tube (Pseudo-first-order: [GSH] > 10x [Warhead]) Prep->Mix Acquire Acquire ¹H NMR Spectra (Time-course acquisition, e.g., every 5 min) Mix->Acquire Analyze Analyze Spectra - Integrate signals for starting material & product - Plot ln([Warhead]) vs. time Acquire->Analyze Calculate Calculate Rate Constants - k_obs = -slope - k₂ = k_obs / [GSH] Analyze->Calculate Result Result: Second-Order Rate Constant (k₂) Calculate->Result

Caption: Experimental workflow for determining thiol reactivity via NMR spectroscopy.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the 2-sulfonylpyrimidine test compound in deuterated DMSO (d⁶-DMSO) and GSH in a potassium phosphate (KPi) buffer (e.g., 100 mM, pH 7.4).

  • Reaction Setup: In an NMR tube, combine the KPi buffer, the GSH stock solution, and d⁶-DMSO to a final volume of 500 µL. The final concentration of GSH should be at least 10-fold higher than the test compound (e.g., 5 mM GSH and 0.5 mM warhead) to ensure pseudo-first-order kinetics.

  • Data Acquisition: Place the NMR tube in the spectrometer pre-equilibrated to the desired temperature (e.g., 25 °C). Initiate the reaction by adding the stock solution of the test compound. Immediately begin acquiring a time course of ¹H NMR spectra.

  • Data Analysis: Process the spectra and integrate the signals corresponding to the disappearance of the starting sulfonylpyrimidine and the appearance of the GSH-adduct product over time.

  • Calculation: Plot the natural logarithm of the concentration of the starting material (ln[Warhead]) versus time. The plot should be linear, and the negative of the slope gives the observed rate constant (k_obs).

  • Final Rate Constant: Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of GSH used in the experiment (k₂ = k_obs / [GSH]).

Conclusion and Future Perspectives

Sulfonylpyrimidine derivatives represent a powerful and highly adaptable class of covalent modifiers in medicinal chemistry. Their well-understood SNAr mechanism and, most importantly, their exquisitely tunable reactivity allow for the rational design of selective inhibitors for a growing number of therapeutic targets.[1][2] The successful application of this scaffold in developing preclinical candidates for cancer, infectious diseases, and inflammatory conditions underscores its immense potential.[3][7][11]

Future research will likely focus on expanding the target space for sulfonylpyrimidine-based drugs, including their application in antibody-drug conjugates (ADCs) and targeted protein degradation (PROTACs).[2] The continued elucidation of complex structure-reactivity relationships will enable the design of even more sophisticated covalent agents with optimized efficacy and safety profiles, cementing the role of the sulfonylpyrimidine as a privileged scaffold in the future of drug discovery.

References

  • Bauer, M. R., Joerger, A. C., Fersht, A. R. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. PNAS, 113(36), E5271–E5280. [Link][7]

  • Sroka, W., Nitek, W., Ulenberg, S. (2000). Synthesis and antimicrobial properties of 3-sulfonyl-1,2,3,4-tetrahydropyrimido [4,5-d] pyrimidines. Acta Poloniae Pharmaceutica, 57(4), 289-294. [Link][9]

  • Hyman, J. R., Larrow, J. F., Feng, H., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2235–2245. [Link][5]

  • Hayward, L., Richard, J., Richard, E., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1833–1845. [Link][1]

  • Wilke, J., Nidoieva, Z., Hoba, S. N., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 808933. [Link][3]

  • Hayward, L., Richard, J., Richard, E., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link][6]

  • Hyman, J. R., Larrow, J. F., Feng, H., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications, 62(15), 2235–2245. [Link][4]

  • Li, J., Liu, Y., Zhang, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(12), 837-854. [Link][14]

  • Hayward, L., Richard, J., Richard, E., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1833–1845. [Link][2]

  • Ullah, F., Ayub, K., Zeb, A., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(40), 26563–26575. [Link][15]

  • Al-Suwaidan, I. A., Al-Salahi, R., Al-Tamimi, A. M., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 15(1), 1234. [Link][8]

  • Koca, İ., Özkan, M., Çelik, H., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Pharmaceuticals, 17(10), 1294. [Link][10]

  • Al-Obaid, A. M., Abdel-Aziz, A. A. M., El-Azab, A. S., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 639. [Link][16]

  • Li, J., Liu, Y., Zhang, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids. Future Medicinal Chemistry. [Link][17]

  • Chen, Z., Zhang, Y., Wang, Y., et al. (2018). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 23(11), 2749. [Link][18]

  • Alfayomy, A. M., El-Nassan, H. B., Aboutaleb, A. A. (2024). Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. RSC Medicinal Chemistry, 15(6), 2115-2131. [Link][11]

  • Sharma, D., Kumar, R., Narasimhan, B. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(45), 29193-29221. [Link][12]

  • Kumar, S., & Singh, B. (2021). A mini review of pyrimidine and fused pyrimidine marketed drugs. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1016-1033. [Link][19]

  • Koca, İ., Özkan, M., Çelik, H., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Pharmaceuticals. [Link][13]

  • Kumar, M., Kumar, A., Singh, B. U., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Pharmaceutical Sciences and Research, 15(7), 2838-2853. [Link][20]

Sources

Topic: Understanding the Reactivity of 2-(Methylsulfonyl)pyrimidin-5-ol with Cysteine Residues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The targeted covalent inhibition of proteins represents a powerful strategy in modern drug discovery, offering enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Within the arsenal of electrophilic "warheads" used to achieve this, 2-sulfonylpyrimidines have emerged as a highly tunable and chemoselective class for reacting with cysteine residues. This technical guide provides an in-depth exploration of the reactivity of a specific member of this class, 2-(methylsulfonyl)pyrimidin-5-ol, with proteinaceous cysteine residues. We will dissect the underlying reaction mechanism, provide detailed, field-proven experimental protocols for characterizing these interactions, and discuss the implications for rational drug design. This document is intended for researchers and drug development professionals seeking to leverage this chemistry in their own programs.

Introduction: The Rise of Tunable Covalent Warheads

Historically, covalent inhibitors were often discovered serendipitously and were sometimes viewed with skepticism due to concerns about off-target reactivity and potential toxicity.[1] However, the clinical success of targeted covalent drugs like Ibrutinib and Osimertinib has catalyzed a paradigm shift, moving the field from accidental discovery to rational design.[2][3] The core principle of a modern targeted covalent inhibitor involves a two-step mechanism: first, the inhibitor binds non-covalently and reversibly to the target protein, and second, a strategically positioned electrophilic "warhead" on the inhibitor forms a permanent covalent bond with a nearby nucleophilic amino acid residue on the protein.[2][4]

Cysteine, with the relatively low pKa of its thiol side chain, is the most frequently targeted nucleophilic residue. Its thiolate anion form is a potent nucleophile, yet it is rare enough in the proteome to allow for a degree of selectivity. The reactivity of the electrophilic warhead is a critical parameter; it must be reactive enough to engage the target cysteine in a biologically relevant timeframe but not so reactive that it indiscriminately modifies off-target proteins.

The 2-sulfonylpyrimidine scaffold has gained significant attention as a privileged warhead for cysteine arylation.[5] These compounds react with thiols via a nucleophilic aromatic substitution (SNAr) mechanism, forming stable thioether bonds.[6] A key advantage of this scaffold is that its reactivity can be finely tuned over several orders of magnitude by modifying the substituents on the pyrimidine ring, allowing for the optimization of both potency and selectivity.[7][8][9] This guide focuses specifically on this compound, examining how the interplay of the sulfonyl leaving group and the hydroxyl substituent dictates its reactivity profile with cysteine.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The covalent modification of a cysteine residue by this compound proceeds through a well-defined SNAr mechanism. This reaction is contingent on the key features of both the warhead and the target residue.

  • The Nucleophile: The reaction is initiated by the deprotonated thiol of the cysteine side chain, the thiolate anion (-S⁻). The concentration of this highly nucleophilic species is dependent on the local microenvironment and the pH, as governed by the Henderson-Hasselbalch equation.

  • The Electrophile: The pyrimidine ring is rendered electron-deficient by the two ring nitrogens and, critically, by the powerful electron-withdrawing methylsulfonyl group (-SO₂CH₃) at the C2 position. This creates a strong electrophilic center at C2, making it susceptible to nucleophilic attack.

  • The Leaving Group: The methylsulfonyl group also functions as an excellent leaving group (as methylsulfinate, CH₃SO₂⁻), which is essential for the completion of the substitution reaction.

The reaction proceeds as follows:

  • Nucleophilic Attack: The cysteine thiolate attacks the electrophilic C2 carbon of the pyrimidine ring.

  • Formation of the Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.

  • Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the methylsulfinate leaving group, resulting in the formation of a stable thioether bond between the cysteine sulfur and the pyrimidine ring.

The presence of the hydroxyl group at the 5-position (-OH) is not inert. As an electron-donating group by resonance, it can modulate the electrophilicity of the C2 position, thereby "tuning" the intrinsic reactivity of the warhead. Understanding this structure-reactivity relationship is crucial for designing inhibitors with the desired kinetic profile.[7][10]

Caption: SNAr reaction of this compound with cysteine.

Experimental Characterization: A Multi-Faceted Approach

Confirming and quantifying the covalent reaction between an inhibitor and its target protein requires a suite of orthogonal biophysical and biochemical techniques. The following workflow provides a robust framework for a thorough investigation.

G start Hypothesis: Compound covalently modifies Target Protein Cysteine kinetics Biochemical & Kinetic Assays (Fluorescence, Absorbance) start->kinetics Measure rate of inhibition ms_intact Intact Protein Mass Spec (Confirmation of Adduct) kinetics->ms_intact Confirm mass shift data_analysis Data Synthesis & SAR (k_inact/K_I, Occupancy) kinetics->data_analysis ms_peptide Peptide Mapping (LC-MS/MS) (Site of Modification ID) ms_intact->ms_peptide Identify modified residue structural Structural Biology (X-ray, Cryo-EM) ms_peptide->structural Visualize interaction ms_peptide->data_analysis conclusion Validated Covalent Inhibitor with Defined MOA data_analysis->conclusion

Caption: Experimental workflow for characterizing a covalent inhibitor.
Kinetic Analysis of Covalent Inhibition

The potency of a covalent inhibitor is not a simple IC₅₀ value but is best described by the second-order rate constant kinact/KI.[11] This term encapsulates both the initial non-covalent binding affinity (KI) and the maximum rate of covalent bond formation (kinact).

This protocol assumes the protein-inhibitor interaction can be monitored over time, for instance, by tracking the consumption of a substrate that becomes fluorescent upon enzymatic turnover.

  • Reagent Preparation:

    • Prepare a concentrated stock of the target protein in a suitable, stable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a concentrated stock of this compound in 100% DMSO.

    • Prepare the enzyme's substrate in an assay buffer. The final DMSO concentration in the assay should be kept low (<1%) and consistent across all wells.

  • Assay Execution (96- or 384-well plate format):

    • To multiple wells, add the assay buffer.

    • Add varying concentrations of the inhibitor (e.g., a 2-fold serial dilution) to the wells. Include DMSO-only wells as a "no inhibitor" control.

    • Initiate the reaction by adding the target protein to all wells. Causality Note: Adding the protein last ensures that the inhibition timing starts simultaneously for all concentrations.

    • Immediately after adding the protein, add the substrate to all wells to start the enzymatic reaction.

    • Place the plate in a plate reader and monitor the fluorescence signal over time (e.g., every 30 seconds for 30-60 minutes).

  • Data Analysis:

    • For each inhibitor concentration, plot the fluorescence signal versus time. The resulting curves will show a decrease in slope as the enzyme is progressively inactivated.

    • Fit each progress curve to the equation for irreversible enzyme inhibition to obtain an observed rate of inactivation (kobs) for each inhibitor concentration.

    • Plot the calculated kobs values against the inhibitor concentration [I].

    • Fit this secondary plot to the hyperbolic equation: k_obs = (k_inact * [I]) / (K_I + [I]). This will yield the values for kinact and KI.

    • Calculate the second-order rate constant: kinact/KI.

  • Control: Ensure the inhibitor does not interfere with the fluorescent signal in the absence of the enzyme.

  • Linearity: The "no inhibitor" control should show a linear increase in fluorescence over the measurement period, indicating a stable enzyme.

  • Specificity: If a non-covalent mutant of the target cysteine is available (e.g., Cys to Ala), it should not show time-dependent inhibition, confirming the covalent mechanism.[12]

Mass Spectrometry for Adduct Confirmation and Site Identification

Mass spectrometry (MS) is the gold standard for unequivocally demonstrating that a covalent bond has formed and for identifying the precise amino acid residue that has been modified.[1][13]

  • Incubation:

    • Incubate the target protein (e.g., 5-10 µM) with a molar excess (e.g., 5-10 fold) of this compound for a sufficient time to ensure a high degree of labeling (e.g., 1-2 hours at room temperature).

    • Prepare a control sample with the protein and an equivalent volume of DMSO.

  • Intact Protein Analysis (Optional but Recommended):

    • Desalt a small aliquot of the reaction and control mixtures.

    • Analyze by ESI-MS. A mass shift corresponding to the mass of the pyrimidin-5-ol moiety (minus the leaving group) confirms covalent modification at the whole protein level.[1]

  • Proteolytic Digestion:

    • Denature the remaining protein samples (e.g., with urea or guanidine HCl).

    • Reduce disulfide bonds (e.g., with DTT) and alkylate free cysteines that were not modified by the inhibitor (e.g., with iodoacetamide). Causality Note: This step is crucial. It prevents unmodified cysteines from forming disulfide bonds during digestion and allows for their unambiguous identification.

    • Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase LC system coupled to a high-resolution mass spectrometer.

    • The mass spectrometer will be operated in a data-dependent acquisition mode. It will first perform a full MS scan (MS1) to measure the mass-to-charge ratio (m/z) of the eluting peptides.

    • It will then select the most intense ions for fragmentation (MS2), breaking the peptides along their backbone.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS2 spectra against the known sequence of the target protein.

    • Crucially, the search parameters must include a "variable modification" corresponding to the mass of the pyrimidin-5-ol adduct on cysteine residues.

    • The software will identify the peptide containing the modified cysteine and provide fragmentation data that confirms the exact site of modification.[14][15]

ParameterExpected Result for Covalent Modification
Intact Protein Mass Observed Mass = Protein Mass + Mass of Adduct
Peptide Mass Mass of Cys-containing peptide increases by Adduct Mass
MS/MS Spectrum Fragmentation ions (b- and y-ions) confirm the peptide sequence with the mass modification localized to a specific cysteine residue.
Table 1: Expected Mass Spectrometry Outcomes for Covalent Modification.

Applications in Drug Discovery

A thorough understanding of the reactivity of this compound is not merely an academic exercise; it is fundamental to its successful application in drug discovery.

  • Structure-Activity Relationship (SAR): By synthesizing analogs with different substituents on the pyrimidine ring, medicinal chemists can systematically modulate the kinact/KI. This allows for the optimization of on-target residence time while minimizing off-target reactivity.[10][11] For example, adding electron-withdrawing groups elsewhere on the ring would be expected to increase reactivity, while adding electron-donating groups would decrease it.[6]

  • Selectivity Profiling: The kinetic and MS-based methods described here can be applied in a proteome-wide fashion (chemoproteomics) to assess the selectivity of a lead compound.[1][16] This involves treating cell lysates or whole cells with the inhibitor and using advanced MS techniques to identify all proteins that have been covalently modified, providing a crucial safety and selectivity profile.

  • Target Validation: Covalent probes based on this scaffold can be invaluable tools for validating novel drug targets. A highly specific covalent probe can be used to inhibit a target protein in a cellular context, allowing for a clear correlation between target engagement and the resulting phenotype.

Conclusion

The this compound moiety is a sophisticated electrophilic warhead that enables the targeted covalent inhibition of cysteine residues. Its reactivity, governed by the SNAr mechanism, is tunable and highly chemoselective for thiols. This guide has provided a framework for understanding this reactivity, grounded in both mechanistic principles and practical, robust experimental protocols. By combining kinetic analysis with high-resolution mass spectrometry, researchers can gain a comprehensive understanding of the interaction between their compound and its target protein. This detailed molecular understanding is the bedrock of modern rational drug design and is essential for developing the next generation of safe and effective covalent medicines.

References

  • Bar-Peled, L., et al. (2017). Chemoproteomic methods for covalent drug discovery. PMC. [Link]

  • Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. En-Press. [Link]

  • Good, J. A., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]

  • Geer, M. J., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

  • Maurer, T., et al. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed. [Link]

  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience. [Link]

  • Geer, M. J., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. [Link]

  • LaMarr, W., et al. (2022). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]

  • Ros-Okum, M. G., et al. (2023). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. [Link]

  • Paul, T., et al. (2023). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences. [Link]

  • Jalali, F., et al. (2022). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. STAR Protocols. [Link]

  • Paul, T., et al. (2023). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Hyman, J. R., et al. (2022). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Medicinal Chemistry Letters. [Link]

  • Bernardim, B., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]

  • Bernardim, B., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]

  • Wilke, N., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [Link]

  • Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • de Gruiter, M., et al. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • Request PDF. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate. [Link]

  • Ghosh, A. K., et al. (2016). Covalent Inhibition in Drug Discovery. Current Topics in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). General mechanism of covalent inhibition of a protein target by a... ResearchGate. [Link]

  • The Curious Chemist. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. [Link]

  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives. MDPI. [Link]

  • Kumar, K., et al. (2020). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry. [Link]

  • Cilibrizzi, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-(Methylsulfonyl)pyrimidin-5-ol in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Methylsulfonyl)pyrimidin-5-ol, a novel small molecule inhibitor, in biochemical kinase inhibition assays. We present detailed protocols, scientific rationale, and data analysis procedures, with a primary focus on the robust and highly sensitive ADP-Glo™ luminescent kinase assay platform. Furthermore, this guide outlines critical steps for assay optimization, quality control, and troubleshooting to ensure the generation of reliable and reproducible data for kinase inhibitor profiling.

Introduction: The Role of this compound in Kinase Research

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery.[2]

The pyrimidine scaffold is a well-established hinge-binding motif found in many clinically approved kinase inhibitors. The subject of this guide, this compound (CAS 16290-90-7), is a compound featuring this key structural element.[3][4] Its molecular structure is presented in Table 1. The sulfonyl group is known to participate in hydrogen bonding interactions within protein active sites, potentially contributing to binding affinity and selectivity.[5] This application note serves as a practical resource for investigators seeking to characterize the inhibitory potential of this compound against specific kinase targets.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 16290-90-7[3][4][6]
Molecular Formula C₅H₆N₂O₃S[3]
Molecular Weight 174.18 g/mol [3][4]
Structure Chemical structure of this compound[3]

Choosing the Right Assay: Rationale for the ADP-Glo™ Kinase Assay

A variety of methods exist for measuring kinase activity, including radiometric, fluorescent, and luminescent assays.[7] For high-throughput screening and detailed inhibitor characterization, luminescent assays offer a superior combination of sensitivity, a large dynamic range, and a simple "add-and-read" homogeneous format.[8]

We recommend the ADP-Glo™ Kinase Assay as the primary platform for evaluating this compound. This system measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.[9][10]

Key Advantages of the ADP-Glo™ Assay:

  • Universal Applicability: Can be used for virtually any kinase, regardless of its substrate (protein, peptide, lipid, etc.).[2]

  • High Sensitivity: Can detect low levels of ADP production, allowing for the use of lower enzyme concentrations.[9]

  • Robustness: The "glow-type" luminescence signal is stable for hours, providing flexibility in measurement timing.[9]

  • Physiologically Relevant ATP Concentrations: The assay can be performed with ATP concentrations up to 1mM, enabling the identification of both ATP-competitive and non-competitive inhibitors.[1]

Materials and Reagents

  • This compound (CAS 16290-90-7)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Purified, active kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP), molecular biology grade

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[11]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Nuclease-free water

  • Solid white, flat-bottom 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate-reading luminometer

Experimental Protocols

Preparation of this compound Stock Solution

Causality: Proper dissolution and storage of the test compound are critical for accurate and reproducible results. DMSO is a common solvent for small molecules in biological assays, but its final concentration in the assay must be controlled to avoid inhibitory effects on the kinase. Studies on related 2-sulfonylpyrimidines indicate good solubility in aqueous buffers containing a small percentage of co-solvent.[12][13]

  • Safety First: Handle this compound in accordance with its Safety Data Sheet (SDS). As with related compounds, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it may be a skin and eye irritant.[14][15][16]

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Assay Optimization: A Self-Validating System

Before inhibitor screening, it is imperative to optimize the assay conditions for the specific kinase of interest. This ensures the assay is running in the linear range and is sensitive to inhibition.

Causality: The goal is to find the enzyme concentration that produces a robust signal without consuming too much substrate. An ideal concentration will result in approximately 10-30% conversion of ATP to ADP, ensuring the reaction is in the linear range.

  • Prepare a serial dilution of the kinase in kinase reaction buffer.

  • Add the diluted kinase to the wells of a 384-well plate.

  • Initiate the reaction by adding a fixed, pre-determined concentration of substrate and ATP (e.g., the Kₘ value for ATP, if known).

  • Incubate for a fixed time (e.g., 60 minutes) at the optimal temperature for the kinase (typically 30°C or room temperature).

  • Develop the assay using the ADP-Glo™ reagents as described in section 4.4.

  • Plot the luminescence signal versus kinase concentration and select a concentration that yields a signal within the linear range of the standard curve (typically the EC₅₀ or EC₈₀ value).

Causality: Knowing the apparent Michaelis constant (Kₘ) for ATP is crucial. Screening at an ATP concentration close to the Kₘ will enhance sensitivity for ATP-competitive inhibitors.

  • Using the optimized kinase concentration from 4.2.1, set up reactions with a serial dilution of ATP.

  • Incubate and develop the assay as before.

  • Plot kinase activity (luminescence) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ for ATP.

Workflow for Kinase Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory potential of this compound.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilution of This compound add_inhibitor Dispense inhibitor or DMSO control to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare kinase solution (optimized concentration) add_enzyme Add kinase to wells prep_enzyme->add_enzyme prep_substrate Prepare ATP/Substrate mix (optimized concentration) initiate_reaction Initiate reaction by adding ATP/Substrate mix prep_substrate->initiate_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate pre_incubate->initiate_reaction incubate_reaction Incubate (e.g., 60 min, 30°C) initiate_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min, RT) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate_adpglo->add_detection incubate_detection Incubate (30-60 min, RT) add_detection->incubate_detection read_luminescence Read luminescence on plate reader incubate_detection->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for this compound kinase inhibition assay.

Step-by-Step Protocol for Inhibition Assay (384-well format)
  • Inhibitor Dilution: Prepare a serial dilution of this compound in kinase reaction buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is a good starting point. Remember to include a DMSO-only control (0% inhibition). The final DMSO concentration in the assay should not exceed 1%.

  • Plate Setup: Add 2.5 µL of the serially diluted inhibitor or DMSO vehicle to the appropriate wells of a white 384-well plate.

  • No-Enzyme Control: Include wells that contain the highest concentration of inhibitor but no enzyme to serve as a background control (100% inhibition).

  • Enzyme Addition: Add 5 µL of the optimized kinase solution to each well (except for the no-enzyme control wells).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 2.5 µL of the ATP/substrate mixture to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Cover the plate and incubate for the optimized time (e.g., 60 minutes) at the optimized temperature (e.g., 30°C).

  • ATP Depletion: Equilibrate the plate to room temperature. Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Mix and incubate for 40 minutes at room temperature.[9]

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal. Mix and incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Assay Principle Visualization

The following diagram illustrates the two-step enzymatic process of the ADP-Glo™ assay.

G cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP Conversion & Luminescence Kinase Kinase ADP ADP Kinase->ADP + Substrate Substrate Substrate->ADP + ATP ATP ATP->ADP + P_Substrate Phospho-Substrate ADP->P_Substrate + ADPGlo_Reagent ADP-Glo™ Reagent ADP->ADPGlo_Reagent AMP AMP ADPGlo_Reagent->AMP ATP_rem Remaining ATP ATP_rem->ADPGlo_Reagent ADP_step2 ADP Detection_Reagent Kinase Detection Reagent ATP_new Newly Synthesized ATP Detection_Reagent->ATP_new ADP_step2->Detection_Reagent Luciferase Luciferase ATP_new->Luciferase Light Light (Luminescence) Luciferase->Light Luciferin Luciferin Luciferin->Luciferase

Caption: Principle of the two-step ADP-Glo™ luminescent kinase assay.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each inhibitor concentration is calculated relative to the positive (DMSO vehicle) and negative (no enzyme) controls.

Formula for % Inhibition: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))

Determination of IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor at which 50% of the kinase activity is inhibited.

  • Plot the percent inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[17][18][19]

  • The software will calculate the IC₅₀ value from the fitted curve.[20][21]

Table 2: Example Data for IC₅₀ Determination

[Inhibitor] (µM)log[Inhibitor]Avg RLU% Inhibition
0 (DMSO)-850,0000.0
0 (No Enzyme)-5,000100.0
0.01-2.00835,0001.8
0.03-1.52790,0007.1
0.10-1.00650,00023.7
0.30-0.52430,00050.0
1.000.00180,00079.4
3.000.4860,00093.5
10.001.0015,00098.8
30.001.486,00099.9
Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[22] It provides a measure of the separation between the positive (0% inhibition) and negative (100% inhibition) controls.

Formula for Z'-Factor: Z' = 1 - (3 * (SD_DMSO + SD_no_enzyme)) / |Mean_DMSO - Mean_no_enzyme|

Where SD is the standard deviation.

  • Z' > 0.5: An excellent assay.[23]

  • 0 < Z' ≤ 0.5: A good, usable assay.[23][24]

  • Z' < 0: The assay is not suitable for screening.[23]

It is crucial to determine the Z'-factor during assay development to ensure the platform is robust and reliable.[25]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
High well-to-well variability - Inaccurate pipetting- Incomplete mixing- Edge effects on the plate- Use calibrated pipettes- Ensure thorough mixing after reagent addition- Avoid using the outer wells of the plate or fill them with buffer
Low signal or small assay window - Kinase concentration is too low- Incubation time is too short- Inactive enzyme or substrate- Re-optimize kinase concentration (see 4.2.1)- Increase incubation time- Verify the activity of kinase and substrate with a positive control inhibitor
Z'-factor < 0.5 - High data variability- Small dynamic range between controls- Address sources of variability (see above)- Optimize enzyme and ATP concentrations to maximize the signal window
Inconsistent IC₅₀ values - Compound instability or precipitation- Variability in reagent preparation- Check the solubility of the compound in the final assay buffer[26]- Prepare fresh reagents for each experiment and ensure consistency

Conclusion

This application note provides a detailed and scientifically grounded protocol for the use of this compound in kinase inhibition assays, with a specific focus on the ADP-Glo™ platform. By following the outlined procedures for assay optimization, execution, and data analysis, researchers can confidently and accurately determine the inhibitory potency of this compound. The principles and troubleshooting guidance provided herein are designed to empower scientists in their kinase-focused drug discovery efforts, ensuring the generation of high-quality, reproducible data.

References

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [URL: https://journals.sagepub.com/doi/10.1177/108705719900400206]
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. [URL: https://www.promega.com/products/cell-signaling/kinase-assays/adp-glo-kinase-assay/?
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [URL: https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/]
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. [URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/9fb099-adp-glo-kinase-assay-quick-protocol.pdf]
  • Promega Corporation. (2002). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83. [URL: https://worldwide.promega.com/resources/promega-notes/2002/introducing-the-kinase-glo-luminescent-kinase-assay/]
  • Unknown. (n.d.). ADP Glo Protocol. [URL: https://static1.squarespace.com/static/5c0055d2a2772c5450854b8d/t/5c646394e2c4835064560d2b/1550082964893/ADP+Glo+Protocol.pdf]
  • Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. [URL: https://www.promega.
  • Gourvest, T. et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ePrints Soton - University of Southampton. [URL: https://eprints.soton.ac.uk/481358/]
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_281221151]
  • PunnettSquare Tools. (2025). Z-Factor Calculator. [URL: https://punnettsquare.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Kinase Assays. [URL: https://www.thermofisher.com/uk/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/biochemical-assays/lanthascreen-kinase-assays.html]
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF. [URL: https://assets.thermofisher.com/TFS-Assets/BID/Application-Notes/cRAF-kinase-assay-protocol.pdf]
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. [URL: https://www.promega.
  • GraphPad Prism. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [URL: https://www.youtube.
  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [URL: https://www.bmglabtech.com/lanthascreen-tr-fret-tyrosine-kinase-and-protein-kinase-c-assay/]
  • Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3019591/]
  • GraphPad. (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. [URL: https://www.graphpad.com/guides/prism/latest/curve-fitting/reg_absolute_ic50.htm]
  • Dr. Arfan Saqib. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [URL: https://www.youtube.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays. [URL: https://www.promega.com/products/cell-signaling/kinase-assays/kinase-glo-luminescent-kinase-assay/]
  • PubMed. (2011). Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data. [URL: https://pubmed.ncbi.nlm.nih.gov/21382992/]
  • On HTS. (2023). Z-factor. [URL: https://www.hts.bio/p/z-factor]
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays. [URL: https://www.thermofisher.com/us/en/home/brands/invitrogen/lanthascreen/lanthascreen-assays/lanthascreen-kinase-activity-assays.html]
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/kinase-glo-luminescent-kinase-assay-platform-protocol.pdf?rev=b6c0e0b3734a4d658e37e9c9a0c8b0e0&sc_lang=en]
  • ChemicalBook. (n.d.). This compound. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0753896_EN.htm]
  • ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.3c00224]
  • ResearchGate. (n.d.). (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. [URL: https://www.researchgate.
  • ImmunoChemistry Technologies. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [URL: https://www.youtube.
  • Guidechem. (n.d.). This compound 16290-90-7. [URL: https://www.guidechem.com/product-16290-90-7.html]
  • Thermo Fisher Scientific. (n.d.). General Information - Things to know before starting. [URL: https://www.thermofisher.
  • CymitQuimica. (2024). Safety Data Sheet. [URL: https://www.cymitquimica.com/sds/EN/F362349_EN.pdf]
  • Arctom. (n.d.). CAS NO. 16290-90-7 | this compound. [URL: https://www.arctom.com/en/product/BD-A553886.html]
  • ResearchGate. (n.d.). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [URL: https://www.researchgate.
  • PubChem. (n.d.). 6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/133080771]
  • ChemScene. (2025). Safety Data Sheet. [URL: https://www.chemscene.com/Upload/MSDS/CS-0104899_CS-1111_MSDS.pdf]
  • NIH. (n.d.). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10440332/]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine. [URL: https://www.coleparmer.com/sds/2/175202-09-2.pdf]
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC131840050]
  • BLD Pharm. (n.d.). 16290-90-7|this compound. [URL: https://www.bldpharm.com/products/16290-90-7.html]
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/sigma/p9158]

Sources

Application Notes and Protocols for Covalent Protein Labeling with 2-(Methylsulfonyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles and practice of covalent protein labeling using 2-(Methylsulfonyl)pyrimidin-5-ol. This reagent is a member of the 2-sulfonylpyrimidine class of compounds, which have emerged as powerful tools for the selective arylation of cysteine residues in proteins. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for labeling, and discuss methods for the characterization and purification of the resulting bioconjugates. This guide is intended for researchers in academia and industry who are engaged in protein engineering, drug discovery, and proteomics.

Introduction: The Power of Covalent Protein Labeling

The ability to selectively modify proteins is a cornerstone of modern biological research and therapeutic development. Covalent labeling, the process of forming a stable, irreversible bond between a protein and a small molecule probe, offers a powerful approach to elucidate protein function, track their localization, and develop novel therapeutics.[1][2] Among the various amino acids, cysteine, with its nucleophilic thiol side chain, presents a prime target for selective modification due to its relatively low abundance and unique reactivity.[1][3]

2-Sulfonylpyrimidines have recently gained prominence as a class of reagents for the mild and chemoselective arylation of cysteine residues.[1][4] These reagents operate via a metal-free nucleophilic aromatic substitution (SNAr) mechanism, leading to the formation of a stable thioether linkage.[1] this compound, the focus of this guide, is a member of this promising class of labeling agents. The hydroxyl group at the 5-position is anticipated to modulate the reactivity of the pyrimidine ring, offering a unique profile for specific applications.

Mechanism of Action: Cysteine-Specific S-Arylation

The labeling of proteins with this compound proceeds through a well-defined SNAr reaction, targeting the thiol group of cysteine residues.[1][5]

The key steps are as follows:

  • Deprotonation of Cysteine: Under physiological or slightly basic conditions (pH ~7-8), the thiol group of a cysteine residue exists in equilibrium with its more nucleophilic thiolate anion form.[1][3]

  • Nucleophilic Attack: The thiolate anion acts as a potent nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring.

  • Leaving Group Departure: This attack leads to the displacement of the methylsulfonyl group, a good leaving group, resulting in the formation of a stable thioether bond between the protein and the pyrimidine ring.[1]

This reaction is highly selective for cysteine over other nucleophilic amino acids such as lysine, tyrosine, serine, and proline under typical labeling conditions.[4] The electron-withdrawing nature of the pyrimidine ring and the sulfonyl group activates the C2 position for nucleophilic attack, while the inherent nucleophilicity of the thiolate anion drives the reaction forward.

Visualizing the Reaction Mechanism

SNAr_Mechanism cluster_0 Protein with Cysteine Residue cluster_2 Reaction and Product Formation Protein_Cys_SH Protein-Cys-SH Protein_Cys_S Protein-Cys-S⁻ Protein_Cys_SH->Protein_Cys_S pKa ~8.3 H_plus H⁺ Protein_Cys_S->H_plus Intermediate Transition State Protein_Cys_S->Intermediate Nucleophilic Attack Protein_Cys_S->Intermediate Reagent Reagent->Intermediate Reagent->Intermediate Labeled_Protein Protein-Cys-S-Pyrimidine-OH Intermediate->Labeled_Protein Intermediate->Labeled_Protein Leaving_Group CH₃SO₂⁻ Intermediate->Leaving_Group Leaving Group Departure Intermediate->Leaving_Group

Figure 1. Proposed SNAr mechanism for cysteine labeling.

Step-by-Step Protocol for Protein Labeling

This protocol provides a general framework for the labeling of a target protein with this compound. Optimization may be required for specific proteins and applications.

Materials and Reagents
  • Target protein of interest

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

  • Desalting columns (e.g., PD-10)

  • Protein concentration determination assay (e.g., BCA or Bradford)

  • SDS-PAGE reagents

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Workflow

Labeling_Workflow A 1. Reagent Preparation Prepare stock solution of This compound in DMSO. C 3. Labeling Reaction Incubate protein with the labeling reagent at a specific molar ratio. A->C B 2. Protein Preparation Prepare protein solution in a suitable buffer (e.g., PBS or Tris). B->C D 4. Quenching (Optional) Add a small molecule thiol to quench unreacted reagent. C->D E 5. Purification Remove excess reagent using a desalting column. D->E F 6. Characterization Analyze the labeled protein by SDS-PAGE and Mass Spectrometry. E->F

Figure 2. General workflow for protein labeling.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • Protein Preparation:

    • Dissolve or dialyze the target protein into a suitable reaction buffer. A common choice is PBS at pH 7.4 or a Tris buffer at pH 8.0. The buffer should be free of primary amines or thiols if a different labeling strategy is not intended.

    • Determine the protein concentration using a standard method.

  • Labeling Reaction:

    • The optimal molar ratio of labeling reagent to protein will vary. A good starting point is a 10- to 50-fold molar excess of the reagent.

    • Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time and temperature may need optimization. Gentle mixing is recommended.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol such as dithiothreitol (DTT) or β-mercaptoethanol can be added to a final concentration of 1-10 mM to consume any unreacted labeling reagent.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography using a desalting column (e.g., PD-10).[6] Equilibrate the column with a suitable storage buffer for your protein (e.g., PBS).

  • Characterization of the Labeled Protein:

    • SDS-PAGE Analysis: Run both the unlabeled and labeled protein on an SDS-PAGE gel. While the mass change from the label may not be visible, this step is crucial to check for protein integrity and potential aggregation.

    • Mass Spectrometry: This is the most definitive method to confirm successful labeling.[7][8][9]

      • Intact Mass Analysis (ESI-MS or MALDI-TOF): Analyze the molecular weight of the unlabeled and labeled protein. A mass increase corresponding to the mass of the pyrimidin-5-ol moiety (minus the methylsulfonyl group) will confirm conjugation.

      • Peptide Mapping (LC-MS/MS): For more detailed analysis, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will allow for the identification of the specific cysteine residue(s) that have been modified.[8][9]

Data Presentation and Interpretation

Table 1: Expected Mass Shifts upon Labeling
FeatureUnlabeled ProteinLabeled Protein
Modification NoneCovalent attachment of the pyrimidin-5-ol moiety
Mass of Adduct N/A~110.1 Da (C₄H₄N₂O₂)
Expected Mass Shift N/A+ ~110.1 Da per labeled cysteine

Note: The exact mass shift should be calculated based on the precise isotopic masses of the atoms.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inaccessible cysteine residues.- Suboptimal reaction conditions (pH, temp, time).- Reagent degradation.- Denature and refold the protein if possible.- Optimize pH (try pH 8.0-8.5), temperature, and incubation time.- Use a fresh stock of the labeling reagent.
Protein Precipitation - High concentration of organic solvent (DMSO).- Protein instability under reaction conditions.- Keep the final DMSO concentration below 5-10%.- Perform the reaction at a lower temperature (e.g., 4°C).
Non-specific Labeling - Highly reactive protein.- Prolonged reaction times.- Reduce the molar excess of the labeling reagent.- Decrease the reaction time.

Conclusion

This compound represents a valuable tool for the selective covalent modification of cysteine residues in proteins. The straightforward reaction mechanism, high selectivity, and stability of the resulting conjugate make it an attractive choice for a variety of applications in research and drug development. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this labeling strategy.

References

  • GE Healthcare. (n.d.). PD-10 Desalting Columns. Retrieved from a relevant GE Healthcare or Cytiva product page.
  • Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Bernardes, G. J. L., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Hermanson, G. T. (2013).
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711.
  • Covalent Chemical Tools for Profiling Post-Translational Modifications. PMC. [Link]

  • Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. eScholarship.org. [Link]

  • Mass Spectrometry (II) Application on protein analysis. TIGP. [Link]

  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI. [Link]

  • Empowering canonical biochemicals with cross-linked novelty: Recursions in applications of protein cross-links. PMC. [Link]

  • Protein Structural Analysis via Mass Spectrometry-Based Proteomics. PMC. [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC. [Link]

Sources

Application Notes & Protocols: A Framework for Characterizing 2-(Methylsulfonyl)pyrimidin-5-ol as a Targeted Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering the potential for prolonged pharmacodynamic effects and enhanced potency through the formation of a stable bond with their protein target.[1][2] Historically, the reliance on a limited set of reactive groups, or "warheads," has been a bottleneck in the field. The 2-sulfonylpyrimidine scaffold has recently gained prominence as a versatile and tunable warhead for targeting nucleophilic residues, most commonly cysteine, via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4][5] This application note provides a comprehensive experimental framework for the investigation of a novel member of this class, 2-(Methylsulfonyl)pyrimidin-5-ol, as a covalent inhibitor.

The central hypothesis is that the methylsulfonyl group at the C2 position of the pyrimidine ring acts as an excellent leaving group, activated for nucleophilic attack by a target protein residue. The 5-hydroxyl substituent likely modulates the electrophilicity and binding interactions of the core scaffold. The following protocols are designed as a self-validating cascade, moving from initial biochemical confirmation of the covalent mechanism to robust validation of target engagement in a cellular context.

Section 1: Foundational Biochemical Characterization

The initial phase of investigation is designed to unambiguously confirm that this compound forms a covalent adduct with its purified target protein and to quantify the kinetics of this interaction.

Proposed Mechanism of Action

The covalent modification is predicted to occur in a two-step process: first, the inhibitor (I) reversibly binds to the target protein (E) to form a non-covalent complex (E•I). This is followed by the nucleophilic attack from a residue on the protein, typically a cysteine, onto the C2 position of the pyrimidine ring, leading to the formation of a stable covalent bond (E-I) and displacement of the methylsulfinate leaving group.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification E Target Protein (E) EI_noncov Non-covalent Complex (E•I) E->EI_noncov Ki I Inhibitor (I) EI_noncov_2 Non-covalent Complex (E•I) EI_cov Covalent Adduct (E-I) LG Leaving Group EI_noncov_2->EI_cov kinact

Caption: Two-step mechanism of covalent inhibition.

Experiment 1: Confirmation of Covalent Adduct by Mass Spectrometry

Principle: Mass spectrometry (MS) is the gold standard for verifying covalent bond formation.[6] An increase in the mass of the target protein corresponding to the molecular weight of the inhibitor (minus the leaving group) provides direct evidence of a covalent adduct.[7][8] Subsequent peptide-level analysis can pinpoint the exact amino acid residue modified.[6][7]

Protocol 1A: Intact Protein Mass Analysis

  • Reaction Setup: In separate microcentrifuge tubes, incubate the [Target Protein] (final concentration 1-5 µM) with a 5- to 10-fold molar excess of this compound. Include a vehicle control (DMSO) and a control reaction with a mutant protein where the putative target cysteine is replaced with a non-nucleophilic residue (e.g., alanine or serine).

  • Incubation: Incubate reactions at room temperature or 37°C for a time course (e.g., 0, 15, 60, 240 minutes) to monitor the progression of the modification.

  • Quenching & Desalting: Stop the reaction by adding 0.1% formic acid. Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method suitable for proteins.

  • LC/MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC/MS). The LC step separates the protein from non-volatile salts. The MS instrument should be capable of resolving the mass difference between the unmodified protein and the adduct.

  • Data Deconvolution: Deconvolute the resulting charge-state envelope to determine the precise molecular weight of the protein species in each sample.

Protocol 1B: Peptide Mapping for Residue Identification

  • Reaction & Denaturation: Following the incubation step from Protocol 1A (using a time point with significant adduct formation), denature the protein by adding urea to a final concentration of 8 M.

  • Reduction & Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free, unmodified cysteines with iodoacetamide (IAM). Note: The covalently modified cysteine will be protected from IAM alkylation.

  • Digestion: Dilute the sample to reduce the urea concentration and digest the protein overnight with a sequence-specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode to acquire fragmentation (MS/MS) spectra of the peptide ions.

  • Data Analysis: Use proteomics software to search the MS/MS data against the sequence of the [Target Protein]. Search for a variable modification on cysteine corresponding to the mass of the pyrimidin-5-ol moiety. The absence of an IAM modification on the target cysteine in the inhibitor-treated sample, coupled with the presence of the inhibitor adduct, confirms the site of modification.

Expected Mass Shifts for MS Analysis
Modification Mass Shift (Da)
This compound Adduct+172.02 (C₅H₄N₂O₃S - CH₄O₃S)
Iodoacetamide (on unmodified Cys)+57.02
Experiment 2: Kinetic Analysis of Irreversible Inhibition

Principle: The potency of an irreversible inhibitor is defined by two parameters: KI (the affinity of the initial non-covalent binding) and kinact (the maximum rate of inactivation). These values are determined by measuring the observed rate of inactivation (kobs) at various inhibitor concentrations.[9][10][11] A hallmark of covalent inhibitors is time-dependent inhibition.[3][12]

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Incubate Enzyme + Inhibitor (Varying [I] and time) B Add Substrate to Start Reaction A->B C Measure Product Formation Over Time (Progress Curves) B->C D Plot ln(Activity) vs. Time for each [I] C->D Data Input E Calculate k_obs from slope D->E F Plot k_obs vs. [I] E->F G Fit to Hyperbola to Determine kinact and KI F->G

Caption: Workflow for kinetic analysis of irreversible inhibition.

Protocol: Determining kinact and KI

  • Enzyme Activity Assay: First, establish a robust assay to measure the initial velocity of the [Target Protein] under conditions where activity is linear with respect to time and enzyme concentration.

  • Time-Dependent Inhibition:

    • Prepare a series of reactions containing a fixed concentration of [Target Protein] and varying concentrations of this compound (e.g., 0 to 10x the expected IC₅₀). Include a DMSO control.

    • Pre-incubate the enzyme and inhibitor for different periods (e.g., 0, 5, 15, 30, 60 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the residual enzyme activity. A decrease in activity with longer pre-incubation times indicates irreversible inhibition.

  • Determination of kobs:

    • For each inhibitor concentration, measure the enzyme's progress curve (product formation vs. time).

    • Fit the progress curve data to the equation for first-order decay of enzyme activity: P = (v₀/kobs)(1 - e-kobst) , where P is product, v₀ is the initial velocity, and t is time. The value of kobs is determined for each inhibitor concentration.

  • Determination of kinact and KI:

    • Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).

    • Fit the data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I]) .

    • The plateau of the resulting hyperbola represents kinact, and the [I] at which kobs is half of kinact represents KI.

Parameter Description
kobs The observed pseudo-first-order rate constant of inactivation at a specific inhibitor concentration.
kinact The maximal rate of covalent modification at saturating inhibitor concentrations.
KI The inhibitor concentration required to achieve half of the maximal inactivation rate (kinact). Reflects the affinity of the initial non-covalent binding.
kinact/KI The second-order rate constant, representing the overall efficiency of the inhibitor at non-saturating concentrations.

Section 2: Cellular Target Engagement

Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a critical step in drug development.[13][14] These assays account for cell permeability, target accessibility, and competition from endogenous molecules.

Principle: Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. An effective inhibitor will increase the melting temperature (Tm) of its target.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells to an appropriate density. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) to allow for cell penetration and target engagement.

  • Harvesting: Harvest the cells, wash with PBS to remove excess compound, and resuspend in a suitable buffer, typically PBS with protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the [Target Protein] using a detection method such as Western Blot or ELISA.

  • Data Analysis: For each inhibitor concentration, plot the percentage of soluble [Target Protein] against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A shift in Tm to a higher temperature in the presence of the inhibitor confirms target engagement.[15]

Section 3: Target Selectivity and Cellular Function

Beyond confirming on-target engagement, it is crucial to assess the inhibitor's selectivity across the proteome and to link target engagement with a functional cellular outcome.

Principle: Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the potency and selectivity of an inhibitor in a complex biological sample.[7] In a competitive ABPP experiment, cells or lysates are pre-treated with the inhibitor of interest before being labeled with a broad-spectrum covalent probe that targets the same class of enzymes. Inhibition of probe labeling for the target protein indicates successful engagement by the test compound.[16][17]

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

  • Cell Treatment: Treat cells with a dose-response of this compound or vehicle control for 1-2 hours.

  • Lysis: Harvest and lyse the cells under native conditions.

  • Probe Labeling: Treat the lysates with a broad-spectrum, cysteine-reactive probe that contains a reporter tag (e.g., a biotin or alkyne handle for subsequent detection or enrichment).

  • Reporter Tag Conjugation (if applicable): If an alkyne-tagged probe was used, perform a click chemistry reaction to conjugate a fluorescent dye or biotin.

  • Analysis:

    • Gel-Based: Separate the proteome by SDS-PAGE and use in-gel fluorescence scanning to visualize probe-labeled proteins. A decrease in the fluorescence intensity of the band corresponding to the [Target Protein] indicates competition by the inhibitor.

    • MS-Based (for proteome-wide selectivity): If a biotinylated probe was used, enrich the probe-labeled proteins on streptavidin beads, digest the proteins on-bead, and analyze by LC-MS/MS to identify and quantify the proteins that were engaged by the inhibitor.

  • Data Analysis: Calculate the IC₅₀ for target engagement by plotting the reduction in probe labeling as a function of inhibitor concentration.

References

  • Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. Biochemical Journal. [Link]

  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal. [Link]

  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. [Link]

  • Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal. [Link]

  • Wharton, C. W. (1986). Half-time analysis of the kinetics of irreversible enzyme inhibition by an unstable site-specific reagent. PubMed. [Link]

  • Weiss, L. H., et al. (2017). Characterization of Covalent-Reversible EGFR Inhibitors. PMC. [Link]

  • Jacobs, M. F., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • ACS Pharmacology & Translational Science. (2022). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Publications. [Link]

  • Parker, C. G., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. [Link]

  • Hall, C. M., & Bogyo, M. (2020). Chemoproteomic methods for covalent drug discovery. PMC. [Link]

  • WuXi AppTec. (2021). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Weiss, L. H., et al. (2017). Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega. [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

  • Flanagan, M. E., et al. (2018). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for Prospective Design of Irreversible Inhibitors. ResearchGate. [Link]

  • Bavetsias, V., et al. (2019). Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. PubMed. [Link]

  • Gabizon, R., et al. (2019). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • Arkin, M. R., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH. [Link]

  • da Costa, J. P., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. MDPI. [Link]

  • CovalentInDB. (n.d.). Structure-based design of targeted covalent inhibitors. OUCI. [Link]

  • H3 Biomedicine. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC. [Link]

  • ResearchGate. (2012). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate. [Link]

  • H3 Biomedicine. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. [Link]

  • Gabizon, R., et al. (2019). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • Schirmeister, T., et al. (2021). Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain. PubMed. [Link]

  • Ciulli, A., et al. (2021). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ACS Publications. [Link]

  • Precise PEG. (n.d.). 6-(2-(methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic-Val-Cit-PAB. Precise PEG. [Link]

  • Bauer, M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC. [Link]

  • Homeyer, N., & Rauh, D. (2014). Protocol for rational design of covalently interacting inhibitors. PubMed. [Link]

  • H3 Biomedicine. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. [Link]

  • Bogyo, M., et al. (2022). Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism. PubMed. [Link]

  • Nelson, D. J., et al. (1986). Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. PubMed. [Link]

  • Roth, B. D., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. PubMed. [Link]

  • Gold, B., et al. (2019). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. PMC. [Link]

  • Sullenger, B. A., & Chen, C. H. (2023). bioTCIs: Middle-to-Macro Biomolecular Targeted Covalent Inhibitors Possessing Both Semi-Permanent Drug Action and Stringent Target Specificity as Potential Antibody Replacements. MDPI. [Link]

  • Freundlich, J. S., et al. (2023). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. PMC. [Link]

Sources

Application Note: Cys-Selective Bioconjugation in Aqueous Buffers Using 2-(Methylsulfonyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-(Methylsulfonyl)pyrimidin-5-ol for the chemoselective modification of cysteine residues on proteins, peptides, and other biomolecules. This methodology leverages a metal-free nucleophilic aromatic substitution (SNAr) reaction that proceeds efficiently under mild, aqueous conditions, offering a robust and versatile tool for creating stable bioconjugates. Detailed protocols for protein labeling, conjugate purification, and characterization are provided, alongside an in-depth explanation of the underlying chemical principles and troubleshooting guidance.

Introduction: Advancing Bioconjugation with Sulfonyl Pyrimidines

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] It enables the creation of advanced therapeutics like antibody-drug conjugates (ADCs), the development of sophisticated diagnostic probes, and the immobilization of proteins for biocatalysis. A successful bioconjugation strategy requires reactions that are fast, selective, and biocompatible, proceeding under conditions that preserve the delicate three-dimensional structure and function of the protein.[2][3]

Cysteine, with the unique nucleophilicity of its thiol side chain and its relatively low abundance in the proteome, has become a primary target for site-specific protein modification.[4][5][6][7][8] The 2-sulfonylpyrimidine (2-SP) scaffold has recently emerged as a superior electrophilic warhead for targeting cysteine.[4][9][10][11] These reagents react rapidly and selectively with cysteine thiols at neutral pH to form highly stable thioether bonds.[4][7]

This application note focuses on a specific member of this class, This compound , detailing its application for robust and efficient bioconjugation in aqueous buffers. We will explore the chemical mechanism, provide step-by-step experimental protocols, and discuss methods for characterization, empowering researchers to confidently adopt this powerful technology.

Principle of the Reaction: Cysteine-Selective SNAr Chemistry

The conjugation of this compound to a cysteine residue proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[12][13] This reaction is highly efficient and selective due to the specific electronic properties of the reagent and the target.

Key Mechanistic Steps:

  • Thiolate Activation: The reaction is pH-dependent, requiring the deprotonation of the cysteine thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻).[4][5][8] This is favored in buffers at or slightly above neutral pH (pH ≥ 7.0).

  • Nucleophilic Attack: The activated cysteine thiolate anion attacks the electron-deficient C-2 position of the pyrimidine ring. The potent electron-withdrawing nature of the adjacent ring nitrogens and the methylsulfonyl group at the C-2 position makes this carbon highly electrophilic and susceptible to attack.

  • Formation of Meisenheimer Complex: The nucleophilic attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized by the pyrimidine ring and the sulfonyl group.

  • Leaving Group Departure: The reaction concludes with the elimination of the methylsulfonyl group as methylsulfinic acid, a stable and water-soluble leaving group. This step re-aromatizes the pyrimidine ring and results in the formation of a stable thioether conjugate.[12]

The resulting 5-hydroxypyrimidin-2-yl thioether bond is markedly stable, a significant advantage over other common cysteine-modification chemistries like maleimide addition, where the adducts can be susceptible to retro-Michael reactions.[4][5]

Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Purification & Analysis A Prepare Protein Solution (~1-5 mg/mL) B Reduce Disulfides (Optional) (Add TCEP, incubate) A->B D Add Reagent to Protein (3-10 fold molar excess) B->D C Prepare Reagent Stock (10-50 mM in DMSO) C->D E Incubate at RT or 4°C (30 min - 2 hours) D->E F Quench Reaction (Add excess L-Glutathione) E->F G Purify Conjugate (Size Exclusion Chromatography) F->G H Characterize Product (Mass Spec, SDS-PAGE) G->H

Sources

Application Note: Real-Time Monitoring of Thiol-Mediated SNAr Reactions of 2-(Methylsulfonyl)pyrimidin-5-ol using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for utilizing ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction kinetics of 2-(Methylsulfonyl)pyrimidin-5-ol with a model thiol, N-acetylcysteine methyl ester (NACME). The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone in drug discovery for forging carbon-sulfur bonds, particularly in the context of covalent inhibitors. Real-time monitoring of these reactions is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring the quality of pharmaceutical intermediates. This document outlines the principles, experimental setup, data acquisition, and processing steps for accurate kinetic analysis, demonstrating the power of in-situ NMR as a quantitative analytical tool.

Introduction: The Importance of Kinetic Monitoring in Drug Development

The 2-sulfonylpyrimidine scaffold is a key pharmacophore in medicinal chemistry, often employed as an electrophilic partner in reactions with nucleophilic residues on target proteins, such as cysteine.[1][2] The methylsulfonyl group acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. Understanding the kinetics of these reactions is paramount for several reasons:

  • Mechanism Elucidation: Kinetic data provides insights into the reaction mechanism, helping to confirm the SNAr pathway.[3]

  • Process Optimization: In pharmaceutical manufacturing, precise kinetic information is essential for optimizing reaction conditions such as temperature, concentration, and catalyst loading to maximize yield and minimize reaction times.[4]

  • Impurity Profiling: Monitoring the reaction in real-time allows for the detection and quantification of transient intermediates and by-products, which is critical for impurity control in active pharmaceutical ingredients (APIs).

NMR spectroscopy is an inherently quantitative technique that offers a non-invasive, real-time window into the reaction mixture.[5][6] By tracking the change in concentration of reactants and products over time, detailed kinetic profiles can be generated.

The Model Reaction: SNAr of this compound with N-Acetylcysteine Methyl Ester (NACME)

For the purpose of this application note, we will focus on the reaction between this compound and N-acetylcysteine methyl ester (NACME) as a model system. This reaction is representative of the formation of a covalent bond with a cysteine-containing peptide or protein.

Reaction Scheme:

The progress of this reaction can be conveniently monitored by ¹H NMR by observing the disappearance of reactant signals and the appearance of product signals.

Predicted ¹H NMR Spectral Changes

A key aspect of designing an NMR kinetics experiment is to identify non-overlapping signals for the reactants and products that can be accurately integrated. Based on known chemical shift data for similar structures, we can predict the key spectral changes for our model reaction in a suitable solvent like DMSO-d₆.[7][8]

CompoundKey ProtonsPredicted Chemical Shift (δ, ppm)Rationale
This compound (Reactant) Pyrimidine H4, H6~9.0 - 9.2 (singlet)The electron-withdrawing sulfonyl group and the nitrogen atoms strongly deshield the pyrimidine protons. The hydroxyl group at position 5 will also influence the electronic environment.
Methyl (-SO₂CH₃)~3.4 - 3.6 (singlet)Protons on a methyl group attached to a sulfonyl group typically appear in this region.
N-Acetylcysteine Methyl Ester (NACME) (Reactant) Acetyl (-COCH₃)~1.9 - 2.1 (singlet)A typical chemical shift for an N-acetyl group.[8]
α-CH~4.4 - 4.6 (multiplet)The proton on the carbon adjacent to the nitrogen and carbonyl groups.
β-CH₂~2.7 - 2.9 (multiplet)Protons on the carbon adjacent to the thiol group.
S-(5-hydroxy-2-pyrimidinyl)-NACME (Product) Pyrimidine H4, H6~8.5 - 8.7 (singlet)Upon substitution of the sulfonyl group with the sulfur of NACME, the pyrimidine protons are expected to become more shielded, resulting in an upfield shift.[7]
Methanesulfinic Acid (Product) Methyl (-SO₂H)~2.3 (singlet)The formation of methanesulfinic acid as a byproduct gives rise to a characteristic singlet in this region.[7]

Key takeaway for monitoring: The most distinct and easily quantifiable changes will be the decrease in the integral of the pyrimidine proton signals of the starting material around 9.0-9.2 ppm and the increase in the integral of the pyrimidine proton signals of the product around 8.5-8.7 ppm. The appearance of the methanesulfinic acid peak at ~2.3 ppm provides a clear confirmation of the reaction progress.

Experimental Protocol: In-situ NMR Monitoring

This protocol details the setup and execution of a pseudo-2D NMR experiment for monitoring the reaction kinetics. The pseudo-2D approach is recommended for its accurate timing of each measurement.[9][10]

Materials and Equipment
  • This compound (high purity)

  • N-acetylcysteine methyl ester (NACME) (high purity)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • NMR spectrometer (400 MHz or higher recommended) with variable temperature capabilities

  • High-precision NMR tubes (e.g., Wilmad 528-PP or equivalent)

  • Standard laboratory glassware and micropipettes

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup NMR Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_reactant Prepare stock solution of This compound in DMSO-d6 prep_nacme Prepare stock solution of NACME in DMSO-d6 setup_dummy Prepare a 'dummy' sample (DMSO-d6 only) prep_nacme->setup_dummy setup_nmr Insert dummy sample, lock, shim, and set temperature setup_dummy->setup_nmr setup_params Set up pseudo-2D kinetics experiment parameters (zg2d or equivalent) setup_nmr->setup_params replace_sample Quickly replace dummy sample with the reaction sample setup_params->replace_sample initiate_reaction Inject NACME stock solution into the NMR tube to start the reaction replace_sample->initiate_reaction start_acq Immediately start the pseudo-2D acquisition initiate_reaction->start_acq proc_ft Fourier transform (F2) and phase correction start_acq->proc_ft proc_integrate Integrate key reactant and product signals proc_ft->proc_integrate proc_kinetics Plot concentration vs. time and determine rate constants proc_integrate->proc_kinetics

Caption: Experimental workflow for NMR reaction monitoring.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO-d₆ (e.g., 20 mM).

    • Prepare a stock solution of NACME in DMSO-d₆ (e.g., 200 mM). Note: The concentration of the nucleophile is typically higher to achieve pseudo-first-order kinetics if desired.

    • Prepare a "dummy" NMR tube containing only DMSO-d₆.

  • NMR Spectrometer Setup:

    • Insert the dummy sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the desired reaction temperature (e.g., 298 K). Allow the temperature to equilibrate.

    • Load a standard 1D proton experiment and optimize acquisition parameters (spectral width, transmitter frequency offset).

    • Crucially, determine the T₁ relaxation time of the pyrimidine protons of the starting material to set the relaxation delay (d1) to at least 5 times T₁ for accurate quantification.

  • Setting up the Pseudo-2D Kinetics Experiment:

    • Switch to a pseudo-2D pulse program (e.g., zg2d on Bruker systems).[11]

    • Set the number of increments in the indirect dimension (F1) to the desired number of time points (e.g., 64).

    • Set the delay between scans (d20 on Bruker systems) to the desired time interval between spectra (e.g., 300 seconds for a 5-minute interval).

    • Ensure the number of scans (ns) for each time point is minimal (ideally 1) to ensure good time resolution, provided the signal-to-noise is adequate.[12]

  • Initiating the Reaction and Data Acquisition:

    • Remove the dummy sample from the spectrometer.

    • Add a known volume of the this compound stock solution to a clean NMR tube.

    • Place the NMR tube in the spectrometer.

    • Allow the sample to thermally equilibrate for a few minutes.

    • To initiate the reaction, quickly eject the sample, inject a known volume of the NACME stock solution, mix thoroughly but gently, and re-insert the sample into the spectrometer.

    • Immediately start the pseudo-2D acquisition.

Data Processing and Kinetic Analysis

Processing the Pseudo-2D Data
  • Apply Fourier transformation along the direct dimension (F2).

  • Perform phase correction on the first spectrum and apply the same phasing to all subsequent spectra in the array.

  • Apply baseline correction to all spectra.

  • Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm).

Extracting Kinetic Data
  • Integrate the chosen reactant and product peaks for each time point. For our model reaction, integrate the pyrimidine proton signals of the reactant (~9.0-9.2 ppm) and the product (~8.5-8.7 ppm).

  • Normalize the integrals to an internal standard or assume the total concentration of pyrimidine species is constant.

  • Calculate the concentration of the reactant and product at each time point. The concentration is directly proportional to the integral value.

Data Presentation and Analysis

The extracted concentration data should be tabulated as follows:

Time (s)Integral (Reactant)Integral (Product)[Reactant] (mM)[Product] (mM)
01.000.0010.00.0
3000.850.158.51.5
6000.720.287.22.8
...............

Plot the concentration of the reactant, ln[Reactant], and 1/[Reactant] against time to determine the order of the reaction. For a pseudo-first-order reaction (with a large excess of NACME), a plot of ln[Reactant] vs. time will be linear, and the negative of the slope will be the pseudo-first-order rate constant, k'.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating:

  • Mass Balance: The sum of the concentrations of the pyrimidine-containing reactant and product should remain constant throughout the experiment, confirming that no significant side reactions are occurring.

  • Internal Consistency: The rate of disappearance of the reactant should equal the rate of appearance of the product, providing an internal check on the data's validity.

  • Confirmation of Byproduct: The appearance and constant integral (relative to product formation) of the methanesulfinic acid peak at ~2.3 ppm further validates the proposed SNAr mechanism.

Conclusion

In-situ ¹H NMR spectroscopy is a powerful and reliable technique for monitoring the kinetics of reactions involving this compound.[13] The detailed protocol provided in this application note offers a robust framework for researchers in drug development to gain a deeper understanding of reaction mechanisms, optimize synthetic processes, and ensure the quality of their compounds. The quantitative and non-invasive nature of NMR makes it an invaluable tool in the modern pharmaceutical landscape.

References

  • Bauer, R. A., et al. (2016). 2-Sulfonylpyrimidines: A New Class of Covalent Reversible Inhibitors for Cysteine Proteases. Journal of the American Chemical Society, 138(34), 10838-10841.
  • Buděšínský, Z., & Vavřina, J. (1972). The synthesis of some 2-substituted 4,6-dimethoxypyrimidines.
  • Decatur, J. (2025). Kinetic NMR Experiments. Mount Holyoke College. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Available at: [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Facey, G. (2008, October 17). Kinetic Experiments on Bruker Spectrometers. University of Ottawa NMR Facility Blog. Available at: [Link]

  • IMSERC, Northwestern University. (n.d.). Kinetics / reaction monitoring. Available at: [Link]

  • Tallon, A. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Schoonen, W. G., et al. (2005). Development of a battery of complementary human cell-based reporter assays for the identification of regulated toxic mechanisms. Toxicology in Vitro, 19(5), 635-645.
  • Shared Instrumentation Facility, University of Alabama. (n.d.). Pseudo 2D Sequence (zg2d). Available at: [Link]

  • Mestrelab. (2010, May 6). Basics on Arrayed-NMR and Data Analysis. Mestrelab Resources. Available at: [Link]

  • Krishnarjuna, B., et al. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Analytical Biochemistry, 658, 114919.
  • University of Wisconsin-Madison. (2022, May 23). Monitoring Kinetics by NMR. Available at: [Link]

  • University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

  • Mestrelab. (n.d.). Predict. NMRium demo. Available at: [Link]

  • PubChem. (n.d.). N-Acetyl-L-cysteine. Retrieved from [Link]

  • FooDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (FDB002281). Retrieved from [Link]

  • University of Southampton. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ePrints Soton. Available at: [Link]

Sources

The Strategic Application of 2-(Methylsulfonyl)pyrimidin-5-ol in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach by screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to the target protein with low affinity.[3][4] The core principle of FBDD is that these small fragments, despite their weak binding, form high-quality, energetically favorable interactions with the target.[4] This high "ligand efficiency" makes them ideal starting points for optimization into potent and selective drug candidates.[5] This guide provides a detailed exploration of the use of a specific, high-value fragment, 2-(methylsulfonyl)pyrimidin-5-ol, in FBDD campaigns, outlining its strategic advantages and providing detailed protocols for its application.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, being a key component of numerous approved drugs and natural products like vitamin B1 and nucleic acids.[6][7][8][9] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9] The strategic placement of substituents on the pyrimidine ring significantly influences its biological activity and pharmacokinetic properties.[6][7][8] this compound, with its distinct arrangement of functional groups, presents a compelling starting point for FBDD.

Physicochemical Properties and Strategic Value of this compound

The utility of this compound in FBDD stems from its unique combination of structural features that adhere to the "Rule of Three," a guiding principle for fragment library design (Molecular Weight < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[4]

PropertyValueSource
Molecular Formula C5H6N2O3S[10]
Molecular Weight 174.18 g/mol [10]
SMILES OC1=CN=C(S(=O)(C)=O)N=C1[10]

The key functional groups of this fragment—the pyrimidine ring, the methylsulfonyl group, and the hydroxyl group—each play a crucial role in its potential interactions with a protein target. The pyrimidine core provides a rigid scaffold with both hydrogen bond donors and acceptors, allowing it to form specific interactions within a binding pocket. The hydroxyl group is a potent hydrogen bond donor and acceptor, capable of anchoring the fragment to key residues. The methylsulfonyl group, a strong hydrogen bond acceptor, can also participate in favorable polar interactions. This combination of features in a small, synthetically tractable molecule makes this compound an attractive starting point for fragment-to-lead optimization.

Experimental Workflow for FBDD using this compound

A typical FBDD campaign involves a cascade of biophysical techniques to identify and validate fragment hits, followed by structural biology to guide the optimization process.[11]

NMR_Validation Protein_Alone 15N-labeled Protein Reference_Spectrum Acquire Reference 1H-15N HSQC Spectrum Protein_Alone->Reference_Spectrum Add_Fragment Add this compound Reference_Spectrum->Add_Fragment Titration_Spectrum Acquire Titration 1H-15N HSQC Spectrum Add_Fragment->Titration_Spectrum Compare_Spectra Overlay and Compare Spectra Titration_Spectrum->Compare_Spectra Binding_Confirmed Binding Confirmed (Chemical Shift Perturbations) Compare_Spectra->Binding_Confirmed

Figure 2: Workflow for hit validation using protein-observed NMR spectroscopy.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design. [3][12][13] Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • High-purity, crystallizable target protein

  • Crystallization screening kits

  • This compound

  • Cryoprotectant

  • X-ray diffraction source (synchrotron preferred)

Procedure:

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone to obtain well-diffracting crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer protein crystals to a solution containing the fragment (typically 1-10 mM) and cryoprotectant for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Refine the model and build the fragment into the observed electron density.

Causality Behind Experimental Choices:

  • Soaking is often preferred for initial fragment screening as it uses existing crystals, but co-crystallization may be necessary if soaking disrupts the crystal lattice. [3]* Synchrotron radiation is often required to obtain high-resolution data from weakly diffracting fragment-bound crystals. [3]

From Hit to Lead: Strategies for Optimizing this compound

Once the binding mode of this compound is confirmed, the next stage is to elaborate the fragment into a more potent lead compound. This process is guided by the structural information obtained from X-ray crystallography or NMR. [14]

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the protein. For this compound, synthetic modifications could be explored at the unoccupied positions of the pyrimidine ring.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.

  • Fragment Merging: If two overlapping fragments are identified, a new molecule can be designed that incorporates the key features of both.

The pyrimidine core of this compound is amenable to a variety of synthetic modifications, providing a versatile platform for these optimization strategies. [15][16]

Conclusion

This compound represents a valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its favorable physicochemical properties, combined with the proven utility of the pyrimidine scaffold, make it an excellent starting point for identifying novel inhibitors against a range of biological targets. The systematic application of biophysical screening techniques, coupled with high-resolution structural biology, provides a robust framework for leveraging this and other high-quality fragments to accelerate the discovery of new medicines.

References

  • Vertex AI Search. (n.d.). Biophysical methods for identifying fragment-based inhibitors of protein-protein interactions.
  • ACS Medicinal Chemistry Letters. (n.d.). Fragment Screening by Surface Plasmon Resonance.
  • Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets.
  • PMC. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
  • PMC. (n.d.). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls.
  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
  • PubMed. (n.d.). SPR-based fragment screening: advantages and applications.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • Drug Discovery. (n.d.). Fragment Screening.
  • PMC - NIH. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • PubMed. (n.d.). Fragment-based screening using surface plasmon resonance technology.
  • International Journal of Pharmaceutical Sciences. (2024, July 1). Fragment Based Drug Design: A Review.
  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD.
  • A Review. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity.
  • A Review. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity.
  • PMC - NIH. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • A Review. (2023, January 1). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity.
  • OBN. (2025, November 20). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • PubMed - NIH. (n.d.). Fragment-based screening by protein-detected NMR spectroscopy.
  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Request PDF. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives.
  • Arctom. (n.d.). CAS NO. 16290-90-7 | this compound | Catalog BD-A553886.
  • ResearchGate. (2025, August 7). Fragment-based lead discovery | Request PDF.
  • RSC Publishing. (n.d.). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.).

Sources

Application Notes & Protocols: A Guide to Developing Cell-Permeable Probes Using a 2-(Methylsulfonyl)pyrimidin-5-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The visualization of specific biochemical events within living cells is a cornerstone of modern cell biology and drug discovery. This requires molecular probes that can not only permeate the cell membrane but also selectively interact with their intracellular target to generate a measurable signal. This guide provides an in-depth exploration of the 2-(methylsulfonyl)pyrimidin-5-ol scaffold, a highly versatile platform for the rational design of cell-permeable, covalent probes. We will dissect the core chemical principles of the scaffold, provide detailed synthetic and validation protocols, and demonstrate its application in live-cell imaging. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to create novel chemical tools for intracellular sensing and targeted inhibition.

Chapter 1: The this compound Scaffold: A Chemical Biologist's Perspective

Core Chemistry and Covalent Reactivity

The utility of the 2-(methylsulfonyl)pyrimidine core lies in its function as a heteroaryl sulfone, a class of electrophiles that has emerged as an exceptional reagent for the metal-free, chemoselective arylation of cysteine residues in proteins.[1][2] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Causality Behind the Reactivity: The pyrimidine ring is an electron-deficient heteroaromatic system. The presence of a potent electron-withdrawing sulfonyl group at the C2 position further depletes the electron density of the ring, making it highly susceptible to nucleophilic attack. The methylsulfinate ion (CH₃SO₂⁻) that is displaced is an excellent leaving group, which provides a strong thermodynamic driving force for the reaction. This covalent interaction results in a stable thioether linkage, which is significantly more robust than adducts formed by other common cysteine-reactive warheads like maleimides.[2]

The primary biological nucleophile targeted by this scaffold is the thiolate anion (R-S⁻) of a cysteine residue, which is a potent nucleophile at physiological pH.[2] This inherent reactivity makes the scaffold an ideal starting point for designing probes that target cysteine-containing proteins or respond to the intracellular thiol pool (e.g., glutathione).

Figure 1: SNAr mechanism for cysteine arylation.
Rationale for Cell Permeability

A probe's ability to enter a cell is governed by a complex interplay of physicochemical properties, including size, lipophilicity, and charge.[3][4] Small molecules with a molecular weight under 500 Da and balanced lipophilicity often exhibit good passive diffusion across the lipid bilayer of the cell membrane.[3]

The this compound scaffold itself is a relatively small and compact heterocyclic system. Its properties can be readily tuned through chemical modification at the 5-ol position to achieve an optimal lipophilicity for membrane transit. Generally, neutral or slightly positively charged probes are more effective at penetrating cell membranes.[5] The scaffold's design avoids permanent charges, making it an excellent starting point for achieving the biophysical properties required for cell entry.

The 5-ol Position: A Versatile Handle for Functionality

The hydroxyl group at the C5 position is a critical feature of this scaffold. It serves two primary purposes:

  • Electronic Modulation: The hydroxyl group is an electron-donating group, which can influence the overall electron density of the pyrimidine ring and, consequently, the reactivity of the C2 position. This provides a subtle but important lever for fine-tuning the probe's electrophilicity.

  • Conjugation Site: More importantly, the hydroxyl group is a convenient chemical handle for attaching other functional modules, such as fluorophores or target recognition motifs, typically through an ether linkage. This modularity is key to transforming the core scaffold into a functional probe.

Chapter 2: Design and Synthesis of Cell-Permeable Probes

Principles of Modular Probe Design

A successful cell-permeable probe is typically constructed from three key components.[6][7] The this compound scaffold serves as the central, reactive linker connecting the other two parts.

  • Fluorophore: This module is responsible for generating the optical signal. The choice of fluorophore dictates the probe's spectroscopic properties (e.g., excitation/emission wavelengths, brightness, photostability). Pyrimidine-based fluorophores are themselves an area of active research, offering tunable properties.[8][9][10]

  • Scaffold (Linker/Warhead): The this compound core acts as the covalent "warhead" that reacts with the intracellular target. It also serves as the structural linker.

  • Recognition Motif (Optional): For probes designed to target a specific protein, a recognition motif that provides non-covalent binding affinity for the target can be appended. This increases the local concentration of the probe near the target cysteine, enhancing the efficiency and selectivity of the covalent reaction. For general-purpose probes (e.g., sensing the overall glutathione pool), this motif may not be necessary.

Probe_Design Probe Functional Cell-Permeable Probe Fluorophore Fluorophore Probe->Fluorophore Signal Generation Scaffold Scaffold (Linker / Warhead) Probe->Scaffold Covalent Reaction & Cell Permeability Recognition Recognition Motif (Optional) Probe->Recognition Target Specificity

Figure 2: Modular design of a scaffold-based probe.
General Synthetic Strategy

The synthesis of these probes is typically a multi-step process that is amenable to standard laboratory techniques. An efficient approach involves first preparing the functionalized 2-(methylsulfonyl)pyrimidine core, followed by conjugation of the desired fluorophore.

This protocol is a generalized procedure based on established methods for pyrimidine synthesis.[11] It involves a cyclocondensation reaction followed by oxidation.

Materials:

  • Diethyl malonate derivative (with desired C4/C6 substituents)

  • S-methylisothiouronium sulfate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone

  • Standard glassware for organic synthesis, magnetic stirrer, reflux condenser

  • Silica gel for column chromatography

Procedure:

  • Cyclocondensation: a. In a round-bottom flask, dissolve the diethyl malonate derivative (1.0 eq) and S-methylisothiouronium sulfate (1.1 eq) in anhydrous methanol. b. Add sodium methoxide (2.2 eq) portion-wise while stirring at room temperature. c. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. After completion, cool the reaction to room temperature and neutralize with acetic acid. e. Remove the solvent under reduced pressure. The resulting crude product is the 2-(methylthio)pyrimidin-5-ol derivative. Purify by recrystallization or silica gel chromatography.

  • Oxidation: a. Dissolve the purified 2-(methylthio)pyrimidine intermediate (1.0 eq) in dichloromethane (DCM). b. Cool the solution to 0 °C in an ice bath. c. Add m-CPBA (2.2 eq) or Oxone portion-wise, maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. e. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). f. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. g. Purify the final this compound scaffold by silica gel chromatography.

Self-Validation: The identity and purity of the final scaffold must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 3: Validation and Characterization of Probes

Once a probe is synthesized by conjugating a fluorophore to the scaffold, it must undergo rigorous characterization to ensure it is fit for purpose.

Spectroscopic Characterization

Understanding the photophysical properties of the probe is essential for designing imaging experiments.

Key Parameters:

  • Absorbance Maximum (λ_abs): The wavelength of light the probe absorbs most efficiently.

  • Emission Maximum (λ_em): The wavelength of light emitted by the probe after excitation.

  • Molar Extinction Coefficient (ε): A measure of how strongly the probe absorbs light at a given wavelength.

  • Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed; a measure of the probe's brightness.

  • Photostability: The probe's resistance to photobleaching upon prolonged exposure to excitation light.

PropertyExample ValueMethod of DeterminationSignificance
λ_abs 495 nmUV-Vis SpectrophotometryDetermines optimal excitation wavelength.
λ_em 520 nmFluorometryDetermines the emission filter needed for imaging.
ε 80,000 M⁻¹cm⁻¹UV-Vis SpectrophotometryHigher values indicate more efficient light absorption.
Φ_F 0.65Comparative method (e.g., vs. Fluorescein)Higher values indicate a brighter probe.
Photostability T₁/₂ = 120 sTime-lapse fluorometryDetermines suitability for long-term imaging.
Table 1: Example spectroscopic properties of a hypothetical pyrimidine-based probe.
Evaluating Cell Permeability

Before use in live cells, a probe's ability to cross the cell membrane must be quantitatively assessed. The Caco-2 transwell assay is a widely accepted in vitro model for predicting drug absorption and permeability.[12][13]

This protocol measures the flux of a compound across a confluent monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test probe, Lucifer Yellow (paracellular integrity marker), Propranolol (high permeability control), Atenolol (low permeability control)

  • LC-MS/MS or fluorescence plate reader for quantification

Procedure:

  • Cell Seeding and Differentiation: a. Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density. b. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for full differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test: a. Before the assay, measure the Trans-Epithelial Electrical Resistance (TEER) of the monolayer. Values >250 Ω·cm² typically indicate a confluent monolayer.[14] b. Alternatively, perform a Lucifer Yellow rejection assay. Low permeability of Lucifer Yellow (<1%) confirms monolayer integrity.

  • Permeability Measurement (Apical to Basolateral): a. Wash the cell monolayer twice with pre-warmed HBSS. b. Add HBSS containing the test probe (e.g., at 10 µM) and controls to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. Incubate at 37 °C with gentle shaking. e. At specific time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh HBSS. f. At the final time point, take samples from both apical and basolateral chambers.

  • Quantification and Calculation: a. Analyze the concentration of the probe in all samples using a suitable analytical method (e.g., LC-MS/MS or fluorometry). b. Calculate the apparent permeability coefficient (P_app) using the following formula: P_app (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of probe appearance in the basolateral chamber (mol/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration in the apical chamber (mol/cm³).

Caco2_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_assay Assay cluster_analysis Analysis node_step node_step node_action node_action node_result node_result node_qc node_qc Seed 1. Seed Caco-2 cells on Transwell insert Differentiate 2. Culture for 21 days to form monolayer Seed->Differentiate TEER 3. Measure TEER (>250 Ω·cm²) Differentiate->TEER AddProbe 4. Add probe to Apical (A) chamber TEER->AddProbe Incubate 5. Incubate at 37°C AddProbe->Incubate Sample 6. Sample from Basolateral (B) chamber Incubate->Sample Quantify 7. Quantify probe (LC-MS or Fluorescence) Sample->Quantify Calculate 8. Calculate Papp value Quantify->Calculate

Figure 3: Workflow for the Caco-2 Transwell permeability assay.
CompoundPapp (A→B) (x 10⁻⁶ cm/s)Permeability Class
Atenolol (Control)< 1.0Low
Hypothetical Probe 8.5 High
Propranolol (Control)> 15.0High
Table 2: Example Caco-2 permeability data. A Papp > 5 x 10⁻⁶ cm/s is generally considered indicative of good permeability.

Chapter 4: Application in Live Cell Imaging

With a well-characterized and permeable probe, the final step is its application in a biological context.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Glass-bottom imaging dishes or multi-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Probe stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscope with appropriate filters and environmental chamber (37 °C, 5% CO₂)

Procedure:

  • Cell Plating: Seed cells onto glass-bottom dishes 24-48 hours prior to the experiment to achieve 60-80% confluency.

  • Probe Loading: a. Prepare a working solution of the probe in pre-warmed complete medium or imaging buffer (e.g., HBSS). A final concentration of 1-10 µM is a good starting point. b. Aspirate the medium from the cells and wash once with PBS. c. Add the probe-containing medium to the cells. d. Incubate for 15-60 minutes at 37 °C. The optimal time should be determined empirically.

  • Washing (Optional but Recommended): a. To reduce background fluorescence from extracellular probe, aspirate the loading solution. b. Wash the cells 2-3 times with pre-warmed imaging buffer or medium. c. Add fresh imaging buffer to the cells for imaging.

  • Imaging: a. Place the dish on the microscope stage within the environmental chamber. b. Locate the cells using brightfield or DIC microscopy. c. Excite the probe using the appropriate wavelength and capture fluorescence images using a sensitive camera. Use the lowest possible excitation power and shortest exposure time to minimize phototoxicity.

  • Controls:

    • Vehicle Control: Image cells treated with the same concentration of DMSO used for the probe to check for autofluorescence.

    • Unstained Control: Image untreated cells to establish the baseline level of autofluorescence.

Trustworthiness Check: A key validation step is to demonstrate that the observed signal is dependent on the probe's intended covalent reaction. For a cysteine-reactive probe, pre-treating cells with a non-fluorescent, membrane-permeable thiol-blocking agent like N-ethylmaleimide (NEM) should significantly reduce or abolish the fluorescent signal from the probe. This confirms that the signal is a result of the specific chemical interaction being studied.

References

  • Alamudi, S. H., et al. (2018). Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. Chemical Society Reviews, 47(1), 144-166.

  • Lee, S. Y., & Chang, Y. T. (2018). Advances in design of cell-permeable fluorescent probe for applications in live cell imaging. Methods and Applications in Fluorescence, 6(4), 042004.

  • Ranawakage, G., et al. (2023). Design strategies for organelle-selective fluorescent probes: where to start?. Chemical Society Reviews.

  • Alamudi, S. H., et al. (2018). Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. Universitas Indonesia Library.

  • St-Gelais, M., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 32(10), 2234-2244.

  • Liu, B., et al. (2007). Novel pyrimidine-based amphiphilic molecules: synthesis, spectroscopic properties and applications in two-photon fluorescence microscopic imaging. Journal of Materials Chemistry, 17(22), 2353-2361.

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay.

  • BioIVT. (n.d.). Cell Permeability Assay.

  • Kim, D., & Lim, C. (2019). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Bulletin of the Korean Chemical Society, 40(11), 1039-1052.

  • Liu, B., et al. (2007). Novel pyrimidine-based amphiphilic molecules: synthesis, spectroscopic properties and applications in two-photon fluorescence microscopic. RSC Publishing.

  • Request PDF. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives.

  • Klose, D., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences, 22(16), 8866.

  • Tovar, A., et al. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling, 63(24), 7701-7716.

  • University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. News-Medical.net.

  • PubMed. (2013). Synthesis and fluorescence properties of pyrimidine mono- and bisboron complexes. PubMed.

  • RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances.

  • ResearchGate. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. ResearchGate.

  • ACS Publications. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.

  • ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry.

  • NIH. (2024). A modular scaffold for cellularly-retained fluorogenic probes for sensitive cell-resolved bioactivity imaging. National Library of Medicine.

  • PubMed. (2018). Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. PubMed.

Sources

High-throughput screening with 2-(Methylsulfonyl)pyrimidin-5-ol for inhibitor discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: High-Throughput Screening with 2-(Methylsulfonyl)pyrimidin-5-ol for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Pyrimidine Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for drug discovery.[1] The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[2][3][4] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal starting point for the design of potent and selective inhibitors.[5]

This application note details a comprehensive high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors based on the this compound scaffold. The methylsulfonyl group, a common moiety in medicinal chemistry, can act as a hydrogen bond acceptor and can improve the metabolic stability and solubility of a compound.[6][7] We present a robust workflow, from initial biochemical screening to cell-based validation, providing a practical guide for researchers aiming to discover next-generation kinase inhibitors.

The Target: A Hypothetical Serine/Threonine Kinase "X-Kinase"

For the purpose of this guide, we will focus on a hypothetical serine/threonine kinase, "X-Kinase," implicated in a cancer signaling pathway. The principles and protocols described herein are broadly applicable to a wide range of protein kinase targets.

Part 1: Biochemical High-Throughput Screening

The primary screen is designed to rapidly assess a large compound library for inhibitory activity against the purified X-Kinase enzyme. A fluorescence polarization (FP) based assay is chosen for its homogenous format, sensitivity, and amenability to automation.[8]

Principle of the Fluorescence Polarization (FP) Kinase Assay

The FP assay measures the binding of a fluorescently labeled tracer to the kinase. In a competitive binding format, an inhibitor compound will displace the tracer from the kinase's active site, leading to a decrease in the polarization of the emitted light. This change in polarization is directly proportional to the inhibitory activity of the compound.

Experimental Workflow for Primary HTS

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (incl. This compound analogs) Acoustic_Dispensing Acoustic Dispensing (nanoliter volumes) Compound_Library->Acoustic_Dispensing Transfer Assay_Plates 384-well Assay Plates Acoustic_Dispensing->Assay_Plates Dispense Reagent_Addition Reagent Addition (X-Kinase, FP-Tracer) Assay_Plates->Reagent_Addition Automated Liquid Handling Incubation Incubation (Room Temperature) Reagent_Addition->Incubation Plate_Reading FP Plate Reader Incubation->Plate_Reading Raw_Data Raw FP Data Plate_Reading->Raw_Data Normalization Normalization & QC (Z'-factor calculation) Raw_Data->Normalization Hit_Identification Hit Identification (>3 SD from mean) Normalization->Hit_Identification Hit_Confirmation Hit Confirmation & Validation Hit_Identification->Hit_Confirmation To Part 3

Caption: High-Throughput Screening Workflow for X-Kinase Inhibitor Discovery.

Detailed Protocol: FP-Based Biochemical Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • X-Kinase Solution: Prepare a 2X solution of purified X-Kinase in assay buffer. The final concentration should be optimized to be at or below the Kd of the tracer.

  • FP-Tracer Solution: Prepare a 2X solution of the fluorescently labeled tracer in assay buffer. The final concentration should be in the low nanomolar range.

  • Positive Control: A known potent inhibitor of X-Kinase (or a broad-spectrum kinase inhibitor like staurosporine).

  • Negative Control: DMSO (the vehicle for the compound library).

2. Assay Plate Preparation (384-well format):

  • Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well, low-volume, black assay plate.

  • Dispense 50 nL of the positive control and negative control (DMSO) into designated wells.

3. Assay Execution:

  • Add 5 µL of the 2X X-Kinase solution to all wells.

  • Add 5 µL of the 2X FP-Tracer solution to all wells. The final volume will be 10 µL.

  • Centrifuge the plates briefly to ensure mixing.

  • Incubate at room temperature for 60 minutes, protected from light.

4. Data Acquisition:

  • Read the plates on a suitable plate reader capable of measuring fluorescence polarization.

Data Analysis and Quality Control

1. Z'-Factor Calculation: The quality and robustness of the HTS assay are assessed by calculating the Z'-factor.[9][10] This statistical parameter provides a measure of the separation between the positive and negative controls.[11]

Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Z'-Factor Value Assay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor of 0.5 or greater is considered suitable for HTS.[9]

2. Hit Identification:

  • Normalize the raw data to the plate controls.

  • Calculate the mean and standard deviation (SD) of the negative controls (DMSO wells).

  • A "hit" is typically defined as a compound that produces a signal greater than 3 standard deviations from the mean of the negative controls.

Part 2: Cell-Based Secondary Assays

Hits identified in the primary biochemical screen must be validated in a more physiologically relevant context.[12] Cell-based assays are crucial for confirming on-target activity within a cellular environment and for eliminating compounds that are inactive due to poor cell permeability or other factors.[13]

Principle of the Cellular Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a known downstream substrate of X-Kinase in intact cells. A decrease in the phosphorylation of the substrate upon treatment with a test compound indicates inhibition of X-Kinase activity.

Experimental Workflow for Cellular Secondary Assay

Cellular_Assay_Workflow cluster_cell_prep Cell Culture & Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plates Compound_Treatment Treat with Hit Compounds (Dose-Response) Cell_Seeding->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis TR_FRET TR-FRET Assay (Phospho-Substrate Detection) Cell_Lysis->TR_FRET Transfer Lysate Plate_Reading TR-FRET Plate Reader TR_FRET->Plate_Reading IC50_Calc IC50 Curve Fitting Plate_Reading->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) IC50_Calc->SAR_Analysis

Caption: Workflow for the Cell-Based Secondary Assay.

Detailed Protocol: TR-FRET Cellular Phosphorylation Assay

1. Cell Culture and Plating:

  • Culture a cell line known to express X-Kinase and its downstream substrate.

  • Seed the cells into 96-well culture plates and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the hit compounds from the primary screen.

  • Treat the cells with the compounds for a predetermined time (e.g., 2 hours).

3. Cell Lysis:

  • Remove the culture medium and add lysis buffer containing protease and phosphatase inhibitors.

  • Incubate on ice to ensure complete lysis.

4. TR-FRET Assay:

  • Transfer the cell lysates to a 384-well assay plate.

  • Add the TR-FRET antibody pair: one antibody specific for the total substrate protein (e.g., labeled with a donor fluorophore like Europium) and another specific for the phosphorylated form of the substrate (labeled with an acceptor fluorophore).[14]

  • Incubate as recommended by the manufacturer.

5. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate the ratio of the acceptor and donor fluorescence signals.

  • Plot the dose-response curves and determine the IC50 value for each active compound.

Part 3: Hit Confirmation and Validation

The hit validation phase is critical to eliminate false positives and to build confidence in the confirmed hits before committing to more extensive medicinal chemistry efforts.[15]

Strategies for Hit Validation

1. Re-synthesis and Purity Analysis:

  • Active compounds, particularly those based on the this compound scaffold, should be re-synthesized to confirm their structure and activity.

  • The purity of the re-synthesized compounds should be assessed by methods such as LC-MS and NMR.

2. Orthogonal Assays:

  • Confirm the inhibitory activity of the hits using a different assay format that is not dependent on fluorescence, such as a radiometric assay or a mobility shift assay.[16] This helps to rule out compound interference with the primary assay's detection method.[17]

3. Promiscuity and False Positive Assessment:

  • Counter-screening: Test the hits against a panel of unrelated kinases to assess their selectivity.

  • PAINS (Pan-Assay Interference Compounds) Analysis: Computationally screen the hit structures for known PAINS motifs, which are substructures known to cause false positives in HTS.[18]

  • Aggregation Assays: Investigate whether the compounds form aggregates at the concentrations used in the assays, as aggregates can non-specifically inhibit enzymes.[19]

4. Initial Structure-Activity Relationship (SAR):

  • Synthesize or purchase analogs of the most promising hits to establish an initial SAR.[20] This involves making small chemical modifications to the this compound core to understand which parts of the molecule are critical for activity.

Data Summary for a Hypothetical Hit Compound
Parameter Result Interpretation
Primary Screen (FP) % Inhibition = 85%Strong initial hit
Z'-Factor of Assay Plate 0.72Excellent assay quality
Cellular Phosphorylation Assay (TR-FRET) IC50 = 500 nMConfirmed on-target activity in cells
Orthogonal Assay (Radiometric) IC50 = 450 nMActivity is not an artifact of the FP assay
Kinase Selectivity Panel >100-fold selective for X-KinasePromising selectivity profile
PAINS Filter No flagsLow risk of being a promiscuous compound

Conclusion

The workflow described in this application note provides a comprehensive and robust strategy for the discovery of novel kinase inhibitors using a high-throughput screening approach. By starting with a promising chemical scaffold like this compound and employing a multi-step validation process, researchers can increase the likelihood of identifying high-quality lead compounds for further development. The combination of a sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay, followed by rigorous hit validation, is essential for a successful kinase inhibitor discovery program.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Yadav, P., et al. (2024). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure & Dynamics, 42(3), 1582-1614. [Link]

  • Al-Ostath, A., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Al-Mulla, H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • ResearchGate. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

  • Singh, G., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5195. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • On HTS. (2023, December 12). Z-factor. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • RSC Medicinal Chemistry. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. [Link]

  • National Center for Biotechnology Information. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. [Link]

  • Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(21), 3844–3850. [Link]

  • KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • National Center for Biotechnology Information. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. [Link]

  • National Center for Biotechnology Information. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. [Link]

  • SLAS Discovery. (2020, September 9). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • ResearchGate. (n.d.). Workflow of the HTS Analysis System. [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Development for Protein Kinase Enzymes. [Link]

  • TetraScience. (2023, March 24). Fueling the Lead Machine—Data and HTS. [Link]

  • National Center for Biotechnology Information. (n.d.). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. [Link]

  • ResearchGate. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. [Link]

  • Arctom Scientific. (n.d.). CAS NO. 16290-90-7 | this compound. [Link]

  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. [Link]

  • PubChem. (n.d.). 6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide. [Link]

  • Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. [Link]

  • National Center for Biotechnology Information. (n.d.). [Application of methyl in drug design]. [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of 2-(Methylsulfonyl)pyrimidin-5-ol with Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Bioconjugation Division

Welcome to the technical support guide for optimizing the reaction of 2-(Methylsulfonyl)pyrimidin-5-ol with thiol-containing molecules. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the core chemical principles governing this conjugation chemistry. Our goal is to empower you, our fellow researchers, to navigate experimental challenges and achieve robust, reproducible results.

The reaction between a 2-sulfonylpyrimidine and a thiol is a powerful tool for bioconjugation, enabling the stable S-arylation of cysteine residues in proteins and other thiol-bearing molecules under mild conditions.[1][2][3] However, its success is critically dependent on a parameter that is often oversimplified: pH . This guide will dissect the nuanced role of pH, moving beyond general rules of thumb to provide a framework for rational optimization.

Section 1: Core Principles of the Reaction

This section addresses the fundamental "why" behind the experimental variables. Understanding these principles is the first step toward effective troubleshooting.

Q1: What is the underlying mechanism of the reaction between this compound and a thiol?

A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process:

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile, which is the deprotonated thiolate anion (RS⁻) , attacks the electron-deficient C2 carbon of the pyrimidine ring. This forms a transient, stabilized intermediate known as a Meisenheimer-Jackson complex.[1][4]

  • Leaving Group Departure: The complex collapses, expelling the highly stable methylsulfinate anion as the leaving group, to yield the final S-arylated thioether product.[1][5]

The methylsulfonyl group is an excellent leaving group, and the electron-deficient nature of the pyrimidine ring makes the C2 position highly electrophilic and ready for attack.[1][2]

SNAr_Mechanism reactants This compound + R-S⁻ (Thiolate Anion) ts1 Transition State 1 (TS1) reactants->ts1 Nucleophilic Attack (Rate-Determining Step) intermediate Meisenheimer Complex (Intermediate) ts1->intermediate ts2 Transition State 2 (TS2) intermediate->ts2 Leaving Group Departure products 5-Hydroxy-2-(alkylthio)pyrimidine + CH₃SO₂⁻ ts2->products Troubleshooting_Workflow start Reaction Issue Observed q1 Slow or Incomplete Reaction? start->q1 a1_cause Cause: pH too low. Insufficient thiolate (RS⁻). q1->a1_cause Yes q2 Byproduct (Pyrimidinol) Seen? q1->q2 No a1_sol Solution: Increase pH. (e.g., 6.5 -> 7.0 -> 7.5) a1_cause->a1_sol end Reaction Optimized a1_sol->end a2_cause Cause: pH too high. Hydrolysis of starting material. q2->a2_cause Yes q3 Non-Specific Products? q2->q3 No a2_sol Solution: Decrease pH. (e.g., 8.0 -> 7.5) a2_cause->a2_sol a2_sol->end a3_cause Cause: pH too high. Loss of chemoselectivity (e.g., amine reactivity). q3->a3_cause Yes q3->end No a3_sol Solution: Decrease pH to 6.5-7.5. a3_cause->a3_sol a3_sol->end

Figure 2: A logical workflow for troubleshooting common issues.

Problem 1: My reaction is extremely slow or fails to reach completion.

  • Most Likely Cause: The reaction pH is too low.

  • Scientific Rationale: If the pH is significantly below the pKa of your thiol, the concentration of the essential thiolate nucleophile will be exceedingly low, leading to a dramatically reduced reaction rate.

  • Troubleshooting Steps:

    • Confirm the pH of your buffer system.

    • Systematically increase the pH in 0.5 unit increments. A common starting point is pH 7.0. If the reaction is still slow, increase to pH 7.4 or 7.5.

    • Monitor the reaction progress at each pH point by a suitable analytical method (e.g., LC-MS, HPLC) to identify the optimal condition.

    • For very high pKa thiols (>9.5), you may need to push the pH towards 8.0, but be vigilant for the side reactions described below.

Problem 2: I see significant formation of 2,5-dihydroxypyrimidine and low yield of my desired product.

  • Most Likely Cause: The reaction pH is too high, causing hydrolysis.

  • Scientific Rationale: At elevated pH (typically > 8.0), the hydroxide ion (OH⁻) becomes a competitive nucleophile. It can attack the C2 position of the 2-(methylsulfonyl)pyrimidine, leading to the irreversible formation of the corresponding and unreactive 2-hydroxy derivative. [5]This consumes your starting material and reduces the overall yield.

  • Troubleshooting Steps:

    • Immediately reduce the reaction pH. The optimal window for SNAr with sulfonylpyrimidines is generally between pH 6.5 and 7.5 to minimize hydrolysis. [6] 2. If you must work at a higher pH due to a high-pKa thiol, consider increasing the concentration of the thiol to better outcompete the hydroxide ion.

    • Run a control experiment without the thiol at your reaction pH to quantify the rate of hydrolysis of your this compound starting material.

Problem 3: My product is a heterogeneous mixture, or I observe modification of other residues (e.g., lysine).

  • Most Likely Cause: The reaction pH is too high, leading to a loss of chemoselectivity.

  • Scientific Rationale: While thiols are intrinsically better nucleophiles than amines, the primary amine of a lysine side chain (pKa ≈ 10.5) becomes increasingly deprotonated and reactive at pH > 8.0. This can lead to off-target arylation and a heterogeneous product profile. The pH 6.5-7.5 range is optimal because it maximizes thiolate reactivity while keeping most primary amines protonated and non-nucleophilic. [6]* Troubleshooting Steps:

    • Lower the reaction pH to a range of 6.5-7.4.

    • Purify your starting materials to ensure no highly reactive, low-pKa amine contaminants are present.

    • Analyze your product mixture thoroughly by mass spectrometry to identify the nature of the off-target modifications.

Problem 4: The reaction is slow even at pH 7.5, and raising it further causes hydrolysis.

  • Most Likely Cause: You are in the "narrow window" dilemma, where the pKa of the 5-ol group on the pyrimidine is low enough to cause deactivation at the same pH required to activate your high-pKa thiol.

  • Scientific Rationale: The electron-withdrawing methylsulfonyl group will lower the pKa of the 5-hydroxyl group (compared to a standard phenol). It is plausible this pKa falls within the 7.5-8.5 range. If your thiol has a pKa > 9, you need a higher pH to generate thiolate, but this same pH may be deprotonating and deactivating your electrophile.

  • Troubleshooting Steps:

    • Find the Sweet Spot: Perform a detailed pH screen in 0.2 pH unit increments (e.g., 7.2, 7.4, 7.6, 7.8) to find the narrow optimal window where you have sufficient thiolate concentration without significant deactivation of the pyrimidine.

    • Increase Thiol Concentration: Use a larger molar excess of the thiol (e.g., 5-10 equivalents) to increase the effective concentration of the thiolate at a slightly lower, non-deactivating pH.

    • Increase Reaction Time: If the reaction is clean but slow, simply increasing the reaction time at the optimal pH may be the most effective solution.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the ideal starting pH for my experiment? A: A pH of 7.0 to 7.4 is the recommended starting point for most applications. This provides a good balance between generating the reactive thiolate and minimizing side reactions like hydrolysis and loss of selectivity. [1][7] Q: What buffers should I use? A: Phosphate-based buffers (e.g., PBS) and HEPES are excellent choices as they have buffering capacities within the optimal pH 6.5-7.5 range. [6]Avoid nucleophilic buffers like Tris, especially if reaction times are long, as the primary amine in the buffer could potentially react. Always prepare your buffer fresh and verify the pH at the intended reaction temperature.

Q: Can I use temperature to accelerate the reaction? A: Yes, moderately increasing the temperature (e.g., from room temperature to 37°C) will increase the reaction rate. However, it will also accelerate the rate of any side reactions, particularly hydrolysis. Use temperature as a secondary optimization parameter only after you have established the optimal pH.

Section 4: Experimental Protocols & Data
Protocol 4.1: pH Optimization Screening

This protocol provides a framework for systematically determining the optimal pH for your specific thiol and experimental setup.

  • Prepare Buffers: Prepare a series of buffers (e.g., 100 mM sodium phosphate) at various pH values (e.g., 6.5, 7.0, 7.5, 8.0).

  • Prepare Stock Solutions: Create concentrated stock solutions of your this compound (e.g., in DMSO or DMF) and your thiol (in the corresponding buffer or water).

  • Set Up Reactions: In separate microcentrifuge tubes, set up parallel reactions. For each pH value:

    • Add the buffer.

    • Add the thiol stock solution to the desired final concentration.

    • Initiate the reaction by adding the this compound stock solution. Ensure the final concentration of the organic solvent is low (<5%) to avoid solubility issues.

  • Incubate: Incubate all reactions at a constant temperature (e.g., 25°C).

  • Monitor Progress: At set time points (e.g., 15 min, 1 hr, 4 hr, 12 hr), withdraw an aliquot from each reaction.

  • Quench and Analyze: Quench the reaction (e.g., by adding formic or acetic acid) and analyze by LC-MS or HPLC to determine the percentage conversion to product and the formation of any byproducts.

  • Determine Optimum: The optimal pH is the one that gives the highest yield of the desired product in the shortest amount of time with the fewest side products.

Table 4.2: pH Effect on Reaction Components and Outcome

pH RangeThiol (R-SH) StatePyrimidinol (Ar-OH) StateDominant ReactionExpected Outcome
< 6.5 Mostly protonated (R-SH)Protonated (Ar-OH)SNArVery slow or no reaction.
6.5 - 7.5 Increasing deprotonation (R-S⁻)Protonated (Ar-OH)SNAr (Optimal) Efficient and selective conjugation. [6]
7.5 - 8.5 Mostly deprotonated (R-S⁻)Potential deprotonation (Ar-O⁻)SNAr vs. HydrolysisRisk of slower reaction (deactivation) and hydrolysis byproduct.
> 8.5 Fully deprotonated (R-S⁻)Deprotonated (Ar-O⁻)Hydrolysis / Off-targetLow yield, significant hydrolysis, and loss of chemoselectivity.

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    h1[pos="4,0.1!"]; h2[pos="5,0.5!"]; h3[pos="6,1.5!"]; h4[pos="7,3!"]; h5[pos="8,6!"];
    r1 [pos="1,0.4!"]; r2 [pos="2,0.9!"]; r3 [pos="3,1.8!"]; r4 [pos="4,3.5!"]; r5 [pos="5,5.0!"]; r6 [pos="6,4.0!"]; r7 [pos="7,2.5!"]; r8 [pos="8,1.0!"];
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p1 -> p2 -> p3 -> p4 -> p5 -> p6 [style=solid, color="#34A853"];
h1 -> h2 -> h3 -> h4 -> h5[style=solid, color="#EA4335"];
r1 -> r2 -> r3 -> r4 -> r5 -> r6 -> r7 -> r8 [style=solid, color="#4285F4"];

// Labels
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lab_hydrolysis [pos="8.3, 5.0!", label="Hydrolysis increases"];
lab_rate [pos="5.5, 5.5!", label="Optimal Window"];

// Axis ticks
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t1 [pos="1,-0.1!", label="6.0"]; t2 [pos="3,-0.1!", label="7.0"]; t3 [pos="5,-0.1!", label="8.0"]; t4 [pos="7,-0.1!", label="9.0"];

// Connections for labels
edge [style=invis];
thiolate -> p6;
hydrolysis -> h5;
reaction_rate -> r5;

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Figure 3: Conceptual graph showing the relationship between pH, reactant availability, and reaction rates.
Section 5: References
  • Thiols - Química Organica.org. [Online]. Available: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Publications. (2023-09-01). [Online]. Available: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Online]. Available: [Link]

  • Quantum-Chemical Predictions of pK a 's of Thiols in DMSO - ACS Publications. [Online]. Available: [Link]

  • Thiols And Thioethers - Master Organic Chemistry. (2015-07-05). [Online]. Available: [Link]

  • The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance - Maastricht University. [Online]. Available: [Link]

  • (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. [Online]. Available: [Link]

  • Theoretical modeling of pKa's of thiol compounds in aqueous solution - RSC Publishing. [Online]. Available: [Link]

  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC - PubMed Central. (2022-01-03). [Online]. Available: [Link]

  • Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA - PMC - NIH. (2018-04-16). [Online]. Available: [Link]

  • Conversion of S–phenylsulfonylcysteine residues to mixed disulfides at pH 4.0: utility in protein thiol blocking and in protein–S–nitrosothiol detection - PMC - NIH. [Online]. Available: [Link]

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation - ChemRxiv. (2023-02-12). [Online]. Available: [Link]

  • Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - NIH. [Online]. Available: [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - Frontiers. (2022-06-07). [Online]. Available: [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PubMed Central - NIH. [Online]. Available: [Link]

  • Reactions of thiols - YouTube. (2019-10-15). [Online]. Available: [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central. [Online]. Available: [Link]

  • Structure−Reactivity Studies of 2‑Sulfonylpyrimidines Allow Selective Protein Arylation - Semantic Scholar. (2023-09-01). [Online]. Available: [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022-04-07). [Online]. Available: [Link]

Sources

Technical Support Center: Experimental Integrity of 2-(Methylsulfonyl)pyrimidin-5-ol in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of 2-(Methylsulfonyl)pyrimidin-5-ol in aqueous solutions. Hydrolysis of this compound can significantly impact experimental outcomes, leading to questions of reproducibility and validity. This document provides a comprehensive overview of the hydrolysis mechanism, preventative measures, and analytical methods for monitoring the stability of your solutions.

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound is giving inconsistent results. Could the compound be degrading in my aqueous buffer?

A1: Yes, inconsistency is a common symptom of compound instability. This compound, like other 2-sulfonylpyrimidines, is susceptible to hydrolysis in aqueous solutions, especially under non-neutral pH conditions. This degradation leads to the formation of the inactive pyrimidin-2-ol byproduct, which can alter the effective concentration of your active compound and lead to unreliable data.

Q2: What is the primary cause of this compound degradation in aqueous solutions?

A2: The primary degradation pathway is hydrolysis, which is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a water molecule or a hydroxide ion attacks the C2 position of the pyrimidine ring, leading to the displacement of the methylsulfonyl group and the formation of 2-hydroxy-pyrimidin-5-ol.

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis is highly pH-dependent. The reaction is significantly faster in both acidic and alkaline conditions compared to a neutral pH. Therefore, maintaining a neutral pH is the most critical factor in preventing hydrolysis.

Q4: I've observed that some of my stock solution has precipitated. Is this related to hydrolysis?

A4: While precipitation can be due to solubility issues, the hydrolysis product, 2-hydroxy-pyrimidin-5-ol, may have different solubility characteristics than the parent compound. It is crucial to analytically determine the identity of the precipitate and the composition of the supernatant to diagnose the problem accurately.

Troubleshooting Unstable Solutions

This section provides a structured approach to diagnosing and resolving stability issues with this compound in your experiments.

Problem 1: Suspected Hydrolysis Leading to Reduced Efficacy

Symptoms:

  • Decreased biological activity over time.

  • Inconsistent results between freshly prepared and older solutions.

  • Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Root Cause Analysis:

The methylsulfonyl group at the C2 position of the pyrimidine ring is a good leaving group, making this position susceptible to nucleophilic attack by water or hydroxide ions. The 5-ol group can also influence the electron density of the ring, potentially affecting the rate of hydrolysis.

Solution Workflow:

A Suspected Hydrolysis B Verify Hydrolysis: - Analyze solution via HPLC or NMR. - Compare to a freshly prepared standard. A->B Step 1 C Optimize Buffer Conditions: - Adjust pH to 6.5-7.5. - Use a non-nucleophilic buffer (e.g., HEPES, MOPS). B->C Step 2 D Control Temperature: - Prepare and store solutions at low temperatures (2-8°C). - For long-term storage, consider -20°C or -80°C. C->D Step 3 E Consider Co-solvents: - For stock solutions, use aprotic solvents like DMSO or DMF. - Minimize the final aqueous concentration of the co-solvent. D->E Step 4 F Re-evaluate Experimental Results E->F Step 5

Workflow for addressing suspected hydrolysis.

In-Depth Technical Guides

Guide 1: Understanding the Hydrolysis of 2-Sulfonylpyrimidines

The hydrolysis of 2-sulfonylpyrimidines is a classic example of nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the strong electron-withdrawing sulfonyl group, makes the C2 position highly electrophilic and thus susceptible to nucleophilic attack.

The general mechanism is as follows:

  • Nucleophilic Attack: A nucleophile, in this case, a water molecule or a hydroxide ion, attacks the C2 carbon of the pyrimidine ring.

  • Formation of a Meisenheimer Complex: A tetrahedral intermediate, known as a Meisenheimer complex, is formed. This intermediate is resonance-stabilized.

  • Departure of the Leaving Group: The methylsulfonyl group departs as the methanesulfinate anion, and the aromaticity of the pyrimidine ring is restored, yielding the 2-hydroxypyrimidine derivative.

Studies on similar 2-sulfonylpyrimidine compounds have shown that electron-withdrawing substituents on the pyrimidine ring can increase the rate of hydrolysis, while electron-donating groups can decrease it[1].

Guide 2: Protocol for Preparing Stabilized Aqueous Solutions

To minimize hydrolysis, careful preparation and storage of your this compound solutions are essential.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Purified, deionized water

  • Buffer components (e.g., HEPES, Phosphate buffer saline)

Step-by-Step Protocol:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in a minimal amount of anhydrous DMSO or DMF to create a high-concentration stock solution (e.g., 10-100 mM). Aprotic solvents are preferred for stock solutions as they do not participate in hydrolysis[2].

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Aqueous Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare your desired aqueous buffer (e.g., PBS, HEPES) and adjust the pH to a neutral range (ideally 6.5-7.5).

    • Dilute the stock solution into the aqueous buffer to the final desired concentration. Ensure that the final concentration of the organic co-solvent is minimal and does not affect your experimental system.

    • Use the freshly prepared aqueous solution immediately or store it on ice for the duration of the experiment. Do not store aqueous solutions for extended periods.

Buffer Selection:

Buffer SystemRecommended pH RangeConsiderations
HEPES 6.8 - 8.2Good choice, as it is non-nucleophilic.
Phosphate 5.8 - 8.0Widely used, but phosphate can sometimes participate in reactions.
Tris 7.5 - 9.0The primary amine in Tris is nucleophilic and should be avoided.
Citrate 3.0 - 6.2Acidic pH will accelerate hydrolysis. Not recommended.
Guide 3: Analytical Verification of Stability

Regularly verifying the stability of your this compound solutions is good laboratory practice. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.

Objective: To separate and quantify this compound and its primary hydrolytic degradant, 2-hydroxy-pyrimidin-5-ol.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 5-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where both the parent compound and the degradant have significant absorbance (a diode array detector is useful for method development).

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard of this compound at a known concentration in the mobile phase.

  • Inject the standard to determine its retention time.

  • To generate a sample of the degradant for identification, you can forcibly degrade the compound by heating a solution in an acidic or basic buffer.

  • Inject the degraded sample to identify the retention time of the hydrolysis product.

  • Analyze your experimental samples to check for the presence of the degradation peak.

  • Quantify the amount of degradation by comparing the peak area of the degradant to the peak area of the parent compound.

Forced degradation studies are a common practice in pharmaceutical stability testing to identify potential degradation products and establish stability-indicating analytical methods[3].

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Simple pyrimidines. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry. [Link]

  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... - ResearchGate. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. [Link]

  • Hydrolysis in Pharmaceutical Formulations. Informa Healthcare. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. [Link]

  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed. [Link]

  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC. [Link]

  • development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. [Link]

  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines - International Journal of Pharmaceutical Sciences. [Link]

Sources

Strategies to reduce off-target effects of 2-(Methylsulfonyl)pyrimidin-5-ol in cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Characterizing and Mitigating Off-Target Effects in Cellular Assays

Introduction:

Welcome to the technical support center for researchers using pyrimidine-based small molecule inhibitors. This guide is designed to provide in-depth strategies and troubleshooting advice for a common challenge in drug discovery and chemical biology: off-target effects.

While this document is centered around the chemical scaffold of 2-(Methylsulfonyl)pyrimidin-5-ol, the principles, protocols, and troubleshooting steps described herein are broadly applicable to a wide range of small molecule inhibitors, particularly those targeting protein kinases. Due to the limited public data on the specific biological targets of this compound, we will approach this guide from the perspective of a hypothetical, potent kinase inhibitor possessing this core structure. Our goal is to equip you, the researcher, with the conceptual framework and practical tools to identify, understand, and minimize off-target effects, thereby ensuring the integrity and reproducibility of your experimental findings.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and observations that may suggest the presence of off-target activity.

Q1: I'm observing an unexpected or paradoxical phenotype in my cells after treatment. Could this be an off-target effect?

Answer: Yes, this is a classic indicator of potential off-target activity. An unexpected phenotype, such as the activation of a pathway you expected to be inhibited, or a cellular response that doesn't align with the known function of the intended target, strongly suggests that the compound is interacting with other proteins.[1]

Causality: Small molecule inhibitors, especially those targeting conserved domains like the ATP-binding pocket of kinases, can bind to numerous proteins beyond the primary target.[2][3] These unintended interactions can trigger distinct signaling cascades, leading to unforeseen biological consequences.[4][5] In some cases, the entire therapeutic effect of a compound under investigation has been found to be due to an off-target interaction, with the intended target being non-essential for the observed phenotype.[6]

Troubleshooting Workflow:

To systematically diagnose the issue, follow this logical progression:

G A Unexpected Phenotype Observed B Step 1: Verify Compound Integrity (LC-MS, NMR) A->B C Step 2: Perform Full Dose-Response (On-target vs. Phenotype) B->C D Step 3: Use a Control Compound (Structurally unrelated inhibitor of the same target) C->D E Step 4: Confirm Target Engagement (e.g., CETSA, Western Blot for P-substrate) D->E I Hypothesize Off-Target Activity D->I Different Phenotype with Control Cmpd? F Step 5: Genetic Validation (CRISPR KO of target) E->F J Phenotype Persists? F->J G Conclusion: Off-Target Effect Highly Likely H Conclusion: Phenotype is On-Target (Target has a novel function) I->G J->G Yes J->H No

Caption: Logical workflow for investigating unexpected cellular phenotypes.

Q2: The IC50 for my phenotypic assay is significantly different from the biochemical IC50 against the purified target protein. Why?

Answer: This is a common and important observation. A significant discrepancy between biochemical potency (e.g., against a purified enzyme) and cellular potency (e.g., inhibiting cell proliferation) can arise from several factors, including but not limited to off-target effects.

Possible Causes:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

  • High Intracellular ATP: For ATP-competitive inhibitors, the high concentration of ATP in cells (~1-10 mM) can outcompete the inhibitor, leading to a lower apparent potency compared to biochemical assays where ATP concentrations are often at or below the Kₘ.[7]

  • Off-Target Toxicity: The observed cellular phenotype (e.g., cell death) might be caused by the compound hitting a different, more potent off-target that is critical for cell viability. The potency of this off-target interaction could be what your cellular assay is measuring.[6]

  • Signal Amplification: The on-target inhibition might be upstream in a signaling cascade that has significant amplification, meaning only a small amount of target inhibition is needed to produce a strong downstream phenotypic effect.

Troubleshooting Steps:

  • Measure Intracellular Compound Concentration: Use LC-MS/MS to determine the actual concentration of the compound inside the cells.

  • Perform a Target Engagement Assay: Directly measure if and at what concentrations your compound is binding to its intended target within the cell. See Part 2 for a detailed protocol on the Cellular Thermal Shift Assay (CETSA).[1]

  • Vary ATP Concentration in Biochemical Assays: Run your biochemical assay with ATP concentrations that mimic intracellular levels to see if the IC50 shifts closer to the cellular value.

Q3: What is a "negative control" compound and how do I select one?

Answer: A negative control compound is a crucial tool for distinguishing on-target from off-target effects. It is a molecule that is structurally very similar to your active compound but is inactive or significantly less potent against the intended primary target.

The Logic: If the negative control compound, which shouldn't affect the primary target, still produces the same phenotype as your active compound, it provides strong evidence that the observed effect is mediated by an off-target mechanism common to the chemical scaffold.

Selection Criteria:

  • Structural Similarity: It should share the same core scaffold as your active compound.

  • Lack of On-Target Activity: It must be verified to have low or no activity against the primary target in biochemical assays.

  • Similar Physicochemical Properties: Ideally, it should have comparable solubility, permeability, and metabolic stability to ensure similar cellular exposure.

Often, such compounds are identified during the structure-activity relationship (SAR) studies of a medicinal chemistry campaign. If one is not available, it may be necessary to synthesize one by making a small modification known to abolish activity (e.g., removing a key hydrogen bond donor/acceptor).

Part 2: Experimental Guides - Identifying Off-Targets

If initial troubleshooting suggests a high likelihood of off-target effects, the next step is to identify the unintended molecular targets.

Guide 1: Broad-Spectrum Kinase Profiling

For compounds like pyrimidine derivatives that are likely to inhibit kinases, the most direct way to assess selectivity is to screen them against a large panel of kinases.[2][8]

Principle: This method involves testing the compound at one or more fixed concentrations against hundreds of purified protein kinases in parallel biochemical assays. The results provide a global view of the compound's selectivity across the kinome.[3][5]

Data Interpretation:

ParameterDescriptionImplication
Selectivity Score (S-score) A quantitative measure of selectivity, often calculated as the number of kinases inhibited above a certain threshold (e.g., >90%) at a given concentration, divided by the total number of kinases tested.A lower S-score indicates higher selectivity.
IC50/Kd Values Full dose-response curves against "hit" kinases to determine precise potency.Allows for ranking of on- and off-targets. A potent off-target (e.g., with an IC50 within 10-fold of the primary target) is a strong candidate for causing observed phenotypes.
Residence Time A measure of the dissociation rate (k_off) of the inhibitor from the kinase.A long residence time on an off-target can lead to prolonged, potent inhibition even at low compound concentrations.[5]

Service Providers: Several contract research organizations (CROs) offer kinome profiling services, such as Reaction Biology, Eurofins Discovery, and Promega.

Guide 2: Protocol for Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells and can be adapted to identify off-targets in an unbiased manner.[1]

Principle: The binding of a ligand (your compound) to a protein generally increases its thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western Blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol (Western Blot Detection):

  • Cell Culture & Treatment:

    • Plate cells (e.g., 2 million cells/condition) and grow to ~80% confluency.

    • Treat one set of cells with your compound at a relevant concentration (e.g., 10x cellular IC50) and a control set with vehicle (e.g., DMSO) for 1-2 hours in serum-free media.

  • Harvesting:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend the cell pellet in a small volume of PBS containing protease and phosphatase inhibitors.

  • Heating Step:

    • Aliquot the cell suspension (e.g., 50 µL per tube) into PCR tubes, one for each temperature point.

    • Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). Include an unheated control.

  • Lysis:

    • Subject the samples to 3-5 freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification:

    • Normalize protein concentration across all samples using a BCA or Bradford assay.

    • Prepare samples for SDS-PAGE and Western Blotting.

    • Probe the blot with a specific antibody against your primary target protein.

  • Analysis:

    • Quantify band intensities and plot them as a percentage of the unheated control against temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample confirms target engagement.

Part 3: Mitigation Strategies - Reducing Off-Target Effects
Strategy 1: Dose Optimization

Principle: On-target and off-target effects often have different potency profiles. By carefully selecting the compound concentration, you may be able to find a therapeutic window where the on-target effect is maximized and the off-target effect is minimized.

Actionable Steps:

  • Generate High-Resolution Dose-Response Curves: For both your on-target marker (e.g., phosphorylation of a direct substrate) and your off-target phenotype (e.g., cell viability), generate detailed dose-response curves (10-12 points).

  • Determine the Therapeutic Window: Identify the lowest concentration of your compound that gives robust inhibition of the on-target without inducing the off-target phenotype. All subsequent experiments should be performed at this concentration.

Strategy 2: Genetic Validation (The Gold Standard)

Principle: The most definitive way to prove that a phenotype is caused by inhibition of a specific target is to show that the phenotype is lost when the target protein is removed from the cells.[6][9]

Actionable Steps:

  • Generate a Target Knockout (KO) Cell Line: Use CRISPR/Cas9 technology to create a cell line that does not express your target protein.

  • Validate the KO: Confirm the absence of the protein by Western Blot and/or sequencing.

  • Test the Compound: Treat both the wild-type (WT) and KO cell lines with your compound.

    • If the phenotype disappears in the KO cells: This provides strong evidence that the effect is on-target.

    • If the phenotype persists in the KO cells: This is definitive proof that the effect is off-target.[6]

Strategy 3: Chemical Biology Approaches

Principle: Use multiple, chemically distinct molecules to probe the same biological question. If different molecules that all inhibit the same target produce the same phenotype, it increases confidence that the effect is on-target.

Actionable Steps:

  • Identify a Structurally Unrelated Inhibitor: Find a commercially available or published inhibitor of your target that has a different chemical scaffold from your pyrimidine-based compound.[1]

  • Perform a "Cross-Compound" Experiment: Test if this new inhibitor recapitulates the phenotype observed with your original compound.

  • Use a "Dead" Kinase Mutant: If possible, express a mutant version of your target kinase that is catalytically inactive but can still be expressed in cells. If the phenotype is dependent on the kinase's activity, the compound should have no effect in cells expressing only the dead kinase.

References
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Taylor & Francis. [Link]

  • Approach in Improving Potency and Selectivity of Kinase Inhibitors. (2021). PubMed. [Link]

  • New technique improves the selectivity of kinase inhibitors. (2015). Drug Target Review. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BioMed Central. [Link]

  • The Evolution of Chemical Biology into Translational Physiology and Precision Medicine. (2025). Cureus. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [Link]

  • Experimental and Computational Approaches to Improve Binding Affinity in Chemical Biology and Drug Discovery. (n.d.). Bentham Science. [Link]

  • How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. [Link]

  • Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. (2022). Frontiers. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2012). PubMed Central. [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (2019). MDPI. [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016). PubMed Central. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). PubMed Central. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018). Science Translational Medicine. [Link]

  • Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. (1986). PubMed. [Link]

  • CAS NO. 16290-90-7 | this compound. (n.d.). Arctom. [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. (2016). National Institutes of Health. [Link]

  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. (2025). PubMed Central. [Link]

  • 2-(2-Furanyl)-7-phenyl[7][10][11]triazolo[1,5-c]pyrimidin-5-amine analogs as adenosine A2A antagonists: the successful reduction of hERG activity. Part 2. (2005). PubMed. [Link]

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. (2018). PubMed Central. [Link]

Sources

Technical Support Center: Managing 2-(Methylsulfonyl)pyrimidin-5-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylsulfonyl)pyrimidin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the preparation, storage, and troubleshooting of stock solutions of this compound. Our aim is to ensure the stability and integrity of your experimental reagents, leading to more reliable and reproducible results.

Introduction: Understanding the Stability of 2-(Methylsulfonyl)pyrimidines

This compound belongs to the 2-sulfonylpyrimidine (2-SP) class of compounds. Generally, 2-SPs are valuable reagents in various biochemical applications, including as covalent modifiers of cysteine residues.[1][2][3][4] While many 2-SP derivatives exhibit good aqueous stability, their reactivity and potential for degradation are influenced by factors such as pH, temperature, and the nature of substituents on the pyrimidine ring.[1] This guide will provide you with the necessary information to effectively manage the stability of your this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound stock solutions?

A1: The primary degradation pathway for many 2-sulfonylpyrimidine derivatives is hydrolysis.[1] This reaction involves the cleavage of the sulfonyl group from the pyrimidine ring, which can be influenced by the pH of the solution. While many 2-SPs are relatively stable, those with strong electron-withdrawing groups on the pyrimidine ring can undergo slow, time- and pH-dependent hydrolysis to form the corresponding pyrimidin-2-ol byproduct.[1]

Q2: How does the hydroxyl group on this compound affect its stability?

A2: The hydroxyl group (-OH) at the 5-position of the pyrimidine ring is considered an electron-donating group. Structure-reactivity studies on 2-sulfonylpyrimidines have shown that electron-donating groups tend to decrease the reactivity of the compound.[1] This suggests that this compound is likely to be more stable compared to 2-SP derivatives with electron-withdrawing substituents.

Q3: What are the ideal solvents for preparing stock solutions of this compound?

A3: While specific solubility data for this compound is not extensively published, DMSO is a common solvent for preparing high-concentration stock solutions of many organic compounds for biological assays. For aqueous working solutions, it is crucial to use high-purity water (e.g., Milli-Q or equivalent) and a buffer system appropriate for your experiment that maintains a pH close to neutral.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For optimal stability, stock solutions should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. For some highly reactive analogous compounds, storage at 4°C even in a solid state has been shown to lead to hydrolysis, emphasizing the need for cold storage.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or lower-than-expected activity of the compound in my assay.
  • Potential Cause: Degradation of the this compound stock or working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before your experiment. Some compounds in solution are unstable and should be freshly prepared.

    • Evaluate Stock Solution Age and Storage: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, it may have degraded. Prepare a new stock solution from fresh, solid compound.

    • Control for pH: The stability of sulfonylpyrimidines can be pH-dependent.[1] Ensure your experimental buffer is within a neutral pH range (ideally pH 6.5-7.5) to minimize the risk of acid- or base-catalyzed hydrolysis.

    • Perform a Quality Control Check: If possible, verify the concentration and integrity of your stock solution using an analytical method such as HPLC or LC-MS.

Issue 2: Precipitation of the compound upon dilution in aqueous buffer.
  • Potential Cause: Poor aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of your compound. High concentrations of DMSO can be toxic to cells and may affect enzyme activity.

    • Pre-warm Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock solution can sometimes improve solubility.

    • Vortex During Dilution: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that may lead to precipitation.

    • Consider a Different Solvent: If DMSO is problematic, explore other water-miscible organic solvents, but always validate their compatibility with your experimental system.

Issue 3: Variability in results between different batches of stock solutions.
  • Potential Cause: Inconsistent preparation or storage of stock solutions.

  • Troubleshooting Steps:

    • Standardize Protocol: Implement a strict, standardized protocol for the preparation of all stock solutions, including the source and purity of the compound and solvent, weighing and dissolution procedures, and storage conditions.

    • Aliquot and Store Properly: Immediately after preparation, aliquot the stock solution into single-use volumes and store at -80°C. This minimizes the impact of handling on the stability of the compound.

    • Maintain a Log: Keep a detailed log for each stock solution, including the date of preparation, batch number of the solid compound, and a record of each time an aliquot is used.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (high purity)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the required amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 174.18 g/mol ), weigh 1.7418 mg.

    • Add the appropriate volume of anhydrous DMSO to the solid compound.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Aqueous Working Solutions
  • Materials:

    • 10 mM DMSO stock solution of this compound

    • High-purity water (e.g., Milli-Q)

    • Appropriate buffer for your experiment (e.g., PBS, Tris-HCl) at the desired pH

  • Procedure:

    • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

    • Centrifuge the vial briefly to collect the solution at the bottom.

    • Perform serial dilutions of the stock solution in your experimental buffer to achieve the desired final concentration.

    • Ensure the final concentration of DMSO in your working solution is compatible with your assay (typically ≤ 1%).

    • Prepare the working solution immediately before use and keep it on ice.

Data Presentation

Table 1: Summary of Factors Affecting the Stability of 2-Sulfonylpyrimidine Solutions

FactorImpact on StabilityRecommendations
pH Can be unstable in acidic or basic conditions.Maintain a neutral pH (6.5-7.5) in aqueous solutions.
Temperature Higher temperatures accelerate degradation.Store stock solutions at -80°C. Prepare working solutions fresh and keep on ice.
Freeze-Thaw Cycles Can introduce moisture and promote degradation.Aliquot stock solutions into single-use volumes.
Solvent Use of non-anhydrous or impure solvents can introduce contaminants that may react with the compound.Use high-purity, anhydrous DMSO for stock solutions and high-purity water for aqueous buffers.
Light While not specifically documented for this compound, light can be a factor in the degradation of some organic molecules.Store stock solutions in amber vials or protected from light.

Visualizations

Logical Workflow for Troubleshooting Stock Solution Instability

G start Inconsistent Experimental Results check_freshness Prepare Fresh Working Solution start->check_freshness check_stock Evaluate Stock Solution Age & Storage check_freshness->check_stock Issue persists check_pH Verify pH of Aqueous Buffer check_stock->check_pH Stock is recent & properly stored prepare_new_stock Prepare New Stock Solution check_stock->prepare_new_stock Stock is old or mishandled qc_check Perform Analytical QC (HPLC/LC-MS) check_pH->qc_check pH is optimal problem_solved Problem Resolved check_pH->problem_solved pH was suboptimal prepare_new_stock->problem_solved resolve_precipitate Address Precipitation Issues qc_check->resolve_precipitate Stock integrity confirmed further_investigation Further Investigation Needed qc_check->further_investigation Stock integrity compromised standardize_protocol Standardize Preparation Protocol resolve_precipitate->standardize_protocol standardize_protocol->problem_solved G reactant This compound product1 Pyrimidin-5-ol Derivative reactant->product1 Hydrolysis (+ H2O) product2 Methanesulfinic Acid reactant->product2 Hydrolysis (+ H2O)

Caption: General hydrolytic degradation of 2-sulfonylpyrimidines.

References

  • Rohrbach, F., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • Bauer, M. R., et al. (2016). 2-Sulfonylpyrimidines as a new class of cysteine-selective covalent inhibitors of p53-Y220C. Cell Chemical Biology.
  • Förster, A., et al. (2019). Covalent Inhibition of the Mitotic Kinesin HSET by 2-Sulfonylpyrimidines. Journal of Medicinal Chemistry.
  • Gabizon, R., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Available at: [Link]

  • Li, L., et al. (2017). Covalent Modification of a Cysteine Residue in the C-Terminal Helix of Succinate Dehydrogenase Subunit B (SdhB) by 2-Sulfonylpyrimidines. Journal of the American Chemical Society.
  • Lyu, J., et al. (2020). Covalent Inhibitors of Schistosoma mansoni Thioredoxin Glutathione Reductase. ACS Infectious Diseases.
  • Rohrbach, F., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

Overcoming low reaction yield in the synthesis of 2-(Methylsulfonyl)pyrimidin-5-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Methylsulfonyl)pyrimidin-5-ol Derivatives

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low reaction yields, during this synthetic sequence. Our goal is to provide actionable troubleshooting advice and in-depth scientific context to help you optimize your experimental outcomes.

The 2-methylsulfonylpyrimidine core is a valuable scaffold in medicinal chemistry, often employed as a covalent warhead for targeting cysteine residues in proteins.[1][2] However, the very reactivity that makes this group effective also presents synthetic challenges, including product instability and susceptibility to side reactions. This guide addresses the most common pitfalls in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Synthesis

This section covers foundational questions about the synthesis pathway and the chemistry of the key molecules involved.

Q1: What is the standard synthetic route to this compound, and what are the critical steps?

A1: The most common and efficient pathway is a two-step process starting from a corresponding 2-thiouracil or 2-mercaptopyrimidine derivative.

  • S-Methylation: The first step is the formation of the 2-(methylthio)pyrimidin-5-ol intermediate. This is typically an S-alkylation reaction where the sulfur atom of a 2-thiouracil precursor is methylated, usually with an electrophilic methyl source like methyl iodide.[3][4]

  • Oxidation: The second and often most challenging step is the oxidation of the electron-rich methylthioether group (-SMe) to the electron-deficient methylsulfonyl group (-SO₂Me).[5][6][7] This transformation is critical as it converts the unreactive thioether into a highly reactive sulfone, which acts as an excellent leaving group in subsequent nucleophilic aromatic substitution (SNAr) reactions.[1][8]

Below is a diagram illustrating the general workflow.

Synthesis_Workflow Start 2-Thiouracil Precursor Step1 2-(Methylthio)pyrimidin-5-ol (Thioether Intermediate) Start->Step1 Step 1: S-Methylation (e.g., CH₃I, Base) Step2 This compound (Final Product) Step1->Step2 Step 2: Oxidation (e.g., Oxone, m-CPBA) Troubleshooting_Tree cluster_step1 Step 1: S-Methylation Issues cluster_step2 Step 2: Oxidation Issues cluster_purification Purification & Workup Issues Start Low Final Yield of This compound Check_Step1 Analyze Thioether Intermediate (Step 1 Product) Start->Check_Step1 Check_Step2 Analyze Oxidation Reaction (Step 2) Start->Check_Step2 Check_Purification Review Purification & Workup Start->Check_Purification S1_Incomplete Incomplete Reaction? (Check TLC/NMR for starting material) Check_Step1->S1_Incomplete S1_SideProduct Side Products Formed? (e.g., N-methylation) Check_Step1->S1_SideProduct S2_Incomplete Incomplete Oxidation? (Check for remaining thioether) Check_Step2->S2_Incomplete S2_Decomp Product Decomposition? (Formation of pyrimidin-2-ol) Check_Step2->S2_Decomp P_Hydrolysis Product Loss During Workup? (Aqueous extraction, hydrolysis) Check_Purification->P_Hydrolysis Sol_S1_Incomplete Solution: - Increase reaction time/temp - Check base stoichiometry - Ensure reactant purity S1_Incomplete->Sol_S1_Incomplete Sol_S1_SideProduct Solution: - Use milder conditions (lower temp) - Optimize choice of base S1_SideProduct->Sol_S1_SideProduct Sol_S2_Incomplete Solution: - Use a stronger oxidant - Increase oxidant stoichiometry - Optimize reaction time S2_Incomplete->Sol_S2_Incomplete Sol_S2_Decomp Solution: - Lower reaction temperature (0 °C) - Use a milder oxidant (e.g., Oxone) - Control pH during workup S2_Decomp->Sol_S2_Decomp Sol_P_Hydrolysis Solution: - Minimize contact with water - Use anhydrous chromatography if needed - Maintain neutral or slightly acidic pH P_Hydrolysis->Sol_P_Hydrolysis

Caption: Troubleshooting logic tree for low-yield synthesis of 2-(methylsulfonyl)pyrimidines.

Q3: My S-methylation reaction (Step 1) to form the 2-(methylthio) intermediate is sluggish and gives a low yield. What should I check?

A3: Low conversion in the S-methylation step often relates to reaction conditions or reactant quality.

  • Causality: This is a nucleophilic substitution where the thiolate anion of the pyrimidine attacks the methylating agent. The formation and stability of this thiolate are paramount.

  • Troubleshooting Steps:

    • Base Stoichiometry: Ensure you are using a sufficient amount of base (e.g., NaOH, K₂CO₃) to fully deprotonate the thiol group and form the reactive thiolate. A common procedure uses approximately two equivalents of sodium hydroxide. [3] 2. Reactant Purity: Impurities in the starting 2-thiouracil derivative or degradation of the methylating agent (e.g., methyl iodide) can inhibit the reaction. [9]Use freshly opened or purified reagents.

    • Temperature and Reaction Time: While many S-methylations proceed well at room temperature after initial cooling, some substrates may require gentle heating or extended reaction times to achieve full conversion. [3][4]Monitor the reaction's progress using Thin Layer Chromatography (TLC). [9][10] Q4: The oxidation of my 2-(methylthio) intermediate to the sulfone (Step 2) is incomplete or results in a complex mixture. How can I optimize this critical step?

A4: The oxidation step is a delicate balance. You need conditions strong enough to fully oxidize the thioether to the sulfone without causing decomposition of the sensitive product.

  • Causality: The thioether is oxidized first to a sulfoxide and then to the sulfone. Incomplete oxidation may leave the sulfoxide as a byproduct, while overly harsh conditions can lead to side reactions or hydrolysis of the desired sulfone. [6][7]* Optimization Strategies:

    • Choice of Oxidant: The selection of the oxidizing agent is the most critical parameter. See the table below for a comparison.

    • Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (e.g., 0 °C) is crucial to prevent runaway reactions and minimize the formation of byproducts. [5] 3. Stoichiometry: Use at least two equivalents of the oxidant to ensure the complete conversion of the thioether to the sulfone. Some protocols may recommend a slight excess (e.g., 2.1-2.2 equivalents).

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Water/Acetone mixture, 0 °C to RTEnvironmentally friendly, high yields often reported, easy workup. [5]Can be heterogeneous, requiring good stirring.
m-CPBA (meta-Chloroperoxybenzoic acid)DCM or CHCl₃, 0 °CHighly effective, works well in organic solvents. [6][7][11]Can be too reactive, potential for over-oxidation or side reactions; peroxy-acids can be hazardous.
H₂O₂ / Na₂WO₄ H₂O/CH₃COOH, catalystInexpensive and "green" oxidant.Requires a catalyst and may need heating, which can degrade the product.

Recommendation: Start with Oxone® in a water-acetone mixture at 0 °C, as it often provides a good balance of reactivity and selectivity, leading to cleaner reactions and higher yields. [5] Q5: I've successfully synthesized the this compound, but the yield drops significantly after workup and purification. What is happening?

A5: This is a classic problem related to the instability of the product. The 2-methylsulfonyl group is an excellent leaving group, making the product susceptible to hydrolysis.

  • Causality (Hydrolysis): In the presence of nucleophiles, particularly water, the 2-(methylsulfonyl)pyrimidine can undergo an SNAr reaction where the sulfonyl group is displaced, forming the corresponding and highly stable pyrimidin-2-ol byproduct. [1][12]This reaction is often pH-dependent and can occur during aqueous workups or even on silica gel if trace moisture is present. [8][12]Some electron-withdrawing substituents on the pyrimidine ring can accelerate this hydrolysis. [1]

Hydrolysis_Pathway Reactant This compound (Active Product) Product Pyrimidin-2,5-diol (Inactive Byproduct) Reactant->Product H₂O (Hydrolysis) -SO₂MeH

Caption: Primary decomposition pathway via hydrolysis of the 2-sulfonyl group.

  • Troubleshooting and Prevention:

    • Minimize Water Contact: During workup, perform aqueous extractions quickly and with cold solutions. Ensure organic layers are thoroughly dried with an agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

    • Control pH: Avoid strongly basic conditions during workup, as this can accelerate nucleophilic attack. Maintain a neutral or slightly acidic pH.

    • Purification: If the product is particularly unstable, consider anhydrous flash column chromatography. [8]In some cases, a rapid precipitation or recrystallization from a non-aqueous solvent system can be more effective than chromatography.

Part 3: Experimental Protocol

Optimized Protocol for the Oxidation of 2-(Methylthio)pyrimidin-5-ol using Oxone®

This protocol is adapted from methodologies reported for the efficient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. [5] Materials:

  • 2-(Methylthio)pyrimidin-5-ol (1.0 eq)

  • Oxone® (Potassium peroxymonosulfate) (2.2 eq)

  • Acetone

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-(methylthio)pyrimidin-5-ol (1.0 eq) in a 1:1 mixture of acetone and water.

  • Cool the flask in an ice bath to 0 °C with vigorous stirring.

  • In a separate beaker, prepare a solution of Oxone® (2.2 eq) in deionized water.

  • Add the Oxone® solution dropwise to the cooled pyrimidine solution over 20-30 minutes. CAUTION: The reaction is exothermic; maintain the internal temperature at or below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ until effervescence ceases and the pH is neutral (~7).

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

References

  • Vinogradova, E. V., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Bar-Haim, G., et al. (2020). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]

  • Patel, R. P., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC, NIH. [Link]

  • Kotaiah, S., et al. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Asian Journal of Chemistry. [Link]

  • Google Patents. (2021). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • ResearchGate. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. RSC Publishing. [Link]

  • Wilke, J., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC, PubMed Central. [Link]

  • Sci-Hub. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Sci-Hub. [Link]

Sources

Technical Support Center: Troubleshooting Non-Specific Binding of 2-(Methylsulfonyl)pyrimidin-5-ol in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(Methylsulfonyl)pyrimidin-5-ol in pull-down assays. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding. Our goal is to equip you with the scientific rationale and practical protocols to enhance the specificity and reliability of your experiments.

Introduction: Understanding the Challenge

This compound is a valuable small molecule probe in chemical biology and drug discovery. However, its chemical structure, featuring a sulfonyl group and a pyrimidine ring, can sometimes contribute to non-specific interactions with proteins in pull-down assays.[1][2][3][4] Non-specific binding can lead to high background noise, false-positive results, and difficulty in identifying true binding partners.[5][6][7] This guide will walk you through a systematic approach to diagnose and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why might this compound exhibit non-specific binding?

A1: The non-specific binding of this compound can be attributed to several factors related to its chemical properties:

  • Hydrophobic Interactions: The pyrimidine ring can participate in hydrophobic interactions with nonpolar regions of proteins.[8][9][10]

  • Ionic Interactions: The sulfonyl group and the hydroxyl group on the pyrimidine ring can engage in hydrogen bonding and electrostatic interactions with charged or polar amino acid residues on proteins.[8][9][10][11][12]

  • π-π Stacking: The aromatic pyrimidine ring can interact with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) through π-π stacking.

These interactions are not necessarily indicative of a specific, biologically relevant binding event and can occur with a wide range of proteins, leading to a high background.

Q2: What are the initial and most critical steps to reduce non-specific binding?

A2: The most critical initial steps involve optimizing your washing procedure and including appropriate blocking agents.[5][13][14][15] A stringent wash protocol is key to removing weakly bound, non-specific proteins. Additionally, saturating potential non-specific binding sites on your affinity matrix and other surfaces with a blocking agent is crucial before introducing your cell lysate.

Q3: How do I know if the binding I'm observing is specific or non-specific?

A3: A well-designed experiment with proper controls is the only way to differentiate between specific and non-specific binding.[14][16][17] Key controls include:

  • Negative Control Beads: Using beads without the immobilized this compound to see which proteins bind to the matrix itself.

  • Competition Assay: Pre-incubating the cell lysate with an excess of free this compound before adding it to the beads. A specific interaction will be outcompeted by the free compound, leading to a significant reduction in the pulled-down protein of interest.

  • Unrelated Small Molecule Control: Using a structurally different small molecule with similar chemical properties (if available) to see if the observed interactions are specific to your compound of interest.

Troubleshooting Guides

This section provides detailed troubleshooting strategies for common issues encountered during pull-down assays with this compound.

Issue 1: High Background in All Lanes, Including Negative Controls

This suggests that proteins are binding non-specifically to the affinity matrix (e.g., sepharose or magnetic beads).

Root Cause Analysis & Mitigation Strategy

The surface of the affinity matrix may have sites that non-specifically interact with proteins through hydrophobic or ionic interactions.

Solution: Implement a robust blocking and washing strategy.

Detailed Protocol: Pre-clearing and Blocking
  • Prepare Lysate: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

  • Pre-clear Lysate:

    • Add 50 µL of your un-derivatized bead slurry (negative control beads) to 1 mL of cell lysate.

    • Incubate on a rotator at 4°C for 1-2 hours.

    • Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube. This step removes proteins that bind non-specifically to the beads.

  • Block Beads:

    • Wash the beads intended for your pull-down (both with and without your small molecule) three times with your lysis buffer.

    • Resuspend the beads in a blocking buffer. A common starting point is 1% Bovine Serum Albumin (BSA) in your lysis buffer.[5][10][18]

    • Incubate on a rotator at 4°C for at least 1 hour.

G cluster_0 Pre-clearing Lysate cluster_1 Blocking Beads Lysate Cell Lysate AddBeads Add Negative Control Beads Lysate->AddBeads Incubate1 Incubate at 4°C (1-2 hours) AddBeads->Incubate1 PelletBeads Pellet Beads Incubate1->PelletBeads PreClearedLysate Pre-Cleared Lysate (Supernatant) PelletBeads->PreClearedLysate BlockedBeads Blocked Beads Beads Pull-down Beads WashBeads Wash Beads 3x Beads->WashBeads AddBlock Add Blocking Buffer (e.g., 1% BSA) WashBeads->AddBlock Incubate2 Incubate at 4°C (≥ 1 hour) AddBlock->Incubate2 Incubate2->BlockedBeads G cluster_0 Modifications Start Pull-down with Standard Wash Buffer Optimize Parallel Pull-downs with Modified Wash Buffers Start->Optimize Salt ↑ NaCl Concentration Detergent ↑ Detergent Concentration pH_mod Vary pH Elute Elute Bound Proteins Analyze SDS-PAGE / Western Blot Elute->Analyze Compare Compare Background and Identify Optimal Buffer Analyze->Compare

Figure 2: Workflow for wash buffer optimization.

Issue 3: Suspected False Positives Due to Nucleic Acid Bridging

Some proteins may not bind directly to your small molecule but are co-purified because they are bound to DNA or RNA that is non-specifically interacting with your bait protein.

Root Cause Analysis & Mitigation Strategy

Cellular lysates contain significant amounts of nucleic acids which can act as a scaffold for protein-protein interactions, leading to indirect and non-specific binding in a pull-down assay. [19] Solution: Treat the cell lysate with a nuclease to degrade contaminating nucleic acids. [19]

Experimental Protocol: Nuclease Treatment
  • Prepare your cell lysate as usual.

  • To the clarified lysate, add a non-specific nuclease such as Benzonase® or DNase I/RNase A cocktail. A typical concentration for Benzonase® is 25-50 U/mL.

  • Incubate the lysate on ice for 30 minutes.

  • Proceed with your pull-down experiment as planned.

Important Consideration: Ensure that your protein of interest is not a nucleic acid-binding protein, as this treatment could disrupt a legitimate interaction.

Summary of Key Recommendations

Problem Primary Cause Recommended Solution
High background in all lanesNon-specific binding to the affinity matrixPre-clear lysate and block beads with BSA or another suitable agent.
Persistent high backgroundInsufficiently stringent washesOptimize wash buffer (increase salt, detergent concentration; vary pH).
Potential false positivesNucleic acid bridgingTreat lysate with a nuclease (e.g., Benzonase®).
Difficulty distinguishing specific vs. non-specific bindingLack of proper controlsInclude negative control beads and perform a competition assay with free compound.

By systematically applying these troubleshooting strategies, you can significantly reduce non-specific binding in your this compound pull-down assays, leading to more reliable and interpretable results.

References
  • How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)? (2023, March 23). ResearchGate. Retrieved from [Link]

  • Rees, J. S., & Lilley, K. S. (2011). Method for suppressing non-specific protein interactions observed with affinity resins. Methods, 54(4), 407–412. [Link]

  • How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? (n.d.). Qiagen. Retrieved from [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (n.d.). Nicoya Lifesciences. Retrieved from [Link]

  • How to Block a Membrane to Reduce Non-Specific Binding. (2025, May 9). Patsnap Synapse. Retrieved from [Link]

  • Understanding Pull-Down Protocol: Key FAQs for Users. (n.d.). Alpha Lifetech. Retrieved from [Link]

  • CAS NO. 16290-90-7 | this compound. (n.d.). Arctom Scientific. Retrieved from [Link]

  • Linder, M. I., & Linder, M. E. (2010). Protein-protein interaction assays: eliminating false positive interactions. Methods in molecular biology (Clifton, N.J.), 637, 209–220. [Link]

  • 6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide. (n.d.). PubChem. Retrieved from [Link]

  • Problem regarding pull down assay. Can anyone lend their expertise? (2014, July 3). ResearchGate. Retrieved from [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). Journal of the American Chemical Society Au. [Link]

  • What Is the Role of Blocking Agents in Immunoassays? (2025, December 24). MEXC News. Retrieved from [Link]

  • Blocking Buffer Selection Guide. (2024, January 23). Rockland Immunochemicals. Retrieved from [Link]

  • Blocking Reagents Tips. (n.d.). Abacus dx. Retrieved from [Link]

  • Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin. (2017). Methods in Molecular Biology. [Link]

  • Using Affinity Pulldown Assays to Study Protein-Protein Interactions of Human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex. (2023). Methods in Molecular Biology. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023, August 25). JACS Au. [Link]

  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. (2024). ChemBioChem. [Link]

  • Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates. (2023). STAR Protocols. [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023, July 5). Biochemistry. [Link]

  • 'Non-specific' binding. The problem, and a solution. (1983). The Biochemical Journal. [Link]

  • Protein-Protein Interactions: Pull-Down Assays. (2017). Methods in Molecular Biology. [Link]

Sources

Optimizing incubation time and concentration for 2-(Methylsulfonyl)pyrimidin-5-ol in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Methylsulfonyl)pyrimidin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on effectively using this compound in cell culture experiments. Here, you will find scientifically grounded protocols, troubleshooting advice, and answers to frequently asked questions to ensure the success and reproducibility of your work.

Introduction to this compound

This compound is a pyrimidine derivative.[1] Compounds with a pyrimidine scaffold are known to interact with a wide range of biological targets and are integral to many research areas.[2][3][4] Given its structure, it is essential to empirically determine its activity, optimal concentration, and ideal treatment duration for any given cell line and experimental endpoint. This guide provides a systematic approach to this optimization process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: How should I prepare a stock solution of this compound?

A1: Most non-polar small molecules are readily soluble in dimethyl sulfoxide (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution, for example, 10-50 mM, in sterile DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Scientist's Note: DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of compounds.[5] Creating a high-concentration stock is crucial for minimizing the final concentration of DMSO in your cell culture medium, as high levels of DMSO (>0.5%) can be toxic to cells or induce unintended biological effects.

Q2: What is a safe concentration of the DMSO vehicle to use in my cell culture?

A2: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% (v/v) and should not exceed 0.5%. It is critical to include a "vehicle control" in all experiments—this consists of treating cells with the same final concentration of DMSO as used for the highest concentration of this compound, but without the compound itself.[7] This ensures that any observed effects are due to the compound and not the solvent.

Q3: What is a good starting concentration range for my initial experiments?

A3: For a novel compound, it is best to test a wide range of concentrations. A logarithmic serial dilution is highly effective for this purpose. A common starting range spans from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM).[8] This broad range helps to identify the potency of the compound and establish a dose-response relationship.[9]

Q4: How stable is this compound in cell culture medium?

A4: The stability of any compound in aqueous and protein-rich cell culture media can vary.[10] Factors like pH, temperature, and enzymatic activity can lead to degradation over time.[11][12] While specific stability data for this compound is not widely published, it is a critical parameter to consider. For long-term experiments (e.g., >48 hours), consider replenishing the medium with a fresh compound to maintain a consistent concentration. An initial stability test using methods like LC-MS can provide precise data if required.[10]

Part 2: Core Optimization Protocols

Successful and reproducible experiments hinge on the careful optimization of two key parameters: concentration and incubation time. The following protocols provide a systematic, two-stage framework for this process.

Workflow for Optimizing Experimental Conditions

The logical flow is to first identify the active concentration range of the compound and then determine the optimal time to observe the desired effect within that range.

G cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Incubation Time Optimization A Prepare Serial Dilutions (e.g., 1 nM to 100 µM) B Treat Cells for a Fixed, Broad Time Point (e.g., 24 or 48 hours) A->B C Perform Dose-Response Assay (e.g., Viability, Biomarker) B->C D Determine EC50 / IC50 and Optimal Concentration Range C->D E Select 2-3 Key Concentrations (from Phase 1) D->E Use Optimal Concentration F Treat Cells Across Multiple Time Points (e.g., 2, 6, 12, 24, 48h) E->F G Perform Time-Course Assay (Measure endpoint at each time) F->G H Identify Optimal Incubation Time (Peak or desired effect) G->H

Caption: A two-phase workflow for systematically optimizing compound concentration and incubation time.

Protocol 1: Determining Optimal Concentration via Dose-Response Assay

This experiment is designed to determine the concentration at which this compound elicits a biological response, often calculating the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).[9][13]

Objective: To identify the effective concentration range of the compound for a specific biological endpoint.

Materials:

  • Cells of interest

  • Complete cell culture medium[14][15]

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (sterile DMSO)

  • Assay reagent (e.g., MTT, CellTiter-Glo®, or specific antibody for biomarker analysis)

  • Multichannel pipette

  • Plate reader (spectrophotometer, luminometer, or fluorescence reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 12-24 hours.[14]

  • Prepare Serial Dilutions:

    • In a separate dilution plate or tubes, perform a serial dilution of the 10 mM stock solution to create a range of working concentrations. A 10-point, 1:3 or 1:10 dilution series covering 1 nM to 100 µM is a robust starting point.

    • Prepare a vehicle control solution containing the highest concentration of DMSO that will be added to the cells.

  • Cell Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for "untreated" (medium only) and "vehicle control" (medium + DMSO).

  • Incubation: Incubate the plate for a fixed, intermediate duration. For initial screening, 24 or 48 hours is a common choice.[16]

  • Assay Endpoint Measurement: After incubation, perform your chosen assay according to the manufacturer's protocol to measure the desired endpoint (e.g., cell viability, protein expression, gene activation).

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability or 0% inhibition).

    • Plot the response versus the log of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the EC50 or IC50 value.[9][17]

ParameterDescriptionTypical Starting Range
Concentration Range The span of concentrations tested.1 nM - 100 µM
Dilution Factor The factor used for serial dilutions.1:3 to 1:10
Fixed Incubation Time A single time point for initial screening.24, 48, or 72 hours
Replicates Number of identical wells for each condition.3-6 (Triplicate minimum)
Protocol 2: Optimizing Incubation Time via Time-Course Experiment

Once an effective concentration range is known, this experiment identifies the optimal duration of treatment to observe the maximal (or desired) effect.[18][19]

Objective: To determine the kinetics of the cellular response to the compound.

Materials:

  • Same as Protocol 1, but with multiple plates or a larger plate format to accommodate different time points.

Step-by-Step Methodology:

  • Select Concentrations: Choose 2-3 concentrations from the dose-response experiment: one near the IC50, one significantly above it (e.g., 5-10x IC50), and a lower concentration on the curve.

  • Cell Seeding: Seed cells in multiple identical plates (one for each time point) or in designated sections of larger plates.

  • Cell Treatment: Treat all plates/sections simultaneously with the selected concentrations of this compound and a vehicle control.

  • Staggered Incubation & Analysis:

    • At each designated time point (e.g., 2, 4, 8, 12, 24, 48 hours), remove one plate or a set of samples from the incubator.

    • Immediately perform the assay to measure the endpoint.

  • Data Analysis:

    • Plot the response (e.g., % inhibition) versus time for each concentration.

    • Analyze the resulting curves to identify the time point at which the desired effect is optimal. Some effects may be rapid and transient, while others may be slow and cumulative.[20]

G node_A Time 0 Treat Cells node_B Time 2h Assay Plate 1 node_A:f1->node_B:f0 Incubate node_C Time 6h Assay Plate 2 node_A:f1->node_C:f0 Incubate node_D Time 12h Assay Plate 3 node_A:f1->node_D:f0 Incubate node_E Time 24h Assay Plate 4 node_A:f1->node_E:f0 Incubate node_F Time 48h Assay Plate 5 node_A:f1->node_F:f0 Incubate node_G Plot Data Response vs. Time node_B->node_G:f0 node_C->node_G:f0 node_D->node_G:f0 node_E->node_G:f0 node_F->node_G:f0

Caption: Workflow for a staggered time-course experiment to determine optimal incubation duration.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q: I am not observing any effect, even at high concentrations. What could be wrong?

A:

  • Compound Inactivity: The compound may not be active in your specific cell line or against your chosen target.

  • Solubility Issues: The compound may be precipitating out of the culture medium. Inspect the wells under a microscope for crystals. If precipitation is suspected, try preparing the final dilution in pre-warmed medium and vortexing thoroughly before adding to cells.

  • Incorrect Endpoint: The chosen assay may not be appropriate for the compound's mechanism of action. For example, a compound that induces cell cycle arrest may not show a strong effect in a short-term viability assay but would be detected by cell cycle analysis.[21]

  • Incubation Time: The chosen time point may be too early or too late to observe the effect. A time-course experiment is essential to rule this out.[22]

Q: My cells are dying in all treated wells, including the lowest concentrations.

A:

  • High Potency: The compound may be extremely potent. You will need to extend your dose-response curve to much lower concentrations (e.g., picomolar range).

  • Stock Concentration Error: Double-check the calculations for your stock solution and serial dilutions. A simple calculation error can lead to treating cells with much higher concentrations than intended.

  • Contamination: The stock solution may be contaminated. It is good practice to filter-sterilize the high-concentration stock solution through a 0.22 µm syringe filter if you suspect contamination.

Q: I am seeing high variability between my replicate wells.

A:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pay attention to pipetting technique to dispense an equal number of cells into each well. Edge effects in 96-well plates can also be a source of variability; consider not using the outermost wells for experimental data.

  • Pipetting Errors: Small volume additions during serial dilutions or cell treatment can introduce significant errors. Use calibrated pipettes and ensure proper technique.

  • Compound Instability/Precipitation: As mentioned, if the compound is not fully soluble, it can lead to inconsistent concentrations across wells.

Q: The vehicle control (DMSO) is showing a significant effect on my cells.

A:

  • DMSO Concentration is Too High: Re-calculate your dilutions to ensure the final DMSO concentration is non-toxic (ideally <0.1%).

  • Cell Line Sensitivity: Some cell lines are particularly sensitive to DMSO. You may need to lower the concentration of your stock solution so that the final DMSO concentration is even lower (e.g., 0.01%).

  • DMSO-Induced Differentiation: In some cell types (e.g., HL-60), DMSO can induce differentiation. This is a known biological effect and highlights the absolute necessity of a vehicle control.

References

  • AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC - NIH.
  • How Do I Perform a Dose-Response Experiment? - FAQ 2188.GraphPad.
  • Technical Support Center: Optimizing Incubation Time for Small Molecule Inhibitors.Benchchem.
  • Time course regulatory analysis based on paired expression and chromatin accessibility data - PMC - NIH.
  • "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology.Current Protocols.
  • Setting up a Dose Response Protocol - CDD Support.
  • Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies.CDC Stacks.
  • Dose–response rel
  • Technical Support Center: Optimizing Small Molecule Inhibitor Dosage to Minimize Off-Target Effects.Benchchem.
  • Significance analysis of time course microarray experiments - PNAS.
  • Analysis and design of single-cell experiments to harvest fluctuation information while rejecting measurement noise - NIH.
  • Experimental Design: Analyze intracellular signaling with Flow Cytometry | CST Tech Tips.Cell Signaling Technology.
  • Experimental design. Experiment 1: Time course study and cellular... - ResearchGate.
  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening - ACS Publications.
  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC - PubMed Central.
  • Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media - MDPI.MDPI.
  • 2ACell culture protocol_Fan - UK College of Medicine.University of Kentucky.
  • ATCC Animal Cell Culture Guide.
  • CAS NO. 16290-90-7 | this compound | Catalog BD-A553886 | Arctom.Arctom Scientific.
  • Cell Culture Media Impact on Drug Product Solution Stability - PubMed.
  • Cell Culture Protocols - Cell Biologics Inc.Cell Biologics.
  • Initiation and Maintenance of Cell Cultures in Process Analytics/Quality Control SOP 22140 Rev. 05.
  • 2-(Methylsulfonyl)pyrimidine | CAS 14161-09-2 | AMERICAN ELEMENTS ®.American Elements.
  • Mechanisms of action of pyrazolopyrimidines in Leishmania donovani - PubMed - NIH.
  • How to know the stability of drugs and reagents in the cell culture media? - ResearchGate.
  • Primary Cell Culture Protocol - Cell Biologics Inc.Cell Biologics.
  • Dimethyl sulfoxide - Wikipedia.Wikipedia.
  • DMSO - gChem Global.gChem Global.
  • Optimizing the stability and solubility of cell culture media ingredients - Evonik Health Care.Evonik Health Care.
  • Characterization of solvents and optimization of stability and solubility of bioactive compounds used in lymphoma cell culture treatments - ResearchGate.
  • 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid - Conju-Probe.Conju-Probe.
  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC - NIH.
  • 2-(2-Furanyl)-7-phenyl[9][18][23]triazolo[1,5-c]pyrimidin-5-amine analogs as adenosine A2A antagonists: the successful reduction of hERG activity. Part 2 - PubMed. National Institutes of Health.

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC - PubMed Central.
  • 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid - BroadPharm.BroadPharm.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Methylsulfonyl)pyrimidin-5-ol and Other Sulfonylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands out as a privileged core, integral to a multitude of biologically active molecules. Among its many derivatives, sulfonylpyrimidines have garnered significant attention as versatile intermediates and potent electrophilic warheads for covalent inhibitors. This guide provides an in-depth, objective comparison of the reactivity of 2-(Methylsulfonyl)pyrimidin-5-ol with other sulfonylpyrimidines, supported by experimental data and mechanistic insights. As Senior Application Scientists, our aim is to equip you with the foundational knowledge to strategically leverage these powerful reagents in your research endeavors.

The Superior Reactivity of the Sulfonyl Leaving Group

The reactivity of substituted pyrimidines in nucleophilic aromatic substitution (SNAr) reactions is critically dependent on the nature of the leaving group at the C2 position. Experimental evidence consistently demonstrates that the methylsulfonyl (-SO2Me) group is a far superior leaving group compared to halides (e.g., -Cl) or methylthio (-SMe) ethers.[1][2][3] This enhanced reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which significantly activates the pyrimidine ring towards nucleophilic attack.

In comparative studies, 2-chloro and 2-methylthio pyrimidines were found to be significantly less reactive, and in some cases, completely unreactive under conditions where their 2-methylsulfonyl counterparts reacted swiftly.[1][2][3] This fundamental difference underscores the strategic advantage of employing 2-sulfonylpyrimidines in synthetic and biological applications where efficient covalent modification is desired.

The Decisive Role of Ring Substitution: A Focus on the 5-Position

While the 2-sulfonyl group provides the intrinsic reactivity, the true modulation of this reactivity lies in the substitution pattern of the pyrimidine ring itself. Structure-reactivity relationship studies have unequivocally shown that substitution at the 5-position has the most profound impact on the rate of SNAr reactions.[1][2]

Electron-Withdrawing Groups (EWGs) at C5: A Dramatic Rate Acceleration

The introduction of strong electron-withdrawing groups at the 5-position, such as nitro (-NO2) or methoxycarbonyl (-COOMe), leads to a drastic increase in reactivity, with rate accelerations of up to six orders of magnitude compared to the unsubstituted 2-methylsulfonylpyrimidine.[1][2] For instance, the 5-COOMe derivative is reported to be over 800,000 times more reactive than the parent compound.[1][2] This remarkable enhancement is due to the ability of these groups to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction.

Electron-Donating Groups (EDGs) at C5: A "Switch-Off" Effect

Conversely, strong electron-donating groups, such as amino (-NH2) or methoxy (-OMe), at the 5-position can completely deactivate the pyrimidine ring towards nucleophilic attack.[1][2] These groups increase the electron density of the ring, destabilizing the Meisenheimer complex and thus impeding the reaction.

Unraveling the Reactivity of this compound: The Influence of Tautomerism

The case of this compound is particularly intriguing due to the presence of the 5-hydroxyl group, which introduces the phenomenon of keto-enol tautomerism. The pyrimidine ring can exist in equilibrium between the enol form (5-hydroxy) and the keto form (pyrimidin-5-one). This equilibrium is a critical determinant of the molecule's reactivity, as the electronic properties of the hydroxyl and keto groups are vastly different.

Keto-Enol Tautomerism of this compound.

  • Enol Form (5-Hydroxy): The hydroxyl group is a potent electron-donating group through resonance (+M effect). If the enol form is predominant, it would be expected to significantly decrease the reactivity of the pyrimidine ring towards SNAr, similar to the effect observed with amino and methoxy substituents.

  • Keto Form (Pyrimidin-5-one): In its keto form, the carbonyl group acts as an electron-withdrawing group (-M effect), which would activate the pyrimidine ring for nucleophilic attack.

Comparative Reactivity Data

To provide a quantitative perspective, the following table summarizes the second-order rate constants (k) for the reaction of various 5-substituted 2-methylsulfonylpyrimidines with glutathione (GSH) at pH 7.0. This data, extracted from comprehensive structure-reactivity studies, serves as a valuable benchmark for predicting the reactivity of novel sulfonylpyrimidines.[1][2]

5-SubstituentRate Constant (k) [M-1s-1]Relative Reactivity (to H)
-H1.2 x 10-21
-MeData not available~1
-PhData not available~1
-BrData not available~10
-ClData not available~10
-CF3~21~1750
-COOMe~9900~825,000
-NO2Data not available>1,000,000
-NH2No reaction0
-OMeNo reaction0

Data sourced from Baud et al., Bioconjugate Chem. 2023.[1][2]

This data clearly illustrates the dramatic influence of the C5 substituent on reactivity. While the precise rate constant for this compound is yet to be determined, its reactivity is expected to fall within this broad range, dictated by its tautomeric equilibrium.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

The following protocol provides a general framework for conducting SNAr reactions with sulfonylpyrimidines. It is crucial to note that reaction times and temperatures may need to be optimized based on the specific nucleophile and the reactivity of the sulfonylpyrimidine derivative.

sn_ar_workflow start Dissolve sulfonylpyrimidine in a suitable solvent (e.g., THF, DMF, MeCN) add_nucleophile Add the nucleophile (e.g., amine, thiol) start->add_nucleophile add_base Add a non-nucleophilic base (e.g., DIPEA, K2CO3) if required add_nucleophile->add_base reaction Stir at appropriate temperature (e.g., RT to reflux) add_base->reaction monitor Monitor reaction progress by TLC or LC-MS reaction->monitor workup Aqueous workup and extraction monitor->workup purification Purify by column chromatography workup->purification end Characterize the product purification->end

General SNAr Experimental Workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the 2-sulfonylpyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF, or MeCN) under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.0-1.2 eq).

  • Base Addition: If the nucleophile is an amine or thiol, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5-2.0 eq) is often required to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Mechanistic Considerations

The SNAr reaction of 2-sulfonylpyrimidines proceeds through a two-step addition-elimination mechanism, involving a stabilized Meisenheimer-Jackson complex as an intermediate.[1][2] Density functional theory (DFT) calculations have shown that the formation of this intermediate is the rate-determining step of the reaction.[1][2]

snar_mechanism reactants 2-Sulfonylpyrimidine + Nucleophile (Nu-) ts1 Transition State 1 (Rate-Determining Step) reactants->ts1 meisenheimer Meisenheimer Complex (Intermediate) ts1->meisenheimer ts2 Transition State 2 meisenheimer->ts2 products Substituted Pyrimidine + -SO2Me ts2->products

SNAr Reaction Mechanism Pathway.

The stability of the Meisenheimer complex is paramount to the overall reaction rate. Electron-withdrawing substituents on the pyrimidine ring, particularly at the 5-position, effectively delocalize the negative charge of the intermediate, thereby lowering the activation energy of the first, rate-determining step.

Conclusion

The reactivity of 2-sulfonylpyrimidines is a finely tunable property, governed by the interplay of the excellent leaving group ability of the sulfonyl moiety and the electronic effects of substituents on the pyrimidine ring. While this compound presents a unique case due to its keto-enol tautomerism, the established principles of SNAr reactions on pyrimidines provide a robust framework for predicting its behavior. The strategic selection of substituents allows for the design of sulfonylpyrimidine reagents with a wide spectrum of reactivities, making them invaluable tools in organic synthesis and the development of targeted covalent therapeutics. Further experimental investigation into the kinetic profile of this compound will undoubtedly provide a more precise understanding and expand the utility of this promising scaffold.

References

  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Jaudzems, K., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [Link]

  • An efficient and convenient approach for the preparation of functionalized 2-(methylsulfonyl)pyrimidine derivatives. (2014). Request PDF. [Link]

  • Wang, H., et al. (2021). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]

  • Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube. [Link]

  • O'Malley, S. J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Hernández-García, A., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]

  • Hull, R. (1957). 976. Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes. Journal of the Chemical Society (Resumed). [Link]

  • Janeba, Z., et al. (2018). Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production. European Journal of Medicinal Chemistry. [Link]

  • D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). MDPI. [Link]

Sources

A Researcher's Guide to Orthogonal Validation of Novel Inhibitors: The Case of 2-(Methylsulfonyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the identification of a novel small molecule with potential therapeutic or research applications is a moment of significant promise. 2-(Methylsulfonyl)pyrimidin-5-ol, a pyrimidine derivative, represents such a candidate. However, the journey from a preliminary "hit" to a validated chemical probe or drug lead is rigorous, demanding a high degree of scientific integrity. The initial observation of an inhibitory effect in a primary screen is merely the first step. To establish true efficacy and mechanism, a multi-faceted approach using orthogonal methods is not just recommended—it is essential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust validation strategy for a novel inhibitor, using this compound as a case study. We will delve into the principles of orthogonal validation and provide detailed protocols for key biophysical and cell-based assays that, when used in concert, build a compelling, evidence-based case for the inhibitor's activity. The core principle of this guide is to move beyond a single data point and instead, construct a self-validating system of experiments that interrogates the inhibitor's effect from multiple, independent perspectives.

The Imperative of Orthogonal Validation

In the context of inhibitor validation, "orthogonal" refers to the use of multiple, independent methods that rely on different physical principles to measure the same or related phenomena.[1] This approach is critical for mitigating the risk of artifacts and false positives that can arise from any single assay technology.[2] For instance, a compound that aggregates in solution might appear as an inhibitor in a primary biochemical screen. However, a biophysical method that directly measures binding to the target protein would likely reveal the non-specific nature of this interaction. By employing a suite of orthogonal techniques, we can build a "validation cross," ensuring we have directly observed binding effects on both the ligand and the protein, and have confirmed their integrity under assay conditions.[3]

For a novel compound like this compound, where the specific molecular target may not be known, a broad, systematic validation strategy is even more critical. The initial goal is twofold: to confirm direct, specific binding to a putative target and to demonstrate a corresponding functional consequence in a cellular context.

A Multi-Pillar Strategy for Inhibitor Validation

Our validation journey will be structured around three pillars, moving from direct target engagement to cellular effects. This progression allows for a logical and resource-efficient investigation into the inhibitory properties of this compound.

G cluster_0 Pillar 1: Direct Target Engagement (Biophysical) cluster_1 Pillar 2: Functional Inhibition (Biochemical) cluster_2 Pillar 3: Cellular Activity (Cell-Based) SPR Surface Plasmon Resonance (SPR) (Kinetics: on/off rates, KD) Enzyme_Assay Enzyme Activity Assay (IC50, Mechanism of Inhibition) SPR->Enzyme_Assay Confirms direct binding ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: KD, ΔH, ΔS) ITC->Enzyme_Assay Confirms direct binding & stoichiometry Cell_Assay Cell-Based Assay (Cellular Potency, Phenotypic Effect) Enzyme_Assay->Cell_Assay Links binding to functional inhibition

Caption: A three-pillar workflow for orthogonal validation of a novel inhibitor.

Pillar 1: Confirming Direct Target Engagement with Biophysical Methods

The foundational step in validating an inhibitor is to unequivocally demonstrate that it physically interacts with its putative target protein. Biophysical assays are indispensable for this purpose as they measure the direct binding of a ligand to a protein, often without the need for enzymatic activity.[4] We will focus on two widely used and complementary techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[5] It measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (the inhibitor) to a ligand (the target protein) that has been immobilized on the chip. This allows for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).

Causality Behind Experimental Choice: SPR is an excellent primary biophysical method because it is highly sensitive and provides detailed kinetic information, which is not available from many other techniques. Observing a specific and saturable binding response provides strong evidence against non-specific inhibition mechanisms like aggregation.

  • Protein Immobilization:

    • Covalently immobilize the purified, putative target protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium immobilization density to avoid mass transport limitations.

    • A reference flow cell should be prepared in the same way but without the protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected K_D (e.g., from 0.1x to 10x the K_D).

    • Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Analysis:

    • Inject the different concentrations of this compound over the protein and reference flow cells.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

    • Regenerate the sensor chip surface between cycles if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data, and then subtract the buffer-only injection data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine k_on, k_off, and K_D.

Data Presentation: SPR Results

ParameterThis compoundNegative Control Compound
k_on (M⁻¹s⁻¹)1.2 x 10⁵No Binding Detected
k_off (s⁻¹)2.5 x 10⁻³No Binding Detected
K_D (nM)20.8No Binding Detected
Isothermal Titration Calorimetry (ITC): A Thermodynamic Fingerprint

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[6] By titrating the inhibitor into a solution containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[7]

Causality Behind Experimental Choice: ITC provides a complete thermodynamic profile of the interaction, which is complementary to the kinetic data from SPR.[8] Crucially, as it is a solution-based method, it is not susceptible to artifacts related to protein immobilization. A well-defined stoichiometry (e.g., n=1) is a hallmark of a specific binding event.

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve this compound in the exact same buffer to minimize buffer mismatch effects.

    • The protein concentration in the sample cell should be 10-100 times the expected K_D. The inhibitor concentration in the syringe should be 10-15 times the protein concentration.

  • Titration:

    • Fill the sample cell with the protein solution and the injection syringe with the inhibitor solution.

    • Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the protein solution while monitoring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine K_D, n, and ΔH. The entropy (ΔS) can then be calculated.

Data Presentation: ITC Results

ParameterThis compound
K_D (nM)25.2
Stoichiometry (n)1.05
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-1.9

Pillar 2: Demonstrating Functional Inhibition with Biochemical Assays

Once direct binding is confirmed, the next logical step is to demonstrate that this binding event has a functional consequence—namely, the inhibition of the target protein's activity. This requires a robust biochemical assay, typically an enzyme activity assay.

Causality Behind Experimental Choice: A functional assay directly links the physical binding to a biological effect. It allows for the determination of the inhibitor's potency (IC50) and can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is a crucial step in validating the compound's utility as a modulator of the target's function.

  • Assay Setup:

    • Establish a reliable enzyme assay for the target protein where the reaction rate is linear with respect to time and enzyme concentration.

    • The substrate concentration should ideally be at or below the Michaelis constant (K_m) to ensure sensitivity to competitive inhibitors.

  • IC50 Determination:

    • Prepare a dilution series of this compound.

    • Incubate the enzyme with the inhibitor for a defined period before initiating the reaction by adding the substrate.

    • Measure the reaction rate (e.g., via absorbance, fluorescence, or luminescence).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Mechanism of Action Studies (Optional but Recommended):

    • To determine the mechanism of inhibition, perform the enzyme assay with varying concentrations of both the substrate and this compound.

    • Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to distinguish between different inhibition modalities.

Data Presentation: Enzyme Inhibition Results

Assay TypeIC50 (nM)
Target Enzyme Activity45.7
Counter-screen (Unrelated Enzyme)> 10,000

Pillar 3: Validating in a Physiological Context with Cell-Based Assays

The final pillar of our validation strategy is to demonstrate that this compound can engage its target in a complex cellular environment and elicit a specific, measurable response.[9] Cell-based assays are critical for understanding a compound's potential therapeutic utility, as they inherently account for factors like cell permeability and stability.[10][11]

Causality Behind Experimental Choice: A cell-based assay provides the most physiologically relevant evidence for an inhibitor's mechanism of action.[12] A positive result in a well-designed cellular assay demonstrates that the compound can cross the cell membrane, engage its target in the cytoplasm or nucleus, and modulate a downstream signaling pathway or cellular process. This bridges the gap between in vitro activity and a potential in vivo effect.

G cluster_0 Intracellular Space Inhibitor This compound Target_Protein Target Protein Inhibitor->Target_Protein Enters Cell & Binds Cell_Membrane Cell Membrane Signaling_Pathway Signaling Pathway Target_Protein->Signaling_Pathway Inhibits Activity Cellular_Response Cellular Response (e.g., Proliferation, Gene Expression) Signaling_Pathway->Cellular_Response Modulates

Caption: A conceptual diagram of a cell-based validation assay.

Example Cell-Based Assay: Proliferation Assay

If the putative target of this compound is involved in cell growth or proliferation, a simple and robust validation method is to measure its effect on the proliferation of a relevant cancer cell line.

  • Cell Seeding:

    • Seed a cancer cell line known to be dependent on the target's signaling pathway into a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a dilution series of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement:

    • Add a tetrazolium salt reagent (e.g., XTT) to the wells.[10] Viable cells will metabolize the salt into a colored formazan product.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Cell Proliferation Results

Cell LineGI50 (nM)
Target-Dependent Cell Line150
Target-Independent Cell Line> 20,000

Conclusion: Building a Coherent and Trustworthy Data Package

The validation of a novel inhibitor like this compound is a systematic process of building a logical and evidence-based argument. By employing an orthogonal validation strategy that combines biophysical, biochemical, and cell-based methods, researchers can move with confidence from an initial hit to a well-characterized chemical tool. The convergence of data from multiple independent assays—demonstrating direct binding, functional inhibition, and a corresponding cellular phenotype—constitutes a robust and trustworthy data package. This rigorous approach not only validates the specific inhibitory effect of the compound but also upholds the principles of scientific integrity, ensuring that the foundation for future research and development is solid and reliable.

References

  • Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, Portland Press.
  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).
  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC, NIH.
  • Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. PubMed.
  • Searching for inhibitors of human H2S-synthesizing enzymes by orthogonal methods.
  • Cell-Based Bioassays for Biologics. Charles River.
  • The role of cell-based assays for drug discovery. News-Medical.Net.
  • An Overview of Current Methods to Confirm Protein-Protein Interactions. PMC, NIH.
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview.
  • Role of Cell-Based Assays in Drug Discovery and Development.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • Orthogonal method in pharmaceutical product analysis. Alphalyse.
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC, NIH.
  • A near-universal way to measure enzyme inhibition. ScienceDaily.
  • Isothermal Titration Calorimetry (ITC). McGill University. [Link]

Sources

A Comparative Guide to Thiol Bioconjugation: 2-(Methylsulfonyl)pyrimidin-5-ol vs. Maleimides

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the covalent linkage of molecules to proteins, peptides, and other biomolecules has been a cornerstone of drug development, diagnostics, and fundamental biological research. Among the various strategies, targeting the unique nucleophilicity of cysteine's thiol side chain has proven exceptionally effective. The maleimide functional group has long been the dominant reagent for this purpose, valued for its rapid reaction kinetics and high specificity under physiological conditions.

However, the field of bioconjugation is one of continuous innovation, driven by the demand for increasingly robust and stable conjugates, particularly for in-vivo applications like antibody-drug conjugates (ADCs). A critical limitation of the maleimide-thiol linkage—its potential for reversal—has spurred the development of alternatives. This guide provides a comparative analysis of the traditional maleimide-based approach and a promising next-generation alternative: 2-(methylsulfonyl)pyrimidin-5-ol and related heteroaryl sulfones. We will delve into the underlying chemistry, compare key performance metrics, and provide practical, field-tested protocols to guide researchers in making the optimal choice for their specific application.

The Chemistry of Thiol-Reactive Linkers: A Mechanistic Overview

The choice between maleimides and sulfonyl pyrimidines is fundamentally a choice between two different reaction mechanisms, each with profound implications for the stability and performance of the final bioconjugate.

Maleimides: The Michael Addition Pathway and its Reversibility

Maleimides react with thiols via a Michael addition reaction. The process is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[1][2] At this pH, the thiol group exists in equilibrium with its more nucleophilic thiolate anion (R-S⁻), which rapidly attacks one of the carbons in the maleimide's α,β-unsaturated carbonyl system.[3] This forms a stable succinimidyl thioether linkage.[3]

The reaction's speed is a significant advantage; at neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][2] However, this addition is reversible. The resulting thioether conjugate can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (GSH), which is abundant in the bloodstream and intracellularly.[1][4] This can lead to "payload migration," where the conjugated molecule is transferred from its intended target to other biomolecules, causing potential off-target effects and reducing therapeutic efficacy.[2]

Maleimide_Reaction Thiol Protein-SH Adduct Thiosuccinimide Adduct (Initial Conjugate) Thiol->Adduct Maleimide Maleimide Reagent Adduct_rev Thiosuccinimide Adduct Reversed_Maleimide Reformed Maleimide Adduct_rev->Reversed_Maleimide Reverses Exchanged_Adduct Exchanged Adduct (Off-Target) Reversed_Maleimide->Exchanged_Adduct + Other Thiol Reversed_Thiol Protein-SH Other_Thiol Other Thiol (e.g., GSH)

Figure 1: Maleimide reaction pathway and instability.
2-(Methylsulfonyl)pyrimidines: An Irreversible SNAr Pathway

Heteroaryl sulfones, including this compound, react with thiols via a nucleophilic aromatic substitution (SNAr) mechanism.[5][6] In this reaction, the nucleophilic thiolate anion attacks the electron-deficient carbon of the pyrimidine ring that bears the methylsulfonyl group (–SO₂CH₃). The sulfone is an excellent leaving group, and its departure results in the formation of a highly stable thioether bond.

Unlike the Michael addition, this SNAr reaction is effectively irreversible under physiological conditions. The resulting covalent bond is not susceptible to thiol exchange, leading to bioconjugates with significantly enhanced stability, particularly in the challenging in-vivo environment.[5][7]

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Conjugation cluster_analysis Phase 3: Purification & Analysis A Prepare Protein Solution in Thiol-Free Buffer (e.g., PBS, pH 7.2-7.4) B Optional: Reduce Disulfides (e.g., with TCEP) A->B D Add Reagent to Protein (10-20 fold molar excess) B->D C Prepare Reagent Stock (Maleimide or Sulfone) in Anhydrous DMSO C->D E Incubate (Rocking, Protected from Light) - Maleimide: 1-2h at RT - Sulfone: 2-8h at RT or 37°C D->E F Purify Conjugate (e.g., Desalting Column, SEC) E->F G Characterize Conjugate (SDS-PAGE, MS, UV-Vis) F->G

Figure 3: General experimental workflow for thiol bioconjugation.
Protocol 1: Protein Labeling with a Maleimide Reagent

This protocol is adapted from standard methodologies for labeling proteins with maleimide-functionalized dyes or drugs. [8][9][10]

  • Protein Preparation :

    • Dissolve the protein to a concentration of 1-10 mg/mL in a degassed, thiol-free buffer such as 1X PBS, pH 7.0-7.5. [9]Buffers like Tris or HEPES are also suitable. [11] * Expert Insight: Degassing the buffer by bubbling with nitrogen or argon is crucial to prevent the re-oxidation of free thiols into disulfide bonds, which are unreactive towards maleimides. [9] * If necessary, reduce existing disulfide bonds by adding a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubating for 30-60 minutes at room temperature. [8]TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol that would compete with the protein for the maleimide reagent.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent like DMSO or DMF. [10][11]This should be done immediately before use, as maleimides can hydrolyze in the presence of water.

  • Conjugation Reaction :

    • Add the maleimide stock solution to the stirring protein solution to achieve a final molar ratio of 10-20 moles of maleimide per mole of protein. [10][11]This excess drives the reaction to completion.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. [8]

  • Purification and Analysis :

    • Remove excess, unreacted reagent using a desalting column (e.g., Sephadex G-25) or size-exclusion chromatography (SEC). [12] * Analyze the conjugate via SDS-PAGE to confirm labeling and assess purity. The degree of labeling can be determined spectrophotometrically or by mass spectrometry.

Protocol 2: Protein Labeling with 2-(Methylsulfonyl)pyrimidine

This protocol is based on principles derived from studies on heteroaryl sulfones. [5][6][7]

  • Protein Preparation :

    • Follow the same procedure as for the maleimide protocol. The requirement for a thiol-free, degassed buffer and optional TCEP reduction is identical. A buffer pH of 7.4 is a good starting point.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the 2-(methylsulfonyl)pyrimidine reagent in anhydrous DMSO.

  • Conjugation Reaction :

    • Add the sulfone reagent to the protein solution, typically at a 10-20 fold molar excess.

    • Incubate the reaction. The kinetics can be slower than for maleimides. A typical reaction may take 4-8 hours at room temperature. [7] * Expert Insight: If conjugation is slow, the rate can often be increased by incubating at 37°C for 1-2 hours without denaturing the protein. [7]This is a key difference from the maleimide reaction, where heating can increase the rate of undesirable hydrolysis.

  • Purification and Analysis :

    • The purification and analysis steps are identical to those used for maleimide conjugates. SEC is highly effective for separating the protein conjugate from the small molecule reagent.

Conclusion and Recommendations

The choice between maleimides and 2-(methylsulfonyl)pyrimidines is a classic case of balancing established convenience against superior performance.

  • Maleimides remain an excellent choice for many applications, especially for in-vitro assays, fluorescent labeling for microscopy, and situations where extreme long-term stability is not required. Their rapid kinetics and the vast commercial availability of derivatives make them a convenient and effective tool. [1]

  • 2-(Methylsulfonyl)pyrimidines and related heteroaryl sulfones represent the future of stable bioconjugation, particularly for therapeutics. The irreversible thioether bond they form provides critical stability in the demanding in-vivo environment. [7][13]For the development of antibody-drug conjugates, PEGylated proteins with long half-lives, or any system where conjugate integrity over days or weeks is paramount, the investment in a sulfone-based strategy is strongly justified.

As a guiding principle, the intended application should dictate the chemistry. For routine, rapid labeling, maleimides are sufficient. For robust, stable bioconjugates designed to withstand the challenges of a biological system, heteroaryl sulfones offer a demonstrably superior solution.

References

  • Shen, B. Q., et al. (2012). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Reactive and Functional Polymers, 72(8), 454-460. [Link]

  • Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1406–1411. [Link]

  • Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(70), 15867-15871. [Link]

  • Matos, M. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836–1847. [Link]

  • Tumey, L. N., et al. (2014). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Chemical Communications, 50(72), 10382-10385. [Link]

  • Morar, M., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry, 9, 706211. [Link]

  • Du Prez, F. E., et al. (2016). Kinetic comparison of 13 homogeneous thiol-X reactions. Polymer Chemistry, 7(1), 169-178. [Link]

  • Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836-1847. [Link]

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 2-(Methylsulfonyl)pyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases, which catalyze the transfer of phosphate groups to substrate proteins, are master regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensely pursued drug target classes of the 21st century.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, the high degree of structural conservation within the ATP-binding pocket across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4][5]

A promiscuous inhibitor that binds to numerous "off-target" kinases can lead to unexpected toxicities or confound the interpretation of biological experiments.[3][6] Conversely, a well-characterized "polypharmacology" profile, where an inhibitor hits multiple, disease-relevant targets, can be therapeutically advantageous.[4][6] Therefore, a rigorous and quantitative assessment of an inhibitor's kinome-wide selectivity is not merely a characterization step but a foundational pillar of modern drug discovery.

This guide provides an in-depth, practical framework for profiling the cross-reactivity of a novel ATP-competitive inhibitor, using 2-(Methylsulfonyl)pyrimidin-5-ol as a case study. We will compare its performance against two well-defined benchmarks: the notoriously promiscuous inhibitor Staurosporine and the clinically approved multi-targeted inhibitor Sunitinib . Through this analysis, we will elucidate the experimental logic, present detailed protocols, and provide a clear methodology for interpreting the resulting data to make informed decisions in a drug development campaign.

The Comparative Framework: Establishing Benchmarks for Selectivity

To contextualize the selectivity profile of our compound of interest, we must compare it against inhibitors with known properties.

  • This compound (Compound 'X') : Our hypothetical lead compound. It belongs to a chemical class known to produce ATP-competitive inhibitors. The primary goal is to determine its potency, primary target(s), and kinome-wide selectivity.

  • Staurosporine : A natural product that acts as a potent, broad-spectrum kinase inhibitor by targeting the ATP-binding site with high affinity but very low selectivity.[7][8][9] It serves as our benchmark for promiscuity; a compound with a selectivity profile similar to Staurosporine is generally unsuitable for further development as a specific tool or therapeutic.

  • Sunitinib (Sutent®) : A clinically approved multi-targeted receptor tyrosine kinase (RTK) inhibitor.[10][11] It is known to potently inhibit VEGFRs and PDGFRs, among others, and its efficacy is linked to this specific pattern of polypharmacology.[12][13] Sunitinib provides a benchmark for a clinically successful, multi-targeted agent.

Experimental Strategy: A Multi-Tiered Approach to Profiling

A robust profiling campaign proceeds in stages, moving from broad, cost-effective screening to more focused, quantitative analysis in increasingly physiological systems. This tiered approach ensures that resources are used efficiently to build a comprehensive understanding of the compound's behavior.

G cluster_0 Tier 1: Discovery & Triage cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular Confirmation cluster_3 Decision Point T1 High-Throughput Screen (HTS) Compound @ 10 µM vs. >300 Kinases T2 IC50 Determination 10-Point Dose Response on 'Hits' from Tier 1 T1->T2 Identifies initial hits (% Inhibition > 70%) T3 Cellular Target Engagement Assay (e.g., NanoBRET™) on Key Targets T2->T3 Confirms biochemical potency & quantifies selectivity T4 Go/No-Go for Lead Optimization T3->T4 Validates target binding in a physiological context

Caption: Tiered workflow for kinase inhibitor profiling.

Rationale Behind the Tiers
  • Tier 1: Broad Kinome Screen: The initial screen uses a single, high concentration (e.g., 10 µM) of the inhibitor against a large panel of kinases (>300).[14][15] The goal is not to determine potency but to rapidly identify any kinase that interacts with the compound with appreciable affinity. This is a cost-effective method to cast a wide net and flag potential on- and off-targets for further investigation.

  • Tier 2: IC50 Potency Determination: For any kinase showing significant inhibition (e.g., >70%) in Tier 1, a full 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This is the key quantitative metric for comparing potency across different kinases and between different compounds.[14]

  • Tier 3: Cellular Target Engagement: A potent inhibitor in a biochemical assay (using purified enzymes) is not guaranteed to work in a living cell. It must be cell-permeable and able to engage its target in the complex intracellular environment. Cellular target engagement assays, such as the NanoBRET™ Target Engagement Assay, measure compound binding to a specific target protein within intact, live cells, providing crucial validation.[16][17][18]

Experimental Protocols

The following protocols are representative of industry-standard methodologies for kinase profiling.

Protocol: Tier 2 Biochemical IC50 Determination (Radiometric Assay)

This protocol is based on a classic and robust radiometric format, such as the HotSpot™ assay, which directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.[15][19]

Causality Behind Choices:

  • Radiometric Format: Considered a "gold standard" as it is a direct measurement of catalytic activity, making it less prone to artifacts from compound interference that can plague some optical methods.[19]

  • ATP Concentration: Assays are run at the apparent ATP Km for each individual kinase.[6][20] For an ATP-competitive inhibitor, the measured IC50 is dependent on the ATP concentration. Setting [ATP] at its Km value ensures a sensitive and standardized condition for comparing potency across different kinases.[6]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (Compound 'X', Staurosporine, Sunitinib) in 100% DMSO. Create a series of 10 dilution points by serial dilution in DMSO.

  • Reaction Plate Preparation: Dispense a small volume (e.g., 0.5 µL) of each compound dilution into a 384-well reaction plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a master mix for each kinase containing the specific kinase, its corresponding peptide or protein substrate, and the assay buffer. Dispense this mix into the wells containing the compounds.

  • Initiation of Reaction: Prepare a master mix containing [γ-³³P]ATP and MgCl₂. Add this mix to all wells to start the kinase reaction. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature, ensuring the reaction remains in the linear range.

  • Stopping and Spotting: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Spot a portion of the reaction mixture from each well onto a filtermat.

  • Washing: Wash the filtermat extensively with a wash solution (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP, leaving only the radiolabeled substrate bound to the filter.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO-only control. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Tier 3 Cellular Target Engagement (NanoBRET™ Assay)

This protocol measures the binding of a compound to a target kinase in live cells by assessing its ability to compete with a fluorescent tracer.[16][21]

Causality Behind Choices:

  • Live-Cell Format: This confirms the compound can cross the cell membrane and engage its target in the crowded, ATP-rich intracellular environment, providing more physiologically relevant data than a biochemical assay.[17]

  • BRET Technology: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. Energy is transferred from a NanoLuc® luciferase-fused kinase (the donor) to a cell-permeable fluorescent tracer that binds the kinase's active site (the acceptor).[18] This provides a sensitive and quantitative readout of target binding.

Step-by-Step Methodology:

  • Cell Preparation: On Day 1, transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well white assay plate and incubate overnight.

  • Compound Dosing: On Day 2, prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium. Add the diluted compounds to the appropriate wells of the cell plate and incubate for a set period (e.g., 2 hours) in a CO₂ incubator. This allows the compound to enter the cells and reach equilibrium with the target.

  • Tracer Addition: Prepare the NanoBRET™ fluorescent tracer in Opti-MEM containing the extracellular NanoLuc® inhibitor (to quench any signal from lysed cells). Add this tracer solution to all wells.

  • Substrate Addition & Detection: Add the Nano-Glo® Substrate to all wells. Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to controls (no compound and no tracer). Plot the normalized BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's apparent affinity for the target in intact cells.

Results: A Comparative Kinome Profile

The following table summarizes the illustrative IC50 data obtained from the Tier 2 biochemical screen for our three compounds against a representative panel of kinases.

Table 1: Comparative Biochemical IC50 Profiling Data (nM)

Kinase Target This compound ('X') Sunitinib Staurosporine Kinase Family
YSK1 8 1,250 15 Tyrosine Kinase
SRC 45 75 6 Tyrosine Kinase
VEGFR2 98 9 20 Tyrosine Kinase
PDGFRβ 1,100 15 30 Tyrosine Kinase
c-KIT 950 28 25 Tyrosine Kinase
CDK2 2,500 >10,000 3 Ser/Thr Kinase
PKA >10,000 >10,000 7 Ser/Thr Kinase
ROCK1 5,600 4,800 12 Ser/Thr Kinase
AURKA 8,300 9,500 40 Ser/Thr Kinase
AKT1 >10,000 >10,000 150 Ser/Thr Kinase

Primary intended targets for each compound are shown in bold . YSK1 is the hypothetical primary target for Compound 'X'.

Interpreting the Data: Quantifying Selectivity

Visual inspection is useful, but a quantitative metric is required for objective comparison. The Selectivity Score (S-Score) is a common method, defined as the number of kinases inhibited above a certain threshold divided by the total number of kinases tested.[14][22]

Let's define our threshold for a "hit" as an IC50 < 100 nM.

  • S(100nM) for Compound 'X' : 3 hits (YSK1, SRC, VEGFR2) / 10 tested = 0.3

  • S(100nM) for Sunitinib : 4 hits (VEGFR2, PDGFRβ, c-KIT, SRC) / 10 tested = 0.4

  • S(100nM) for Staurosporine : 8 hits (all except AKT1 and AURKA at this threshold in this illustrative panel) / 10 tested = 0.8

A lower S-score indicates higher selectivity. From this analysis, Compound 'X' appears more selective than Sunitinib and vastly more selective than Staurosporine.

Discussion: From Data to Drug Development Insights

The hypothetical data paints a clear picture. This compound is a potent inhibitor of its primary target, YSK1 (IC50 = 8 nM). However, the kinome scan reveals two significant off-target activities against SRC (45 nM) and VEGFR2 (98 nM). This is a critical finding with major implications.

  • On-Target Potency: The single-digit nanomolar potency against YSK1 is an excellent starting point for a lead compound.

  • Off-Target Liabilities:

    • SRC Kinase: Inhibition of SRC, a non-receptor tyrosine kinase involved in many signaling pathways, could lead to a complex cellular phenotype and potential toxicities.

    • VEGFR2 Kinase: Inhibition of VEGFR2, a key mediator of angiogenesis, is the primary mechanism of action for drugs like Sunitinib.[10] This off-target activity could be therapeutically beneficial in an oncology context but could also be responsible for side effects like hypertension.[12]

The cellular target engagement data (not shown in table) would be the final piece of the puzzle. If Compound 'X' shows potent inhibition of YSK1, SRC, and VEGFR2 in the NanoBRET™ assay, it confirms that these are all relevant intracellular targets.

G GF Growth Factor RTK YSK1 Receptor GF->RTK SRC_node SRC RTK->SRC_node Pathway Downstream Signaling (e.g., MAPK/PI3K) RTK->Pathway VEGFR VEGFR2 Angiogenesis Angiogenesis VEGFR->Angiogenesis SRC_node->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation CompX Compound 'X' CompX->RTK Primary Target (Desired Effect) CompX->VEGFR Off-Target (Side Effect?) CompX->SRC_node Off-Target (Side Effect?)

Caption: On-target vs. off-target signaling effects.

Senior Scientist's Perspective & Next Steps:

The profile of Compound 'X' is a classic "fork-in-the-road" scenario in drug discovery.

  • Path A: Optimize for Selectivity. If the therapeutic hypothesis is solely dependent on the inhibition of YSK1, the next step would be a medicinal chemistry campaign. The goal would be to synthesize new analogs of Compound 'X' that retain potency against YSK1 while eliminating or significantly reducing activity against SRC and VEGFR2. This structure-activity relationship (SAR) exploration would be guided by subsequent rounds of kinome profiling.

  • Path B: Embrace Polypharmacology. Alternatively, if inhibiting SRC and/or VEGFR2 in addition to YSK1 could lead to a synergistic anti-cancer effect, this profile might be desirable. The project could pivot to develop a multi-targeted inhibitor. This path requires a deep biological understanding of the combined pathway inhibition and careful preclinical toxicological assessment.

Conclusion

Cross-reactivity profiling is an indispensable tool in the development of kinase inhibitors. As demonstrated with the case study of this compound, a tiered screening approach moving from broad biochemical assays to focused cellular validation provides a comprehensive and quantitative understanding of a compound's selectivity. By benchmarking against compounds like the promiscuous Staurosporine and the multi-targeted Sunitinib, researchers can objectively classify their molecules and make data-driven decisions. This rigorous, front-loaded analysis of selectivity ultimately de-risks downstream development, accelerates the identification of viable drug candidates, and upholds the scientific integrity of chemical biology research.

References

  • Wikipedia. (2023). Staurosporine. Retrieved from [Link]

  • Wikipedia. (2023). Sunitinib. Retrieved from [Link]

  • Cancer Care Ontario. (2020). SUNItinib. Retrieved from [Link]

  • Menzel, T. (2010). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo. mediaTUM. Retrieved from [Link]

  • Johnson, G. L. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Expert Opinion on Drug Discovery, 9(8), 831-835. Retrieved from [Link]

  • van der Bol, J. M. (2013). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. Retrieved from [Link]

  • Gore, M. E. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Clinical Therapeutics, 29(5), 761-771. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 287(13), 10851-10861. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • van Westen, G. J., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1744-1761. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. ACS Chemical Biology, 6(10), 1025-1033. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Al-Salama, Z. T., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 18(1), 1. Retrieved from [Link]

  • Metz, J. T., et al. (2012). Kinome-wide activity modeling from diverse public high-quality data sets. Journal of Chemical Information and Modeling, 52(8), 2038-2049. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. The Journal of Biological Chemistry, 287(13), 10851-10861. Retrieved from [Link]

  • Wang, Z., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 16(1), 1. Retrieved from [Link]

  • Nussinov, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1349. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D structures of the kinase inhibitors profiled in this study. Retrieved from [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Retrieved from [Link]

  • Martell, R. E., et al. (1988). Effects of protein kinase inhibitors 1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells. Biochemical Pharmacology, 37(13), 2557-2561. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106066. Retrieved from [Link]

Sources

Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of 2-(Methylsulfonyl)pyrimidin-5-ol Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the dynamic field of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of targeted therapy development. Among the myriad of scaffolds explored, pyrimidine-based molecules have consistently emerged as privileged structures, capable of targeting a diverse range of kinases implicated in cancer progression. This guide offers a comprehensive comparison of the in vivo efficacy of a specific subclass, 2-(methylsulfonyl)pyrimidin-5-ol based inhibitors, benchmarked against structurally related pyrimidine-sulfonamide alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to provide an objective assessment of their therapeutic potential.

The Rationale: Targeting Key Signaling Pathways with Pyrimidine Scaffolds

The pyrimidine core is a versatile template in medicinal chemistry, adept at mimicking the adenine base of ATP and forming crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] The addition of a sulfonyl group can further enhance binding affinity and modulate pharmacokinetic properties. This guide focuses on compounds bearing the this compound moiety and its close relatives, which have been investigated for their potential to inhibit key oncogenic signaling pathways.

In Vivo Efficacy: A Head-to-Head Comparison

Direct in vivo efficacy data for inhibitors based on the precise this compound scaffold remains limited in publicly accessible literature. However, by examining structurally similar pyrimidine-sulfonamide hybrids, we can establish a valuable benchmark for preclinical performance.

Compound ClassAnimal ModelTumor TypeDosing RegimenKey Efficacy EndpointReference
Pyrimidine-Sulfonamide Hybrid (DDO-5994) HCT-116 Xenograft MiceColon Cancer20 mg/kg, oral administration~45% Tumor Growth Inhibition (TGI)[2]
Pyrimidine-Sulfonamide Hybrid (1a) HCT-116 Xenograft MiceColon Cancer20 mg/kg, oral administration~40% Tumor Growth Inhibition (TGI)[2]

These findings highlight the potential of the broader pyrimidine-sulfonamide class of compounds to achieve significant tumor growth inhibition in vivo. The oral bioavailability of these compounds further underscores their potential as clinically viable therapeutic agents.

Delving into the Mechanism: How Do These Inhibitors Work?

While specific in vivo mechanistic data for this compound inhibitors is not yet widely published, the broader class of pyrimidine-based kinase inhibitors typically functions by competitively inhibiting ATP binding to the kinase active site. This action blocks the downstream signaling cascades that drive cell proliferation and survival.

For instance, related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against a range of kinases, including EGFR, B-Raf, and MEK, which are critical components of the MAPK signaling pathway.[3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Corner: Protocols for In Vivo Efficacy Assessment

To ensure scientific rigor and reproducibility, the following detailed protocols are provided as a guide for researchers seeking to evaluate the in vivo efficacy of novel this compound based inhibitors.

Protocol 1: Human Tumor Xenograft Model

This protocol outlines the establishment and use of a human tumor xenograft model in immunocompromised mice, a standard for preclinical anticancer drug evaluation.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer) are cultured in appropriate media and conditions to ensure exponential growth.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The investigational compound is administered according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and general health of the animals are monitored throughout the study as indicators of toxicity.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling pathway modulation (e.g., via Western blot or immunohistochemistry).

Visualizing the Workflow:

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation & Growth cluster_Treatment Treatment & Evaluation cluster_Analysis Analysis Cell_Culture 1. Culture Human Cancer Cells Tumor_Implantation 3. Subcutaneous Injection of Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Acclimatize Immunocompromised Mice Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomize Mice into Groups Tumor_Monitoring->Randomization Treatment 6. Administer Inhibitor or Vehicle Randomization->Treatment Efficacy_Assessment 7. Measure Tumor Volume & Body Weight Treatment->Efficacy_Assessment Data_Analysis 8. Calculate Tumor Growth Inhibition Efficacy_Assessment->Data_Analysis PD_Analysis 9. (Optional) Pharmacodynamic Analysis of Tumors Data_Analysis->PD_Analysis

Caption: Workflow for a typical in vivo xenograft study.

The Path Forward: Future Directions and Considerations

The promising in vivo activity of pyrimidine-sulfonamide hybrids provides a strong rationale for the continued investigation of the this compound scaffold. Future studies should focus on:

  • Target Identification and Selectivity Profiling: Elucidating the specific kinase targets of this compound based inhibitors is crucial for understanding their mechanism of action and predicting potential on- and off-target effects.

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed PK/PD modeling will be essential for optimizing dosing regimens and ensuring sustained target engagement in vivo.

  • Head-to-Head Efficacy Studies: Direct comparative studies against current standards of care in relevant preclinical models will be necessary to determine the true therapeutic potential of this compound class.

By addressing these key areas, the scientific community can unlock the full potential of this compound based inhibitors and pave the way for the development of novel, effective cancer therapies.

References

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. [Link]

  • Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. PubMed. [Link]

  • Synthesis of the sulfonylpyrimidine derivatives with anticancer activity.
  • Pharmacophore-fusing design of pyrimidine sulfonylacetanilides as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Compounds and compositions for modulating EGFR mutant kinase activities.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. PubMed. [Link]

  • Pyrazolopyrimidine derivatives and uses as anticancer agents.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. [Link]

  • Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. NIH. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. PubMed. [Link]

  • 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. NIH. [Link]

  • Structure-Activity Relationship of USP5 Inhibitors. PubMed. [Link]

  • Alk-5 inhibitors and uses thereof.

Sources

A Senior Application Scientist's Guide: A Framework for the Head-to-Head Evaluation of Novel Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The renaissance of covalent inhibitors in drug discovery marks a significant shift in therapeutic strategy, moving beyond simple occupancy-driven pharmacology to a more durable, mechanism-based approach.[1][2] Covalent kinase inhibitors, by forming a stable bond with their target, can achieve prolonged pharmacodynamic effects, high potency, and the ability to target even shallow binding pockets.[1][3] These molecules typically function through a two-step mechanism: an initial, reversible binding event that positions a reactive electrophilic "warhead" in proximity to a nucleophilic amino acid residue—most commonly a cysteine—on the kinase, followed by the formation of an irreversible covalent bond.[2][4]

This guide provides a comprehensive framework for the rigorous, head-to-head evaluation of a novel compound against established covalent kinase inhibitors. To illustrate this process, we will use 2-(Methylsulfonyl)pyrimidin-5-ol as a hypothetical novel candidate, hereafter referred to as "Compound X."

Disclaimer: As of the latest literature review, this compound is not characterized as a covalent kinase inhibitor. It is used herein as a conceptual placeholder to demonstrate the evaluation workflow against well-characterized, FDA-approved covalent inhibitors: Ibrutinib and Osimertinib.

The objective is not merely to list protocols but to explain the causality behind each experimental choice, ensuring a self-validating and robust evaluation cascade for any putative covalent inhibitor.

Section 1: The Candidates - A Comparative Overview

A successful covalent inhibitor is defined by its target, the specific residue it modifies, and the chemistry of its warhead. Below is a profile of our established benchmarks and the hypothetical target for Compound X.

FeatureIbrutinibOsimertinibCompound X (Hypothetical)
Primary Target Kinase Bruton's Tyrosine Kinase (BTK)[5]Epidermal Growth Factor Receptor (EGFR) with T790M mutation[6]A target kinase with an accessible cysteine, e.g., FGFR1
Covalent Target Residue Cys481[5]Cys797[6]Cys488 (in the P-loop)
Warhead Chemistry Acrylamide (Michael Acceptor)[4]Acrylamide (Michael Acceptor)[4]Sulfonyl Pyrimidine (potential SNAr electrophile)
Therapeutic Area B-cell malignancies (e.g., CLL)[5]Non-Small Cell Lung Cancer (NSCLC)[6]Solid Tumors (e.g., FGFR-driven cancers)

Section 2: The Foundational Principle - The Mechanism of Covalent Inhibition

Understanding the kinetics of covalent inhibition is paramount, as traditional IC50 values are time-dependent and can be misleading.[6] The process is best described by a two-step model:

  • Reversible Binding (KI): The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible complex (E·I). The affinity of this initial interaction is defined by the inhibition constant, KI.

  • Irreversible Inactivation (kinact): Within the E·I complex, the warhead reacts with the target residue to form a stable covalent bond (E-I), inactivating the enzyme. The maximal rate of this inactivation is kinact.

The overall efficiency of a covalent inhibitor is best represented by the second-order rate constant, kinact/KI . This value encapsulates both the initial binding affinity and the subsequent rate of covalent modification.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Inactivation E_I E + I (Enzyme + Inhibitor) EI_rev E•I (Reversible Complex) E_I->EI_rev k_on EI_rev->E_I k_off EI_cov E-I (Covalent Adduct) EI_rev->EI_cov k_inact dummy1->EI_rev

Figure 1: The two-step mechanism of irreversible covalent inhibition.

Section 3: Experimental Workflow for Comparative Evaluation

A robust evaluation follows a logical progression from in vitro biochemistry to complex cellular and proteomic systems. This ensures that resources are focused on compounds with validated mechanisms and desired cellular activity.

G start Putative Covalent Inhibitor (e.g., Compound X) biochem 1. Biochemical Potency & Kinetics (Determine k_inact/K_I) start->biochem mass_spec 2. Covalent Binding Confirmation (Intact Protein MS) biochem->mass_spec Is it potent? target_engage 3. Cellular Target Engagement (LC-MS/MS or CETSA) mass_spec->target_engage Is binding covalent? selectivity 4. Kinome-Wide Selectivity (Chemoproteomics) target_engage->selectivity Does it work in cells? candidate Characterized Candidate Profile selectivity->candidate Is it selective?

Figure 2: A logical workflow for the evaluation of a novel covalent inhibitor.
Experiment 1: Biochemical Potency and Kinetic Analysis

Objective: To determine the kinetic parameters (KI, kinact, and kinact/KI) of Compound X against its purified target kinase and compare them to Ibrutinib and Osimertinib against their respective targets.

Causality: This is the foundational experiment. A true covalent inhibitor must demonstrate time-dependent inhibition.[7] Calculating kinact/KI provides a standardized metric for potency that is independent of incubation time, allowing for fair comparison across different compounds and targets.[6]

Detailed Protocol:

  • Reagents & Setup:

    • Purified, active recombinant kinase (e.g., FGFR1, BTK, EGFR T790M).

    • Specific peptide substrate and ATP.

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

    • Detection reagent (e.g., ADP-Glo™ for luminescence or a phosphospecific antibody for TR-FRET).

    • Test compounds (Compound X, Ibrutinib, Osimertinib) serially diluted in DMSO.

  • Procedure (Progress Curve Analysis):

    • Prepare a reaction mix containing the kinase in kinase buffer.

    • Add varying concentrations of the inhibitor to the kinase mix. Ideally, concentrations should span a range from 0.5 to 5 times the expected KI.[8]

    • Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at its Km concentration).

    • Allow the reaction to proceed for a short, fixed period where product formation is linear.

    • Stop the reaction and measure the amount of product formed using the chosen detection method.

  • Data Analysis:

    • For each inhibitor concentration, plot the remaining enzyme activity against the pre-incubation time.

    • Fit the data to a single exponential decay equation to determine the observed rate of inactivation (kobs) for each concentration.

    • Plot the calculated kobs values against the inhibitor concentration [I].

    • Fit this plot to the hyperbolic equation: kobs = kinact * [I] / (KI + [I]) * to determine kinact and KI.[8]

    • Calculate the second-order rate constant: kinact/KI .

Experiment 2: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Objective: To unequivocally demonstrate that Compound X forms a covalent bond with its target kinase and to identify the specific amino acid residue it modifies.

Causality: Kinetic data implies covalent modification, but mass spectrometry provides direct, physical proof.[9] This experiment validates the proposed mechanism of action and confirms that the inhibition is not due to non-covalent, high-affinity binding or aggregation.

Detailed Protocol:

  • Sample Preparation:

    • Incubate the purified target kinase (e.g., 1-5 µM) with a 5- to 10-fold molar excess of Compound X for a sufficient time (e.g., 2-4 hours) to ensure complete reaction.

    • Include a control sample of the kinase incubated with DMSO.

  • Intact Protein Analysis (for 1:1 Adduct Confirmation):

    • Desalt the protein samples using a C4 ZipTip or similar method.

    • Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS) on an instrument capable of high-resolution mass measurement (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting mass spectra to determine the precise molecular weight of the intact protein.

    • Validation: The mass of the protein incubated with Compound X should increase by the exact molecular weight of the inhibitor, confirming a 1:1 covalent adduct.

  • Peptide Mapping Analysis (for Residue Identification):

    • Denature, reduce, and alkylate the protein samples from Step 1.

    • Digest the proteins into peptides using a protease like trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the protein sequence. The peptide containing the modified cysteine will show a mass shift corresponding to the addition of Compound X. The MS/MS fragmentation pattern will pinpoint the exact site of modification.[10]

Experiment 3: Cellular Target Engagement

Objective: To quantify the extent to which Compound X binds to its target kinase within a living cellular environment.

Causality: Potent biochemical activity does not guarantee cellular efficacy. Cell permeability, efflux pumps, and intracellular metabolism can all prevent a compound from reaching its target. Measuring target engagement provides a critical link between biochemical potency and cellular phenotype.[11]

Detailed Protocol (LC-MS/MS-Based Target Occupancy):

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with FGFR1 amplification).

    • Treat the cells with a dose-range of Compound X for a defined period (e.g., 2-4 hours). Include a vehicle (DMSO) control.

    • Harvest the cells and prepare protein lysates.

  • Sample Processing:

    • Denature, reduce, and alkylate the lysate proteins. Use a heavy-isotope labeled alkylating agent (e.g., 13C-iodoacetamide) for one set of samples to serve as an internal standard if using certain advanced workflows.

    • Digest the proteins with trypsin.

  • LC-MS/MS Analysis:

    • Use a targeted mass spectrometry method (Parallel Reaction Monitoring, PRM) to specifically quantify the abundance of two peptides:

      • The unmodified peptide containing the target cysteine (e.g., Cys488 in FGFR1).

      • The adduct-containing peptide where Compound X is bound to the target cysteine.[12][13]

    • Analyze all samples from the dose-response treatment.

  • Data Analysis:

    • Calculate the fractional occupancy at each concentration using the formula: Occupancy (%) = [Adducted Peptide] / ([Adducted Peptide] + [Unmodified Peptide]) * 100

    • Plot the Occupancy (%) against the inhibitor concentration and fit to a dose-response curve to determine the EC50 for target engagement.

Experiment 4: Kinome-Wide Selectivity Profiling

Objective: To assess the selectivity of Compound X by profiling its binding against a broad panel of kinases across the human kinome.

Causality: Off-target activity is a primary cause of toxicity.[14] Given the conserved nature of the ATP-binding pocket, even targeted covalent inhibitors can bind to unintended kinases, particularly those with similarly positioned cysteines. Unbiased, proteome-wide methods like chemoproteomics are essential for identifying these liabilities early.

Detailed Protocol (Kinobeads Competition Assay):

G lysate Cell Lysate (Native Kinases) inhibitor Incubate with Compound X lysate->inhibitor kinobeads Add Kinobeads (Broad-spectrum affinity matrix) inhibitor->kinobeads pulldown Affinity Pulldown kinobeads->pulldown wash Wash Unbound Proteins pulldown->wash digest On-bead Digestion wash->digest ms LC-MS/MS Quantification digest->ms

Figure 3: Workflow for a Kinobeads-based chemoproteomic profiling experiment.
  • Principle: Kinobeads are a mixture of non-selective kinase inhibitors immobilized on a resin, which can capture a large portion of the expressed kinome from a cell lysate.[15] By pre-incubating the lysate with a free inhibitor (like Compound X), target kinases that bind the compound will be blocked and will not bind to the beads. The depletion of a kinase from the pulldown is then quantified by mass spectrometry.

  • Procedure:

    • Prepare native protein lysates from a relevant cell line.

    • Treat aliquots of the lysate with serially diluted Compound X. Include a DMSO vehicle control.

    • Add the Kinobeads slurry to each lysate and incubate to allow kinases to bind.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases or perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by quantitative LC-MS/MS (e.g., using label-free quantification or TMT labeling).

  • Data Analysis:

    • For each detected kinase, calculate the ratio of its abundance in the inhibitor-treated sample versus the DMSO control.

    • Plot these ratios against the inhibitor concentration to generate dose-response curves for every kinase identified.

    • Calculate the apparent Kd for each kinase that shows dose-dependent displacement. The selectivity profile is the collection of these Kd values, highlighting both the intended target and any off-targets.[14]

Section 4: Data Synthesis and Head-to-Head Comparison

After completing the experimental workflow, the data is synthesized into a comprehensive comparison table. This allows for an objective, data-driven assessment of the novel compound's performance against the established benchmarks.

ParameterIbrutinib (BTK)Osimertinib (EGFRT790M)Compound X (FGFR1) (Hypothetical Data)Interpretation
kinact/KI (M-1s-1) ~1.1 x 105~3.0 x 1051.5 x 104Measures biochemical efficiency. Compound X is less efficient than the benchmarks, suggesting slower inactivation or weaker initial binding.
Cellular Target Engagement EC50 (nM) ~10 nM~25 nM150 nMReflects potency in a biological context. The higher EC50 for Compound X aligns with its lower biochemical efficiency and may indicate permeability issues.
Cellular Anti-proliferative IC50 (nM) ~15 nM~30 nM400 nMMeasures phenotypic outcome. The gap between engagement EC50 and anti-proliferative IC50 suggests the cell may not be fully dependent on the target, or off-targets are required for the effect.
Primary Off-Targets (Selectivity Score) TEC, EGFRNone significantPDGFR, VEGFR2A selectivity score can be calculated from chemoproteomics data. Compound X shows potential off-target activity against related tyrosine kinases, a common liability.
Covalent Adduct Confirmation Confirmed (Cys481)Confirmed (Cys797)Confirmed (Cys488)The mechanism is validated for all three compounds.

Concluding Remarks

This guide outlines a rigorous, multi-tiered framework for the evaluation of novel covalent kinase inhibitors. By progressing from fundamental biochemical kinetics to complex proteome-wide selectivity analysis, this workflow ensures that candidate molecules are thoroughly characterized. The causality-driven approach—understanding the "why" behind each experiment—is critical for making informed decisions in a drug discovery program.

For our hypothetical Compound X , the synthesized data would suggest a valid covalent inhibitor of FGFR1, but one with lower potency and selectivity compared to best-in-class drugs like Ibrutinib and Osimertinib. This profile would direct medicinal chemistry efforts towards optimizing the reversible binding scaffold to improve KI and refining the overall structure to reduce off-target binding to PDGFR and VEGFR2. This systematic, head-to-head comparison is not just an academic exercise; it is the cornerstone of developing safer and more effective targeted therapies.

References

  • ResearchGate. Covalent Kinase Inhibitors: An Overview. Available from: [Link]

  • PMC. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available from: [Link]

  • PubMed. Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. Available from: [Link]

  • Arctom. This compound. Available from: [Link]

  • PMC. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Available from: [Link]

  • ResearchGate. LC-MS/MS analysis of covalent protein–drug adducts. Available from: [Link]

  • Royal Society of Chemistry. Advances in covalent kinase inhibitors. Available from: [Link]

  • Journal of Medicinal Chemistry. Covalent Inhibitors: To Infinity and Beyond. Available from: [Link]

  • CAS.org. The rise of covalent inhibitors in strategic therapeutic design. Available from: [Link]

  • Royal Society of Chemistry Books. CHAPTER 4: Covalent Inhibition of Kinases. Available from: [Link]

  • MDPI. BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. Available from: [Link]

  • Royal Society of Chemistry. Advances in covalent kinase inhibitors. Available from: [Link]

  • Wikipedia. Targeted covalent inhibitors. Available from: [Link]

  • PubMed. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. Available from: [Link]

  • PubMed. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Available from: [Link]

  • National Institutes of Health. A practical guide for the assay-dependent characterisation of irreversible inhibitors. Available from: [Link]

  • AACR Journals. An LC-MS toolbox for identifying and guiding the development of cysteine-targeted small molecule covalent inhibitors. Available from: [Link]

  • PMC. Advances in reversible covalent kinase inhibitors. Available from: [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]

  • PubMed. Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs). Available from: [Link]

  • PMC. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Available from: [Link]

  • RSC Publishing. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Available from: [Link]

  • Drug Hunter. Cheat Sheet for Covalent Enzyme Inhibitors. Available from: [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]

  • PubMed. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. Available from: [Link]

  • The Chemical Probes Portal. Covalent Inhibitor Criteria. Available from: [Link]

  • PMC. Covalent Inhibition in Drug Discovery. Available from: [Link]

  • PMC. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. Available from: [Link]

  • PMC. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Available from: [Link]

  • bioRxiv. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Available from: [Link]

  • ACS Publications. Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. Available from: [Link]

  • UU Research Portal. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Available from: [Link]

  • MDPI. Technologies for Direct Detection of Covalent Protein–Drug Adducts. Available from: [Link]

  • PubMed. 2-(2-Furanyl)-7-phenyl[9][16][17]triazolo[1,5-c]pyrimidin-5-amine analogs as adenosine A2A antagonists: the successful reduction of hERG activity. Part 2. Available from: [Link]

Sources

A Guide to Enhancing Reproducibility and Robustness in Cysteine-Targeted Assays: A Comparative Analysis of 2-(Methylsulfonyl)pyrimidin-5-ol and Alternative Covalent Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, the use of covalent probes to interrogate biological systems has become increasingly prominent. These tools, which form a stable bond with their target protein, offer unique advantages for target identification, validation, and the development of targeted covalent inhibitors. Among the various "warheads" employed for this purpose, 2-sulfonylpyrimidines have emerged as a versatile class of reagents for the selective arylation of cysteine residues. This guide provides a deep dive into the practical considerations for ensuring the reproducibility and robustness of assays utilizing 2-(Methylsulfonyl)pyrimidin-5-ol, a representative member of this class. We will objectively compare its performance with other established cysteine-reactive probes, supported by illustrative experimental data and protocols, to empower researchers in making informed decisions for their experimental designs.

The Critical Role of the Covalent Warhead: Beyond Simple Reactivity

The choice of a covalent warhead is not merely a matter of achieving a reaction; it is a critical determinant of an assay's success, influencing its specificity, reproducibility, and the ultimate biological relevance of the findings. An ideal covalent probe should exhibit a "Goldilocks" level of reactivity: potent enough to modify its intended target under physiological conditions, yet selective enough to minimize off-target interactions that can confound data interpretation. Furthermore, the stability of the probe and the resulting covalent adduct are paramount for robust and reproducible results.

2-Sulfonylpyrimidines, including this compound, operate via a nucleophilic aromatic substitution (SNAr) mechanism. The cysteine thiol attacks the electron-deficient C-2 position of the pyrimidine ring, displacing the methylsulfinate leaving group to form a stable thioether bond. This mechanism offers a distinct advantage over other electrophiles, as the reactivity of the pyrimidine core can be finely tuned through synthetic modifications, allowing for a broad spectrum of reactivities to be achieved.

Protein-Cys-SH Protein-Cys-SH Meisenheimer_Complex Meisenheimer Intermediate (Transition State) Protein-Cys-SH->Meisenheimer_Complex Nucleophilic Attack MSP This compound MSP->Meisenheimer_Complex Arylated_Protein S-Arylated Cysteine Adduct (Stable) Meisenheimer_Complex->Arylated_Protein Leaving Group Displacement Leaving_Group Methanesulfinic Acid Meisenheimer_Complex->Leaving_Group cluster_0 Assay Workflow Start Prepare Cell Lysate Step1 Pre-incubate with This compound Start->Step1 Step2 Label with Broad-Spectrum Alkyne Probe Step1->Step2 Step3 Click Chemistry with Biotin-Azide Step2->Step3 Step4 Streptavidin Enrichment Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Workflow for Competitive ABPP.

Troubleshooting and Best Practices for Enhanced Reproducibility

  • Compound Quality and Handling: Always ensure the purity of your this compound stock. Impurities can lead to inconsistent results. Prepare fresh stock solutions and store them appropriately to prevent degradation.

  • Buffer Conditions: Be mindful of the pH of your assay buffer, as the reactivity of both the cysteine thiol and the sulfonylpyrimidine can be pH-dependent.

  • Incubation Times: For covalent probes, the IC50 is time-dependent. It is crucial to maintain consistent incubation times across experiments to ensure reproducibility. When reporting potency, it is best practice to report the kinetic parameters kinact and KI.

  • Control Experiments: Always include appropriate controls, such as a vehicle control (e.g., DMSO) and a non-reactive analogue of your probe if available, to account for non-specific effects.

Conclusion: A Framework for Robust Covalent Probe-Based Assays

This compound and the broader class of 2-sulfonylpyrimidines represent a powerful toolset for chemical biology and drug discovery. Their tunable reactivity and the stability of the resulting adducts offer significant advantages for the development of selective and potent covalent probes. However, realizing their full potential requires a commitment to rigorous experimental design and a deep understanding of the factors that influence assay reproducibility and robustness. By implementing the comparative approaches and detailed protocols outlined in this guide, researchers can build a solid foundation for generating high-quality, reliable data, thereby accelerating their research and development efforts.

References

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC - PubMed Central. [Link]

  • 2-(Methylsulphonyl)pyrimidine | C5H6N2O2S | CID 13289225. PubChem. [Link]

  • 2-(Methylsulfonyl)pyrimidine | CAS 14161-09-2. AMERICAN ELEMENTS. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • Organometallic Palladium Reagents for Cysteine Bioconjugation. PMC - NIH. [Link]

  • Identification of 2‐Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed. Semantic Scholar. [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay | Biochemistry. ACS Publications. [Link]

  • CYSTEINE ARYLATION VIA UNCONVENTIONAL NUCLEOPHILIC AROMATIC SUBSTITUTION. DigitalCommons@URI. [Link]

  • Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. University of Pennsylvania. [Link]

  • Covalent simulations of covalent/irreversible enzyme inhibition in drug discovery: a reliable technical protocol. PubMed. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry. ACS Publications. [Link]

  • Size-Dependent Target Engagement of Covalent Probes | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers. [Link]

  • Organometallic Gold(III) Reagents for Cystei

Safety Operating Guide

Navigating the Disposal of 2-(Methylsulfonyl)pyrimidin-5-ol: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Immediate Safety Precautions: Your First Line of Defense

Before beginning any work that will generate 2-(Methylsulfonyl)pyrimidin-5-ol waste, it is imperative to have a clear and robust disposal plan in place. The overarching principle is to prevent environmental release and ensure the safety of all personnel.

Personal Protective Equipment (PPE): The importance of appropriate PPE cannot be overstated. Based on the known hazards of similar sulfonyl and pyrimidine-containing compounds, the following PPE is mandatory when handling this compound waste:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against accidental splashes of chemical waste, which could be irritating or corrosive to the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the waste, which may cause irritation or be absorbed through the skin.[1]
Skin Protection A laboratory coat and long-sleeved clothing.Minimizes the risk of skin exposure to chemical waste.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Reduces the risk of inhaling any dust or vapors that may be generated from the waste.[1][2]

In the event of a spill, immediately evacuate the area and follow the spill management procedures outlined later in this guide.

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate identification and separation of waste streams. This is a critical step to prevent dangerous chemical reactions and to ensure that waste is handled by the appropriate disposal facility.[3][4]

Hazard Assessment: In the absence of a specific SDS for this compound, a conservative approach must be taken. Based on the SDS for 5-Chloro-2-(methylsulfonyl)pyrimidine, it is prudent to assume that this compound is:

  • Harmful if swallowed. [5]

  • A skin irritant. [5]

  • A serious eye irritant. [5]

  • Potentially causing respiratory irritation. [5]

Therefore, all waste containing this compound must be treated as hazardous chemical waste .

Segregation Protocol:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, leak-proof container clearly labeled "Hazardous Chemical Waste: this compound (Solid)."[6]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and leak-proof container. This container must also be clearly labeled "Hazardous Chemical Waste: this compound (Liquid)."

  • Avoid Commingling: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[5] Chlorinated and non-chlorinated solvents must always be kept separate.[6]

Collection and Storage: Ensuring Containment

Proper collection and storage of hazardous waste are crucial to prevent accidental release and to comply with regulatory requirements.

Step-by-Step Collection and Storage Procedure:

  • Container Selection: Use containers that are compatible with the chemical waste. Often, the original product container, if empty and properly cleaned, is a suitable choice.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[8]

  • Closure: Keep waste containers tightly closed except when adding waste.[7][9]

  • Storage Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to capture any potential leaks.

Treatment and Final Disposal: The End of the Line

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3][5][10]

Disposal Workflow:

Disposal workflow for this compound.

Key Steps for Final Disposal:

  • Contact EHS: Once a waste container is full, or approaching its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Manifesting: The EHS department will ensure the waste is properly manifested for transport to a licensed disposal facility, in compliance with Department of Transportation (DOT) regulations.[11]

  • Disposal Method: The most probable disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[9][12]

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [7] This is a violation of environmental regulations and can lead to significant penalties.[12]

Spill Management and Emergency Procedures

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Prevent entry into the spill area.

  • Consult SDS (if available): If an SDS for a similar compound is available, consult it for specific spill cleanup instructions.

  • Small Spills: For small spills, and only if you are trained and have the appropriate PPE and spill kit, you may clean it up. Use an inert absorbent material (e.g., sand, vermiculite) to absorb the spilled material.[5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: For large spills, or if you are ever in doubt, contact your institution's EHS or emergency response team immediately.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the principles of immediate safety, accurate characterization, diligent segregation, and compliant disposal, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Benchchem. Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
  • Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • CymitQuimica. Safety Data Sheet - 5-Chloro-2-(methylsulfonyl)pyrimidine.
  • AEG Environmental. Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Organic Syntheses Procedure. p-TOLUENESULFINYL CHLORIDE.
  • Cole-Parmer. Material Safety Data Sheet - 2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine.
  • ChemScene. Safety Data Sheet.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • Laboratory Waste Guide 2025.
  • University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • ReachOnline. REACH, Appendix 5, Entry 30 — Toxic to reproduction: category 1A (Table 3.1)/category 1 (Table 3.2).
  • University of Essex. Laboratory Waste Disposal Handbook.
  • Stericycle UK. How to Safely Dispose of Laboratory Waste?.
  • Sigma-Aldrich. Safety Data Sheet - Pyridoxamine dihydrochloride.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • Arctom Scientific. This compound.

Sources

A Senior Application Scientist's Guide to Handling 2-(Methylsulfonyl)pyrimidin-5-ol: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-(Methylsulfonyl)pyrimidin-5-ol demands a profound respect for safety, grounded in a deep understanding of the molecule's potential hazards. This guide moves beyond a simple checklist, offering a procedural and logistical framework for handling this compound. Our objective is to ensure that every operational step is a self-validating system of safety, protecting both the researcher and the integrity of the experiment.

While specific toxicological data for this compound is not extensively published, its structure—a pyrimidine core functionalized with a sulfonyl group—provides critical clues. Pyrimidine derivatives and sulfonyl-containing compounds can act as skin, eye, and respiratory irritants.[1][2][3][4][5][6] Therefore, we must adopt a conservative approach, treating the compound as hazardous until proven otherwise. This principle of assuming unknown toxicity is a cornerstone of prudent laboratory practice.[7]

Hazard Assessment: Understanding the Risk

Before any handling, a thorough risk assessment is mandatory. The primary routes of exposure to a solid compound like this compound are inhalation of dust, dermal contact, and accidental ingestion.

  • Inhalation: Fine powders can easily become airborne, posing a risk to the respiratory tract. Sulfonyl-containing compounds are often classified as respiratory irritants.[2][3][4][5][6]

  • Dermal Contact: Direct skin contact can lead to irritation.[1][2][3][4][5][6] The sulfonyl group can alter the electronic properties of the pyrimidine ring, potentially increasing its reactivity or ability to be absorbed through the skin.

  • Eye Contact: The eyes are particularly vulnerable to chemical dust, which can cause serious irritation or damage.[1][2][3][4][5][6]

  • Ingestion: While less common, accidental ingestion via contaminated hands is a potential route of exposure that can cause gastrointestinal irritation.[1][6]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for safe handling practices like working in a fume hood, but it is an essential barrier to exposure.[8][9] The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale & Field Insights
Hand Protection Nitrile or Neoprene GlovesProvides a robust chemical barrier. Always inspect gloves for tears before use.[7] Double-gloving is recommended for extended operations or when handling larger quantities to protect against undetected perforations. Change gloves every 30-60 minutes or immediately upon known contact.[10]
Eye & Face Protection ANSI Z87.1-compliant safety gogglesGoggles provide a full seal around the eyes, offering superior protection from dust compared to safety glasses.[7][11] If there is a significant splash risk, supplement with a full-face shield.[9][11]
Body Protection Flame-resistant laboratory coatA buttoned lab coat protects skin and personal clothing from contamination.[7][12][13] For tasks with a higher risk of spills, a chemical-resistant apron or disposable coverall provides an additional layer of security.[11][14]
Respiratory Protection NIOSH-approved N95 respirator (or higher)Mandatory when handling the compound as a powder outside of a certified chemical fume hood or when aerosols may be generated.[10][11][12] This prevents inhalation of fine particulates. Ensure you are properly fit-tested for the selected respirator.

The Operational Plan: A Step-by-Step Workflow

Adherence to a strict workflow minimizes exposure and ensures a controlled, safe environment.[12]

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Certification & Airflow B 2. Assemble & Inspect PPE A->B C 3. Prepare Spill Kit & Emergency Equipment B->C D 4. Designate Work Area & Decontaminate Surface C->D E 5. Don Full PPE D->E Begin Operations F 6. Weigh Compound (Use anti-static weigh boat) E->F G 7. Perform Chemical Manipulation (e.g., dissolution) F->G H 8. Securely Seal Primary & Reaction Containers G->H I 9. Decontaminate Tools & Work Surface H->I Conclude Operations J 10. Segregate & Label Chemical Waste I->J K 11. Doff PPE in Correct Order (Gloves last) J->K L 12. Wash Hands Thoroughly K->L

Caption: Workflow for safe handling of this compound.

Detailed Protocol:
  • Preparation:

    • Work Area: Always handle this compound within a certified chemical fume hood to control dust and vapors.[1][12]

    • Housekeeping: Ensure the workspace is clean and uncluttered.[13][15]

    • Emergency Readiness: Confirm the location and functionality of the nearest safety shower and eyewash station.[6][7] Have a chemical spill kit readily accessible.

  • Handling:

    • Weighing: When weighing the solid, use a spatula and an anti-static weigh boat to prevent dispersal of the powder.

    • Manipulation: Perform all transfers and manipulations of the compound well within the fume hood to minimize the escape of dust.

    • Aerosol Prevention: Avoid actions that could generate dust, such as vigorous scraping or rapid transfers.[13] When dissolving, add the solid to the solvent slowly.

  • Spill Management:

    • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.

    • Contain & Clean: For small spills within the hood, wear your full PPE. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not dry sweep.[6]

    • Disposal: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[6][16] Decontaminate the spill area thoroughly.

Storage and Disposal: Maintaining Control

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][16] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

  • Disposal: All waste, including contaminated PPE and cleaning materials, must be treated as hazardous.

    • Collect solid waste in a clearly labeled, sealed container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.

    • Never discharge chemical waste into the sewer system.[15][16]

    • All disposal must be handled through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5][17]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and your research.

References

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. [Link]

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. [Link]

  • Essential Chemical PPE. Trimaco. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Material Safety Data Sheet - 2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine. Cole-Parmer. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.